molecular formula C39H53N9O14S B3031255 epsilon-Amanitin CAS No. 21705-02-2

epsilon-Amanitin

Cat. No.: B3031255
CAS No.: 21705-02-2
M. Wt: 904 g/mol
InChI Key: OFILNAORONITPV-UHFFFAOYSA-N
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Description

epsilon-Amanitin is a natural product found in Acanthochlamys bracteata with data available.

Properties

IUPAC Name

2-[34-butan-2-yl-8,22-dihydroxy-13-(3-hydroxybutan-2-yl)-2,5,11,14,27,30,33,36,39-nonaoxo-27λ4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H53N9O14S/c1-5-16(2)31-36(59)41-12-28(52)42-26-15-63(62)38-22(21-7-6-19(50)8-23(21)45-38)10-24(33(56)40-13-29(53)46-31)43-37(60)32(17(3)18(4)49)47-35(58)27-9-20(51)14-48(27)39(61)25(11-30(54)55)44-34(26)57/h6-8,16-18,20,24-27,31-32,45,49-51H,5,9-15H2,1-4H3,(H,40,56)(H,41,59)(H,42,52)(H,43,60)(H,44,57)(H,46,53)(H,47,58)(H,54,55)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFILNAORONITPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)O)O)C(C)C(C)O)C5=C(N3)C=C(C=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H53N9O14S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201028142
Record name Epsilon-Amanitin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201028142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

904.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21705-02-2
Record name epsilon-Amanitin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021705022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epsilon-Amanitin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201028142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unraveling the Molecular Machinery: The Mechanism of Action of ε-Amanitin on RNA Polymerase II

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Structural Biologists, and Oncology Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Structural Biology of ε-Amanitin

The amatoxin family, derived primarily from the Amanita genus of mushrooms, represents one of the most potent classes of transcriptional inhibitors known to biological science. While α-Amanitin is the most extensively studied variant, ε-Amanitin (epsilon-Amanitin) shares the identical core bicyclic octapeptide structure and exhibits profound cytotoxicity with an oral LD50 of approximately 0.1 mg/kg[1].

Structurally, ε-Amanitin is characterized by a highly conserved peptide sequence template cross-linked by a unique tryptathionine bridge[2]. This rigid bicyclic architecture is critical for its biological activity; breaking the cross-bridge completely abolishes its toxicity[3]. As a Senior Application Scientist working in transcriptional regulation and payload development, understanding the precise atomic interactions of ε-Amanitin is paramount. The toxin does not destroy its target; rather, it acts as an exquisite biochemical wedge, selectively paralyzing DNA-directed RNA polymerase II (RNAP II) with sub-nanomolar affinity[4].

Molecular Mechanism of Action: Paralyzing the Bridge Helix

The synthesis of messenger RNA (mRNA), microRNA, and small nuclear RNA (snRNA) by RNAP II is a highly dynamic process requiring rapid conformational changes. During the normal nucleotide addition cycle, RNAP II must bind a nucleoside triphosphate (NTP), catalyze the formation of a phosphodiester bond, and translocate along the DNA template to expose the next active site.

The Bridge Helix and Trigger Loop Dynamics

ε-Amanitin exerts its inhibitory effect by binding directly to the funnel and cleft region of the free RNAP II core, directly adjacent to a conserved 35-amino-acid structure known as the bridge helix [2].

  • Binding & Steric Hindrance: ε-Amanitin forms strong hydrogen bonds with specific residues on the bridge helix[3].

  • Trigger Loop Confinement: Structural analyses (via X-ray crystallography and Cryo-EM) reveal that the toxin confines the adjacent trigger loop into a distinct conformation[2].

  • Translocation Arrest: Unlike many inhibitors that block the catalytic active site, ε-Amanitin does not prevent the affinity of RNAP II for NTPs, nor does it immediately stop the formation of a single phosphodiester bond[5]. Instead, it stabilizes the elongation complex into a "translocation intermediate"[2].

By restricting the flexibility of the bridge helix—whose movement is an absolute mechanical requirement for the translocation of the polymerase along the DNA backbone—ε-Amanitin reduces the transcription rate from several thousand nucleotides per minute to a mere few nucleotides per minute[5].

RNAPII_Mechanism N1 Normal Elongation (Trigger Loop & Bridge Helix) N2 NTP Binding & Catalysis N1->N2 N3 DNA/RNA Translocation N2->N3 A2 Binds Bridge Helix (Traps Trigger Loop) N2->A2 Intercepts N3->N1 Cycle Repeats A1 ε-Amanitin Introduction A1->A2 A3 Translocation Intermediate (Steric Hindrance) A2->A3 A4 Elongation Arrest (~1 nt/min) A3->A4

Diagram 1: ε-Amanitin intercepts RNAP II nucleotide addition, trapping the translocation intermediate.

Quantitative Affinity and Polymerase Selectivity

To effectively utilize ε-Amanitin in experimental or therapeutic contexts (such as Antibody-Drug Conjugates), scientists must account for its differential selectivity across eukaryotic polymerases. The toxin is highly specific to RNAP II, making it an invaluable tool for isolating polymerase-specific transcriptional activity in complex lysates[6].

Table 1: Amatoxin Selectivity and Inhibition Kinetics across RNA Polymerases
Target EnzymeSensitivity LevelInhibitory Concentration (IC50 / Threshold)Biological Consequence of Inhibition
RNA Polymerase II Highly Sensitive~0.02 μg/mL (Sub-nanomolar)[1]Complete halt of mRNA/snRNA synthesis; Apoptosis
RNA Polymerase III Moderately Sensitive~10.0 μg/mL[6]Reduction in tRNA and 5S rRNA synthesis
RNA Polymerase IV Slightly Sensitive~50.0 μg/mL[6]Plant-specific; reduced siRNA production
RNA Polymerase I Insensitive>100.0 μg/mL[1]Unaffected rRNA synthesis

Note: In oncology payload development, ε-Amanitin derivatives exhibit IC50 values in the sub-nanomolar to low picomolar range against targeted cancer cell lines[4].

Self-Validating Experimental Methodology: In Vitro Transcription Assay

When investigating the kinetics of ε-Amanitin, standard bulk RNA synthesis assays are insufficient because they conflate initiation, elongation, and termination. To isolate the specific mechanism of action (translocation inhibition), we employ a Scaffolded Elongation Complex (EC) Assay .

Crucially, to ensure Trustworthiness and eliminate artifacts (e.g., non-specific buffer degradation or RNase contamination), this protocol is designed as a self-validating system utilizing an amanitin-resistant RNAP II mutant (e.g., a mutation at the bridge helix binding interface) as an internal control.

Step-by-Step Protocol: Scaffolded EC Translocation Assay

1. Preparation of Nucleic Acid Scaffolds:

  • Rationale: We use a synthetic DNA/RNA scaffold containing a 9-nucleotide RNA transcript annealed to a template DNA strand, leaving a non-template strand bubble. This artificially mimics a paused elongation complex, bypassing the need for transcription initiation factors.

  • Action: Anneal the template DNA, non-template DNA, and 5'-radiolabeled RNA primer in Elongation Buffer (20 mM HEPES pH 7.5, 40 mM KCl, 5 mM MgCl₂, 1 mM DTT).

2. Assembly of the Elongation Complex (EC):

  • Action: Incubate the scaffold with purified Wild-Type (WT) RNAP II core enzyme at 20°C for 10 minutes.

  • Control Action: In parallel, assemble a separate reaction using an Amanitin-resistant mutant RNAP II.

3. Toxin Introduction and Pre-incubation:

  • Action: Add ε-Amanitin (titration from 0.01 μg/mL to 1.0 μg/mL) to the assembled ECs. Incubate for 5 minutes.

  • Rationale: Pre-incubation is critical. Because ε-Amanitin traps the translocation intermediate, it must be allowed to equilibrate and bind the bridge helix before catalysis resumes.

4. Initiation of Nucleotide Addition:

  • Action: Spike the reaction with 100 μM of the next complementary NTP (e.g., ATP) to trigger a single-nucleotide addition.

  • Time-Course Quenching: Extract aliquots at 10s, 30s, 1m, 5m, and 10m. Immediately quench in an equal volume of Stop Buffer (8 M Urea, 50 mM EDTA).

  • Rationale: The EDTA chelates Mg²⁺, instantly halting catalysis, while Urea denatures the polymerase, releasing the extended RNA.

5. Resolution and Analysis:

  • Action: Resolve the quenched samples on a 20% denaturing Urea-PAGE gel. Visualize via phosphorimaging.

  • Validation Check: The WT RNAP II will show extreme kinetic stalling (bands remaining at the +1 position for minutes), whereas the mutant RNAP II control will rapidly extend the RNA despite the presence of ε-Amanitin, validating that the stalling is exclusively due to the specific bridge helix binding pocket.

Workflow S1 1. Assemble ECs (Wild-Type vs Mutant RNAP II) S2 2. Introduce ε-Amanitin (Titration Series) S1->S2 S3 3. Add Radiolabeled NTPs (Initiate Catalysis) S2->S3 S4 4. Quench & Resolve (Urea-PAGE) S3->S4 S5 5. Autoradiography & Kinetic Modeling S4->S5 C1 Self-Validation: Mutant RNAP II Rescues Elongation S4->C1

Diagram 2: Self-validating in vitro transcription workflow utilizing mutant RNAP II controls.

Downstream Pathogenesis and Therapeutic Applications (ADCs)

Cellular Pathogenesis

At the organismal level, ε-Amanitin toxicity is characterized by delayed but severe hepatotoxicity. Upon ingestion, the toxin is rapidly taken up by hepatocytes via Organic Anion-Transporting Polypeptides (OATPs)[7]. Once inside the nucleus, the irreversible binding to RNAP II triggers a catastrophic cascade:

  • Transcriptional Arrest: mRNA levels rapidly deplete[3].

  • Metabolic Collapse: Essential protein synthesis grinds to a halt.

  • Apoptosis: The cell senses the transcriptional stress, leading to p53- and caspase-3-dependent apoptosis, ultimately resulting in cytolysis and severe liver necrosis[7].

Repurposing the Toxin: Antibody-Drug Conjugates (ADCs)

The very mechanism that makes ε-Amanitin a deadly toxin makes it a highly coveted payload for oncology drug development. Traditional chemotherapeutics often target tubulin or DNA replication, which only affects rapidly dividing cells.

Because ε-Amanitin targets RNAP II, it induces apoptosis in both dividing cells and slowly growing/dormant tumor cells (such as tumor-initiating stem cells or prostate cancer cells), as all living cells require continuous mRNA transcription to survive[5],[4]. By conjugating ε-Amanitin to a monoclonal antibody via a cleavable linker (e.g., an MMP-cleavable linker), the toxin is selectively delivered into the tumor microenvironment, minimizing systemic hepatotoxicity while maximizing localized RNAP II inhibition[8].

Pathogenesis P1 Targeted Uptake (Hepatocytes or ADC Delivery) P2 RNAP II Inhibition (Nucleus) P1->P2 P3 mRNA Depletion P2->P3 P4 Protein Synthesis Halt P3->P4 P5 p53 / Caspase-3 Activation P4->P5 P6 Apoptosis / Necrosis P5->P6

Diagram 3: Downstream cellular pathogenesis following ε-Amanitin uptake and RNAP II inhibition.

References

  • Encyclopedia MDPI - Alpha-Amanitin. Retrieved from[Link]

  • Creative Biolabs - Amatoxin Synthesis Service. Retrieved from[Link]

  • MDPI - Amanita phalloides-Associated Liver Failure: Molecular Mechanisms and Management. Retrieved from [Link]

  • Wikipedia - α-Amanitin. Retrieved from [Link]

  • Toxno - epsilon-Amanitin. Retrieved from[Link]

  • Taylor & Francis - Amatoxin – Knowledge and References. Retrieved from [Link]

  • Google Patents - US20160220687A1 - Metalloproteinase-cleavable alpha-amanitin-dendrimer conjugates.

Sources

epsilon-Amanitin CAS number 21705-02-2 properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to ε-Amanitin (CAS: 21705-02-2)

This guide provides a comprehensive technical overview of epsilon-Amanitin (ε-Amanitin), a potent cyclic peptide toxin. Designed for researchers, scientists, and drug development professionals, this document delves into the core properties, mechanism of action, applications, and critical safety protocols associated with this compound. The structure herein is designed to logically flow from fundamental characteristics to practical, field-proven applications and handling procedures.

Introduction: The Dual Nature of ε-Amanitin

ε-Amanitin is a member of the amatoxin family of bicyclic octapeptides, famously isolated from several species of the Amanita genus of mushrooms, including the lethal "death cap" (Amanita phalloides)[1][2]. While notorious for its extreme toxicity, which is responsible for the majority of fatal mushroom poisonings, the very mechanism that underlies its lethality also makes it a molecule of profound interest in biomedical research and oncology[3][4]. Its high-affinity, selective inhibition of a fundamental cellular process—transcription—provides a powerful tool for molecular biology and a potent warhead for targeted cancer therapeutics[5][6][7]. This guide will explore this duality, presenting ε-Amanitin not just as a toxin to be respected, but as a sophisticated molecular probe and a promising therapeutic payload.

Physicochemical Profile

The precise chemical nature of ε-Amanitin dictates its biological activity, stability, and handling requirements. As a cyclic peptide, its conformation is critical for its interaction with its biological target.

Table 1: Core Physicochemical Properties of ε-Amanitin

Property Value Source(s)
CAS Number 21705-02-2 [1][2][5][8]
Molecular Formula C39H53N9O14S [2][5][9]
Molecular Weight 903.96 g/mol [2][8]
Appearance White to light yellow crystalline powder [10]
Solubility Soluble in water, methanol, and ethanol [11]

| Natural Sources | Amanita, Galerina, and Lepiota mushroom species |[10][12][13] |

Molecular Mechanism of Action: Transcriptional Arrest

The toxicity of all amatoxins, including ε-Amanitin, is rooted in their potent and highly selective inhibition of RNA polymerase II (Pol II)[1][6][10][12]. This enzyme is fundamental to life in eukaryotes, responsible for transcribing DNA into messenger RNA (mRNA), the blueprint for protein synthesis[2][14].

The inhibitory interaction is exquisitely specific. ε-Amanitin binds to the "bridge helix" of the largest subunit of Pol II[15][16]. This interaction does not block the active site from accepting a nucleotide triphosphate (NTP) or even forming a single phosphodiester bond[15][16]. Instead, it acts as a molecular wedge, physically preventing the translocation of the polymerase along the DNA template after a nucleotide has been added[15][16][17]. This conformational locking of the bridge helix effectively halts the elongation phase of transcription[14][15]. Without the continuous synthesis of mRNA, cellular protein production ceases, leading to a shutdown of metabolism and subsequent programmed cell death, or apoptosis[2][3][6]. This potent mechanism is effective even at picomolar concentrations in susceptible cells[18].

Mechanism_of_Action cluster_PolII RNA Polymerase II Complex cluster_Transcription Transcription Process PolII Core Enzyme mRNA mRNA Transcript PolII->mRNA 2. Normal Translocation & Elongation (Flexible Bridge Helix) BridgeHelix Bridge Helix BridgeHelix->PolII 4. Conformational Lock: Translocation Blocked DNA DNA Template DNA->PolII 1. Binding & Initiation Amanitin ε-Amanitin Amanitin->BridgeHelix 3. High-Affinity Binding

Caption: Mechanism of ε-Amanitin-mediated inhibition of RNA Polymerase II.

Sourcing and Synthesis: From Fungi to Flask

Historically, the sole source of ε-Amanitin has been its extraction from poisonous mushrooms[19]. This process is resource-intensive, yields are variable, and it poses significant limitations for the large-scale production required for drug development.

Recognizing these constraints, significant research has been dedicated to the total chemical synthesis of amanitins. Recent breakthroughs have established convergent, liquid-phase synthetic routes[20]. These strategies involve synthesizing key amino acid fragments—including the complex, modified residues like 6-hydroxytryptophan and (3R,4R)-L-4,5-dihydroxyisoleucine—and then assembling them to form the final bicyclic peptide[20]. The ability to synthetically produce α-amanitin and its analogs, like ε-Amanitin, is a critical enabler for their clinical development, allowing for the production of highly pure, scalable quantities and the creation of novel derivatives for therapeutic use[20][21].

Applications in Research and Drug Development

A Molecular Probe for Transcriptional Studies

The high specificity of ε-Amanitin for Pol II makes it an invaluable tool for molecular biologists. It is widely used in vitro and in cell-based assays to:

  • Differentiate Polymerase Activity: Distinguish between the activities of Pol I (insensitive), Pol II (highly sensitive), and Pol III (moderately sensitive)[22][23].

  • Study Gene Regulation: By selectively shutting down Pol II-mediated transcription, researchers can investigate the stability of existing mRNAs and proteins and dissect cellular pathways that depend on new gene expression[7].

A Potent Payload for Antibody-Drug Conjugates (ADCs)

The most significant modern application of amanitins is as a cytotoxic payload in Antibody-Drug Conjugates (ADCs)[4][15]. ADCs are a class of targeted therapies designed to deliver a potent toxin directly to cancer cells while sparing healthy tissues.

The ADC consists of three components:

  • An Antibody: Engineered to bind with high specificity to a tumor-associated antigen on the surface of cancer cells.

  • A Cytotoxic Payload: A highly potent molecule, such as ε-Amanitin.

  • A Linker: A chemical bridge that connects the antibody to the payload, designed to be stable in circulation but to release the payload inside the target cell.

Amanitin is an exceptionally promising payload for several reasons:

  • Novel Mechanism of Action: Inhibition of Pol II is a distinct mechanism from traditional chemotherapies that target DNA replication, making it effective against chemo-resistant tumors[4][24].

  • Cell-Cycle Independent Killing: Because transcription is essential for all cells, amanitin can kill both dividing and non-dividing (dormant) cancer cells, which often escape conventional treatments[24].

  • High Potency: Its picomolar efficacy allows for the delivery of a lethal dose with very few ADC molecules per cell[18].

  • Hydrophilicity: Its water-soluble structure can lead to ADCs with favorable pharmacokinetic properties and a lower tendency for non-specific aggregation[15][25].

Amanitin-based ADCs, also known as Amanitin-based ADCs (ATACs), have shown remarkable preclinical efficacy in models of pancreatic cancer, multiple myeloma, and non-Hodgkin lymphoma, with some candidates advancing into clinical trials[18][24][25].

ADC_Workflow cluster_cell ADC ADC (Antibody-Linker-Amanitin) Antigen Tumor Antigen ADC->Antigen 1. Targeted Binding CancerCell Cancer Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Amanitin ε-Amanitin Released Lysosome->Amanitin 4. Linker Cleavage & Payload Release PolII RNA Pol II Amanitin->PolII 5. Pol II Inhibition Apoptosis Apoptosis (Cell Death) PolII->Apoptosis 6. Transcription Arrest

Caption: The therapeutic workflow of an ε-Amanitin-based Antibody-Drug Conjugate (ADC).

Toxicology and Hazard Management

The extreme potency of ε-Amanitin necessitates rigorous and uncompromising safety protocols. Its primary targets upon systemic exposure are the liver and kidneys, where it rapidly accumulates and causes massive cellular necrosis[1][3][12].

Toxicity Profile

The lethal dose 50 (LD50) underscores the compound's danger. Even minute quantities can be fatal.

Table 2: Selected LD50 Values for Amatoxins

Species LD50 (Oral, mg/kg) Source(s)
Human (estimated) ~ 0.1 [1][10][26]
Mouse 0.3 - 0.6 [10][12]
Dog ~ 0.1 [26]

| Rat | 2.8 - 3.5 |[26] |

Clinical Manifestations of Toxicity

Exposure symptoms are dangerously delayed, typically appearing 6-24 hours post-ingestion, by which time significant organ damage has already occurred[3]. The clinical course involves gastrointestinal distress, followed by a brief remission and then the onset of severe hepatorenal failure[3][10][12].

Protocol for Safe Handling and Decontamination

Causality Statement: The following protocols are designed to prevent exposure via all potential routes—inhalation, dermal contact, and ingestion. Given the compound's high toxicity and lack of a specific, widely adopted antidote, prevention is the only acceptable approach.

Step 1: Engineering Controls & Designated Areas

  • Primary Containment: All work involving ε-Amanitin powder must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a powder containment hood to prevent aerosolization and inhalation[11][27].

  • Designated Area: Clearly demarcate the area where ε-Amanitin is handled. Restrict access to trained personnel only.

  • Work Surface: Cover the work surface with absorbent, plastic-backed liners to contain any potential spills.

Step 2: Personal Protective Equipment (PPE)

  • Body: Wear a disposable, solid-front lab coat or coverall. Cuffs should be tucked into gloves[11][28].

  • Hands: Wear two pairs of nitrile gloves. The outer pair should be changed immediately if contamination is suspected[11].

  • Eyes: Wear chemical safety goggles or a full-face shield[11][28].

  • Respiratory: When handling powder, a fit-tested N95 or higher-rated respirator is mandatory, even within a BSC, as an additional precaution[11].

Step 3: Weighing and Reconstitution Workflow

  • Preparation: Assemble all necessary items (spatulas, weigh boats, solvent, vortexer, waste bags) inside the BSC before bringing in the toxin.

  • Weighing: Use dedicated, clearly labeled utensils. Tare the balance with the weigh boat. Carefully transfer the desired amount of powder, minimizing any movement that could generate dust.

  • Reconstitution: Add the solvent (e.g., water, DMSO) directly to the weigh boat or transfer the powder to a vial before adding solvent. Ensure the container is securely capped.

  • Dissolution: Mix gently by vortexing or inversion until fully dissolved.

  • Cleanup: All disposable items that contacted the powder (weigh boat, pipette tips, wipes) must be treated as hazardous waste.

Step 4: Spill and Emergency Procedures

  • Minor Spill (inside BSC):

    • Cover the spill with absorbent material.

    • Gently apply a decontamination solution (e.g., 1M NaOH or >10% fresh bleach solution) and allow a contact time of at least 30 minutes[11].

    • Wipe up the material, working from the outside in.

    • Wipe the area again with 70% ethanol.

    • Dispose of all cleanup materials as hazardous waste.

  • Personal Exposure:

    • Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes, removing contaminated clothing[11][27].

    • Eyes: Flush eyes with an eyewash station for at least 15 minutes, holding eyelids open[11].

    • Ingestion/Inhalation: Move to fresh air.

    • Action: In all cases of exposure, seek immediate and urgent medical attention. Provide the Safety Data Sheet (SDS) to the medical personnel.

Step 5: Decontamination and Waste Disposal

  • Surfaces & Equipment: Thoroughly wipe down the BSC and any non-disposable equipment with the decontamination solution, followed by water or ethanol.

  • Waste: All solid and liquid waste contaminated with ε-Amanitin must be collected in clearly labeled, sealed hazardous waste containers for disposal according to institutional and regulatory guidelines.

Safe_Handling_Workflow start Start: Prepare for ε-Amanitin Handling eng_controls 1. Verify Engineering Controls (Certified BSC/Hood) start->eng_controls ppe 2. Don Full PPE (Double Gloves, Goggles, etc.) eng_controls->ppe prep_bsc 3. Prepare & Demarcate Work Area Inside BSC ppe->prep_bsc weigh 4. Weigh Powder Inside BSC prep_bsc->weigh reconstitute 5. Reconstitute to Liquid Stock Solution weigh->reconstitute end_use 6. Proceed with Experiment reconstitute->end_use spill Spill Occurs? reconstitute->spill decon 7. Decontaminate Work Area & Equipment (e.g., 1M NaOH) end_use->decon waste 8. Segregate & Dispose of Hazardous Waste decon->waste finish End waste->finish spill->end_use No spill_protocol Execute Spill Cleanup Protocol spill->spill_protocol Yes spill_protocol->decon

Caption: A generalized workflow for the safe handling of potent compounds like ε-Amanitin.

Conclusion

Epsilon-Amanitin stands as a classic example of a natural product whose potent toxicity is being repurposed for sophisticated therapeutic applications. Its irreversible inhibition of RNA Polymerase II, once only a mechanism of poisoning, is now the basis for a new class of anti-cancer agents with the potential to overcome existing treatment resistances. For the scientists who work with this molecule, a deep and abiding respect for its hazardous nature, manifested through strict adherence to safety protocols, is paramount. This diligence enables the responsible exploration of its properties and the continued development of amanitin-based technologies that may one day offer new hope to patients with difficult-to-treat cancers.

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Sources

biological activity of epsilon-Amanitin in eukaryotic cells

Author: BenchChem Technical Support Team. Date: March 2026


-Amanitin in Eukaryotic Systems[1]

Executive Summary

Epsilon-Amanitin (


-Amanitin) is a potent bicyclic octapeptide toxin derived from the Amanita genus.[1][2][3] While often overshadowed by its congeners 

- and

-amanitin,

-amanitin possesses unique structural characteristics—specifically the lack of the sulfoxide moiety found in

-amanitin—while retaining high affinity for eukaryotic RNA Polymerase II (Pol II).[1] This guide details the mechanistic basis of

-amanitin’s biological activity, provides validated protocols for its assessment, and outlines its utility in transcription profiling and antibody-drug conjugate (ADC) development.[1][2][3]

Chemical Biology & Structural Pharmacology

Structural Distinction

The amatoxin family shares a core bicyclic octapeptide scaffold rigidly held by a tryptathionine cross-link.[4] The primary differentiation lies in the side-chain functional groups and the oxidation state of the sulfur atom.

ToxinC-Terminal Moiety (Asp)Sulfur Oxidation StateMolecular FormulaKey Feature

-Amanitin
Amide (

)
Sulfoxide (

)

Standard reference toxin

-Amanitin
Acid (

)
Sulfoxide (

)

Acidic variant

-Amanitin
Acid (

)
Thioether (

)

De-oxo

-amanitin

Key Insight:


-Amanitin is effectively the thioether form of 

-amanitin
. The absence of the sulfoxide oxygen slightly alters the ring conformation but does not abolish biological activity. The hydroxyl groups on the proline and isoleucine residues—critical for hydrogen bonding with Pol II—are preserved.
Pharmacokinetics & Potency
  • Target: RNA Polymerase II (High Affinity,

    
     M) and RNA Polymerase III (Lower Affinity).[1][2][3][5] Pol I is insensitive.
    
  • Toxicity: The oral

    
     is approximately 0.1 mg/kg, comparable to 
    
    
    
    -amanitin.[1][2][3]
  • Solubility: Highly soluble in water, methanol, and DMSO due to the hydrophilic peptide backbone.

Mechanism of Action: The Molecular Arrest

The biological activity of


-amanitin is defined by its ability to induce a "translocation block" in the transcription machinery.
  • Binding Interface:

    
    -Amanitin binds to a specific pocket in the Rpb1 subunit of RNA Pol II, interacting with the Bridge Helix  (residues Gly819–Val825 in yeast Rpb1) and the Trigger Loop .
    
  • Allosteric Lock: The toxin does not prevent nucleotide entry or phosphodiester bond formation. Instead, it restricts the conformational flexibility of the bridge helix.

  • Translocation Block: Normal transcription requires the bridge helix to oscillate (ratchet motion) to move the DNA/RNA hybrid.

    
    -Amanitin "freezes" this element, stalling the enzyme after nucleotide addition.
    
  • Degradation: Stalled Pol II complexes are recognized by the ubiquitin-proteasome system, leading to the specific degradation of the Rpb1 subunit (Rpb1 ubiquitination).

MoA_Mechanism Toxin ε-Amanitin Binding Binds Rpb1 Subunit (Funnel/Cleft) Toxin->Binding Enters Nucleus PolII RNA Polymerase II (Active Elongation) PolII->Binding BridgeHelix Interacts with Bridge Helix & Trigger Loop Binding->BridgeHelix Stall Prevents Translocation (Ratchet Mechanism Locked) BridgeHelix->Stall Steric Constraint Degradation Rpb1 Ubiquitination & Proteasomal Degradation Stall->Degradation Transcriptional Stress Apoptosis Cell Death (Apoptosis) Degradation->Apoptosis Loss of mRNA

Figure 1: Mechanism of Action.[1][2][3]


-Amanitin binds the Pol II bridge helix, mechanically locking the enzyme and triggering downstream degradation.

Experimental Applications & Protocols

Protocol 1: Quantitative Assessment of Transcription Inhibition (EU Incorporation)

Objective: To quantify the specific inhibition of nascent RNA synthesis by


-amanitin using 5-ethynyl uridine (EU) labeling.[1][2][3]

Reagents:

  • 
    -Amanitin Stock: 1 mg/mL in water (Store at -20°C).[1][2][3]
    
  • 5-Ethynyl Uridine (EU): 100 mM stock.[1][2][3]

  • Click Chemistry Detection Kit (Azide-fluorophore).[1][2][3]

  • Fixation Buffer: 4% Paraformaldehyde.

Workflow:

  • Seeding: Plate HeLa or HEK293 cells (10,000 cells/well) in a 96-well plate. Incubate overnight.

  • Treatment: Treat cells with serial dilutions of

    
    -amanitin (0.001 nM to 10 
    
    
    
    M) for 4–6 hours .[1][2][3]
    • Note: Short exposure is sufficient to arrest transcription; longer exposure induces secondary apoptosis.

  • Pulse Labeling: Add EU to a final concentration of 1 mM. Incubate for 1 hour at 37°C.

  • Fixation & Permeabilization: Remove media, wash with PBS, fix with 4% PFA (15 min), and permeabilize with 0.5% Triton X-100 (10 min).[1][2][3]

  • Click Reaction: Add Click reaction cocktail (Buffer + CuSO4 + Azide-Fluorophore) for 30 min in the dark.

  • Imaging/Analysis: Wash 3x with PBS. Measure fluorescence intensity (Nuclear Mask).

  • Calculation: Plot Fluorescence vs. Log[Concentration] to determine

    
    .
    

Validation Check:

  • Positive Control: Actinomycin D (1

    
    M) should show <5% signal.[1][2][3]
    
  • Negative Control: Untreated cells set to 100%.

  • Specificity: Pol I transcripts (nucleolar) may remain visible at low

    
    -amanitin concentrations (<0.1 
    
    
    
    M), as Pol I is resistant.[1][2][3]
Protocol 2: Cytotoxicity Profiling (CellTiter-Glo)

Objective: To determine the lethal potency (


) over a prolonged exposure (48–72h).[1][2][3]

Workflow:

  • Preparation: Prepare

    
    -amanitin in complete media.
    
  • Incubation: Add to cells for 72 hours.

    • Why 72h? Amanitins act slowly. The "lag phase" occurs because existing mRNA pools must decay before protein synthesis collapses.

  • Lysis/Detection: Add CellTiter-Glo reagent (1:1 ratio).[1][2][3] Shake for 2 mins. Incubate 10 mins.

  • Readout: Measure Luminescence.

Therapeutic Implications: ADCs


-Amanitin, like its congeners, is a prime candidate for Antibody-Drug Conjugate (ADC) payloads due to its hydrophilicity and potency against quiescent (non-dividing) cells.[1][2][3]
  • Conjugation Chemistry: The carboxylic acid group on the aspartic acid residue of

    
    -amanitin provides a handle for linker attachment (e.g., via esterification or amide bond formation with a linker amine), though the 6'-hydroxyl of the tryptophan is also a common site for 
    
    
    
    -amanitin derivatives.[1]
  • Advantage: Unlike tubulin inhibitors (e.g., MMAE), amanitins kill cells regardless of division status, making them effective against tumor-initiating cells (cancer stem cells).[1][2][3]

ADC_Workflow Antibody mAb (Target Specific) ADC ADC Complex Antibody->ADC Linker Cleavable Linker (Protease/pH) Linker->ADC Payload ε-Amanitin Payload->ADC Cell Target Cell (Internalization) ADC->Cell Receptor Binding Lysosome Lysosomal Release Cell->Lysosome Endocytosis Nucleus Nucleus (Pol II Inhibition) Lysosome->Nucleus Free Toxin

Figure 2: ADC Pathway.[1][2][3]


-Amanitin is conjugated to a mAb, internalized, and released to target nuclear Pol II.[1][2][3]

References

  • Wieland, T. (1983).[1][2][3] The toxic peptides from Amanita mushrooms.[4][6][7][8][9][10] International Journal of Peptide and Protein Research, 22(3), 257-276.[1][2][3]

  • Bushnell, D. A., Cramer, P., & Kornberg, R. D. (2002).[1][2][3] Structural basis of transcription: alpha-amanitin-RNA polymerase II cocrystal at 2.8 A resolution. Proceedings of the National Academy of Sciences, 99(3), 1218-1222.[1][2][3] [1][2][3]

  • Pahl, A., Lutz, C., & Hechler, T. (2018).[1][2][3] Amanitins and their development as a payload for antibody-drug conjugates.[11][12] Drug Discovery Today: Technologies, 30, 85-89.[1][2][3]

  • Lindell, T. J., et al. (1970).[1][2][3] Specific Inhibition of Nuclear RNA Polymerase II by Alpha-Amanitin.[5][13] Science, 170(3956), 447-449.[1][2][3] [1][2][3]

  • Baumann, K., et al. (1994).[1][2][3] The DNA-binding site of the RNA polymerase II elongation complex. Cell, 85, 363.[1][2][3] (Contextual grounding for Bridge Helix mechanism).

Sources

Epsilon-Amanitin: Physicochemical Profiling and Analytical Characterization

[1][4]

Executive Summary

Epsilon-Amanitin (ε-Amanitin) represents a critical, albeit less frequently discussed, member of the amatoxin family—a group of bicyclic octapeptides responsible for the majority of fatal mushroom poisonings globally.[1] While α-amanitin and β-amanitin dominate the literature due to their abundance in Amanita phalloides, ε-amanitin shares the potent RNA Polymerase II inhibitory mechanism that defines this class of toxins.[1]

This guide provides a definitive technical reference for ε-amanitin, focusing on its precise physicochemical properties, structural differentiation from other amatoxins, and validated analytical protocols for its detection in biological matrices.[2][3] It is designed for researchers requiring high-fidelity data for toxicological screening, forensic analysis, and antibody-drug conjugate (ADC) development.[1][2][3][4]

Physicochemical Architecture

Molecular Identity and Mass Spectrometry Data

Accurate mass determination is the cornerstone of amatoxin identification, particularly when distinguishing ε-amanitin from its structural analogs in complex matrices like urine or mushroom extracts.

PropertySpecificationNotes
Chemical Name ε-Amanitin (Epsilon-Amanitin)
CAS Registry Number 21705-02-2
Chemical Formula C₃₉H₅₃N₉O₁₄S Distinct from β-amanitin by one oxygen atom.[1][2][3][4][5]
Average Molecular Weight 903.96 g/mol Often rounded to 904.0 g/mol in general literature.
Monoisotopic Mass 903.3433 Da Critical for high-resolution MS (HRMS) settings.[1][2][3][4]
Solubility Soluble in Water, Methanol, EthanolHighly hydrophilic due to hydroxylated side chains.[2][3]
Acidity AcidicContains a free carboxylic acid group (Asp residue).[1][2][3][4]
Structural Differentiation: The Amatoxin Matrix

To correctly identify ε-amanitin, one must understand its specific side-chain modifications.[1] Amatoxins differ primarily at two positions: the aspartate/asparagine residue (R1) and the isoleucine/dihydroxy-isoleucine side chain (R2).[1][2][3][4]

  • ε-Amanitin is the "Deoxy-Beta" variant. It retains the acidic nature of β-amanitin but lacks the hydroxyl group on the isoleucine side chain found in α- and β-amanitin.[1]

Table 1: Structural Comparison of Major Amatoxins

ToxinR1 Substituent (Asp/Asn)R2 Substituent (Ile Side Chain)FormulaMonoisotopic Mass (Da)
α-Amanitin Amide (–NH₂)Hydroxyl (–OH)C₃₉H₅₄N₁₀O₁₄S918.35
β-Amanitin Acid (–OH) Hydroxyl (–OH)C₃₉H₅₃N₉O₁₅S919.34
γ-Amanitin Amide (–NH₂)Hydrogen (–H)C₃₉H₅₄N₁₀O₁₃S902.36
ε-Amanitin Acid (–OH) Hydrogen (–H) C₃₉H₅₃N₉O₁₄S 903.34

Technical Insight: In Liquid Chromatography (LC), the acidic amatoxins (β and ε) typically elute earlier than their neutral amide counterparts (α and γ) under neutral pH conditions due to the ionization of the carboxylic acid group.[1][2][3][4]

Biological Mechanism of Action[6]

The lethality of ε-amanitin stems from its high-affinity binding to eukaryotic RNA Polymerase II (RNAP II).[1][3][4] Unlike non-specific alkylating agents, amatoxins bind non-covalently but tightly to the "bridge helix" of RNAP II. This binding event mechanically restricts the translocation of the enzyme along the DNA strand, effectively freezing transcription.

Pathway Visualization

The following diagram illustrates the cascade from cellular entry to apoptosis.

Amanitin_MechanismEntryCellular Entry(OATP Transporters)CytoplasmCytoplasmic TransitEntry->CytoplasmNucleusNuclear TranslocationCytoplasm->NucleusTargetTarget: RNA Polymerase II(Bridge Helix Binding)Nucleus->TargetHigh Affinity (Kd ~10^-9 M)InhibitionInhibition of mRNA Synthesis(Transcription Arrest)Target->InhibitionBlocks TranslocationResponseCellular Stress Response(p53 induction, oxidative stress)Inhibition->ResponseOutcomeApoptosis / Necrosis(Liver & Kidney Failure)Response->Outcome

Figure 1: Mechanism of Action for ε-Amanitin.[1][2][3][4] The toxin specifically targets the transcriptional machinery, leading to delayed but irreversible cell death.

Analytical Protocol: Detection and Quantification

For researchers validating ε-amanitin in biological samples, a self-validating LC-MS/MS workflow is required.[1][2][3][4] The following protocol emphasizes the separation of ε-amanitin from its isobaric or structurally similar congeners.

Sample Preparation (Urine/Plasma)[1][2][3][4]
  • Extraction: Aliquot 100 µL of sample. Add 300 µL of Methanol/Acetonitrile (1:1) to precipitate proteins.[1][2][3][4]

  • Centrifugation: Spin at 10,000 x g for 10 minutes at 4°C.

  • SPE Clean-up (Optional but Recommended): Use a polymeric weak anion exchange (WAX) cartridge if background noise is high, exploiting the acidic nature of ε-amanitin.[1][2][3][4]

  • Reconstitution: Evaporate supernatant and reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).[1][2][3][4]

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 40% B over 8 minutes. (Note: ε-Amanitin often elutes between β- and α-amanitin depending on pH).[1][2][3][4]

  • Ionization: ESI Positive Mode [M+H]⁺.

MRM Transitions for ε-Amanitin:

  • Precursor Ion: 904.3 m/z[2][3]

  • Quantifier Ion: 373.1 m/z (Trp-Ile fragment common to amatoxins)[1][2][3][4]

  • Qualifier Ion: 259.1 m/z[2][3]

Analytical Workflow Diagram

Analytical_WorkflowSampleBiological Sample(Urine/Serum)ExtractProtein ppt(MeOH:ACN)Sample->ExtractSPESPE Cleanup(WAX/HLB)Extract->SPEOptionalLCLC Separation(C18 Column)Extract->LCSPE->LCMSMS/MS Detection(MRM: 904.3 -> 373.1)LC->MSDataQuantification(Standard Curve)MS->Data

Figure 2: LC-MS/MS Workflow for the specific detection of ε-Amanitin.

Safety and Handling

Warning: ε-Amanitin is extremely toxic.

  • LD50: Approximately 0.1 mg/kg (Oral/IP in mice).[1][2][3][4]

  • Handling: Use a fume hood and nitrile gloves. Weighing pure powder is hazardous; prefer liquid standards where possible.

  • Deactivation: Amatoxins are heat stable. They are not destroyed by cooking or boiling. Oxidizing agents (hypochlorite) are effective for surface decontamination.[1][2][3][4]

References

  • PubChem. (n.d.).[1][2][3][4] Epsilon-Amanitin (CID 30508).[1][2][3][4][5] National Library of Medicine. Retrieved from [Link][1][2][3][4]

  • Kaya, E., et al. (2013).[1][2][3][4] Amanitin and phallotoxin concentration in Amanita phalloides var.[6] alba mushroom. Toxicon, 76, 225-233.[1][2][3][4] Retrieved from [Link]

  • Wieland, T. (1983).[1][2][3][4] The toxic peptides from Amanita mushrooms.[6][7] International Journal of Peptide and Protein Research, 22(3), 257-276.[1][2][3][4]

  • Creative Biolabs. (n.d.).[1][2][3][4] Epsilon-Amanitin Toxin for ADC Development. Retrieved from [Link][1][2][3][4]

transcriptional inhibition profile of epsilon-Amanitin

Technical Deep Dive: The Transcriptional Inhibition Profile of -Amanitin

1

Executive Summary

1


Antibody-Drug Conjugate (ADC)1

Functionally,


RNA Polymerase II (Pol II)11

Molecular Mechanism of Action[2]

The inhibitory potency of

molecular clamps
Structural Definition

To understand the inhibition profile, one must distinguish

  • 
    -Amanitin:  Contains an asparagine (amide) and 4,5-dihydroxy-isoleucine.[1][2]
    
  • 
    -Amanitin:  Contains an aspartic acid (acid) and 4,5-dihydroxy-isoleucine.[1][2]
    
  • 
    -Amanitin:  Contains an asparagine (amide) and 
    
    
    -hydroxy-isoleucine (monohydroxy).[1]
  • 
    -Amanitin:  Contains an aspartic acid (acid)  and 
    
    
    -hydroxy-isoleucine
    .[1]

The presence of the carboxylic acid (Asp residue) in

Binding Interface: The "Trap"
FunnelBridge HelixTrigger Loop
  • Entry: The toxin enters the pore of Pol II but does not block nucleotide entry.

  • Binding: It forms hydrogen bonds with the Bridge Helix.

  • Locking: The binding restricts the conformational flexibility of the Bridge Helix.

  • Arrest: Translocation of the DNA/RNA hybrid is physically blocked. The enzyme can add a nucleotide but cannot move downstream to the next position (

    
    ).
    
Mechanism Visualization

The following diagram illustrates the "Translocation Lock" mechanism.

Amanitin_MechanismPolII_ActiveActive RNA Pol II(Elongation Complex)NTP_EntryNTP Entry(Unobstructed)PolII_Active->NTP_EntryCatalysisPhosphodiesterBond FormationNTP_Entry->CatalysisTranslocationTranslocation Step(Bridge Helix Movement)Catalysis->TranslocationNormal CycleTranslocation->PolII_ActiveNext CycleLocked_ComplexLocked Complex(Translocation Arrest)Translocation->Locked_ComplexBlocked by ToxinAmanitinε-Amanitin(Toxin)Amanitin->Locked_ComplexHigh Affinity Binding (Kd ~nM)ApoptosisTranscriptionalArrest & ApoptosisLocked_Complex->ApoptosisSustained Inhibition

Caption:

134

Quantitative Inhibition Profile

The transcriptional inhibition profile of

Dissociation Constants ( ) &

While


1

Target Enzyme

-Amanitin (

)

-Amanitin (

)
Inhibition Status
RNA Polymerase II 2–5 nM~5–10 nM Potent Inhibitor
RNA Polymerase III 10–20

M
~10–20

M
Moderate Inhibitor
RNA Polymerase I > 1 mM> 1 mM Insensitive
Mitochondrial RNAP InsensitiveInsensitive Insensitive
E. coli RNAP InsensitiveInsensitive Insensitive

Note: Values are approximate based on mammalian nuclear extract assays. The "Class Effect" of amatoxins ensures that

Kinetics[1][6]
  • On-Rate: Slow. Amatoxins do not bind instantly; equilibrium can take minutes to hours depending on cellular uptake.

  • Off-Rate: Extremely slow.[1] The toxin-enzyme complex is practically irreversible under physiological conditions, leading to degradation of the Pol II large subunit (Rpb1).

Experimental Workflows

To validate


Protocol A: Nuclear Run-On / In Vitro Transcription

Use this to determine

1
  • Preparation: Isolate nuclei from HeLa or HEK293 cells.

  • Reaction Mix: Combine nuclei, ATP, CTP, GTP, and radiolabeled [

    
    -32P]UTP.[1]
    
  • Treatment: Add serial dilutions of

    
    -Amanitin (0.1 nM to 100 
    
    
    M).
  • Incubation: 30°C for 15–30 minutes.

  • Extraction: Stop reaction with DNase I/Proteinase K; extract RNA using Trizol.

  • Quantification: Precipitate RNA with TCA on filters; count via liquid scintillation.

  • Analysis: Plot % activity vs. log[concentration]. Pol II activity is the fraction sensitive to low-dose (0.1

    
    M) amanitin.[1]
    
Protocol B: Nascent RNA Capture (EU-Labeling)

Use this to assess cellular permeability and cytotoxicity.[1]

  • Seeding: Seed target cancer cells (e.g., SK-BR-3 for HER2+ ADCs) in 96-well plates.

  • Pulse: Treat cells with

    
    -Amanitin or ADC for defined timepoints (e.g., 24h, 48h).
    
  • Labeling: Add 1 mM 5-ethynyl uridine (EU) to culture medium for 1 hour. EU incorporates into nascent RNA.

  • Fixation: Fix cells with 4% paraformaldehyde.

  • Click Chemistry: Perform CuAAC reaction with a fluorescent azide (e.g., Alexa Fluor 488 Azide).

  • Imaging: Quantify nuclear fluorescence intensity. A drop in signal indicates transcriptional arrest.

Workflow Visualization

Experimental_Workflowcluster_0Cellular Assay (EU-Labeling)Step1Cell Seeding(e.g. SK-BR-3)Step2ε-AmanitinTreatmentStep1->Step2Step3Nascent RNALabeling (EU)Step2->Step3 24-48h Step4Click Chemistry(Fluorescence)Step3->Step4 1h Pulse Step5High-ContentImagingStep4->Step5

Caption: Workflow for monitoring transcriptional arrest using 5-ethynyl uridine (EU) incorporation and Click chemistry.

Applications in Drug Development (ADCs)[1][7]

1
  • Conjugation Handle: The Aspartic Acid residue provides a carboxyl group for amide coupling (e.g., to a cleavable linker like Val-Cit-PAB).[1]

  • Solubility: Amatoxins are relatively hydrophilic, reducing the risk of ADC aggregation compared to hydrophobic payloads like auristatins or PBDs.[3]

  • Efficacy: It is effective against quiescent (non-dividing) cells because transcription is a vital process in all metabolically active states, unlike tubulin inhibitors which only target dividing cells.[1]

  • Resistance: It shows activity in MDR+ (Multi-Drug Resistant) phenotypes, as amatoxins are poor substrates for P-gp efflux pumps.[1]

References

  • Wieland, T. (1983).[1][5][6] The Toxic Peptides from Amanita Mushrooms.[4][5][7] International Journal of Peptide and Protein Research.[5]

  • Bushnell, D. A., et al. (2002).[1] Structural basis of transcription inhibition by

    
    -amanitin and implications for RNA polymerase II translocation. PNAS. [1]
    
  • Pahl, A., et al. (2018).[1][5] Amanitins and their development as a payload for antibody-drug conjugates. Drug Discovery Today: Technologies.

  • Lindell, T. J., et al. (1970).[1] Specific Inhibition of Nuclear RNA Polymerase II by Alpha-Amanitin. Science. [1]

  • Brueckner, F., & Cramer, P. (2008).[1] Structural basis of transcription inhibition by

    
    -amanitin. Nature Structural & Molecular Biology.[8] 
    

Technical Guide: Epsilon-Amanitin Binding Affinity to RNA Polymerase II

[1][2]

Executive Summary

Epsilon-Amanitin (


-Amanitin)RNA Polymerase II (Pol II)12345



Antibody-Drug Conjugates (ADCs)12

This guide details the structural basis of

Molecular Architecture & Pharmacophore

To understand the binding affinity, one must first appreciate the rigid structural scaffold that locks

Structural Homology



1
  • Scaffold: A bicyclic octapeptide formed by a head-to-tail peptide bond and a tryptathionine cross-link (Cys-Trp bridge).[1][2]

  • Key Residues for Binding:

    • Hydroxyproline (Hyp2): Forms a critical hydrogen bond with Pol II.[1][2]

    • Dihydroxyisoleucine (DHIle3): Essential for high-affinity interaction; loss of the hydroxyl groups here drastically reduces potency.[1][2]

    • 6-Hydroxy-Tryptophan: Interacts with the hydrophobic pocket in the Pol II funnel.[1]

The "Death Grip" Conformation

The tryptathionine bridge creates an exceptionally rigid "inner loop" and "outer loop" structure. This rigidity minimizes the entropic cost of binding (

12

Binding Mechanics & Kinetics

The interaction between


12
The Binding Interface
funnel domainBridge HelixTrigger Loop
  • Target Site: The interface between the Bridge Helix (residues ~810–825 in mammalian RPB1) and the Funnel.[1]

  • Mechanism of Inhibition:

    • Translocation Arrest: The toxin does not prevent nucleotide entry or phosphodiester bond formation.[2] Instead, it restricts the flexibility of the Bridge Helix .

    • Freezing the Translocase: The Bridge Helix must bend/flex to push the RNA-DNA hybrid forward after nucleotide addition.

      
      -Amanitin wedges into the hinge region, mechanically preventing this movement.
      
    • Result: The enzyme stalls after adding a single nucleotide, effectively shutting down mRNA synthesis.

Quantitative Affinity Data

While specific



12
ParameterValue (Mammalian Pol II)Value (Yeast Pol II)Notes
Dissociation Constant (

)
1 – 10 nM ~3,000 nMMammalian Pol II has specific H-bonds (e.g., His1085) lacking in yeast, conferring 1000x higher sensitivity.[1][2]
Inhibition Constant (

)
~2 – 5 nM N/ACompetitive inhibition models are often inapplicable; inhibition is mixed/non-competitive due to the trapping mechanism.[1][2]
Dissociation Rate (

)
<

FastThe complex is extremely stable; half-life of the complex can exceed 20 hours.[1][2]
Selectivity Pol II >>> Pol III > Pol ISamePol I is insensitive at clinically relevant concentrations (>100

M).[1][2]

Critical Insight: The high potency of


-amanitin is driven by enthalpy (

)
, specifically the formation of multiple hydrogen bonds and van der Waals contacts in the deep hydrophobic pocket of the Pol II funnel.

Visualization of Signaling & Mechanism

The following diagram illustrates the mechanistic pathway of

AmanitinMechanismADCADC (Antibody-Epsilon-Amanitin)EndosomeEndosomal InternalizationADC->EndosomeReceptor BindingLysosomeLysosomal Degradation(Linker Cleavage)Endosome->LysosomeMaturationCytosolCytosolic Release ofFree Epsilon-AmanitinLysosome->CytosolEffluxNucleusNuclear ImportCytosol->NucleusDiffusionPolII_FreeActive RNA Pol II(Elongation Complex)Nucleus->PolII_FreeTarget EngagementBindingBinding to RPB1 Funnel/Bridge HelixPolII_Free->BindingKd ~ 1-10 nMArrestTranslocation Arrest(Bridge Helix Rigidification)Binding->ArrestMechanical LockApoptosisApoptosis(Cell Death)Arrest->ApoptosisTranscriptional Collapse

Caption: Pathway of Epsilon-Amanitin induced cytotoxicity, highlighting the critical translocation arrest at the Bridge Helix.[1][2]

Experimental Protocols

To rigorously assess the binding affinity and inhibitory potential of

Protocol A: In Vitro Transcription Inhibition Assay

This is the definitive functional assay. It measures the reduction in RNA synthesis in the presence of the toxin.[3][4]

Reagents:

  • HeLa nuclear extract (rich in mammalian Pol II).[1][2]

  • DNA Template (e.g., CMV promoter driven G-less cassette).[1][2]

  • NTP mix (ATP, GTP, CTP) and radiolabeled UTP (

    
    -
    
    
    P-UTP) or fluorescently labeled UTP.[1][2]
  • 
    -Amanitin (serial dilutions: 0.01 nM to 1 
    
    
    M).[1][2]

Workflow:

  • Pre-Incubation: Incubate HeLa nuclear extract with varying concentrations of

    
    -amanitin for 20 minutes at 30°C. This allows equilibrium binding.[2]
    
  • Initiation: Add DNA template and NTP mix to start transcription.

  • Elongation: Allow transcription to proceed for 45 minutes.

  • Termination: Stop reaction with Proteinase K and high-salt buffer.

  • Purification: Phenol-chloroform extract the RNA products.[1][2]

  • Analysis: Resolve RNA on a Urea-PAGE gel.

  • Quantification: Measure intensity of the specific transcript band. Plot % Inhibition vs. Log[Concentration] to determine

    
    .[1][2]
    

Self-Validating Check: Include a low concentration (


12
Protocol B: Fluorescence Polarization (FP) Binding Assay

For direct

12

Reagents:

  • Purified RNA Pol II (calf thymus or recombinant).[1][2]

  • Fluorescent tracer: Fluorescein-labeled

    
    -amanitin (FAM-Amanitin).[1][2]
    
  • Unlabeled

    
    -amanitin (competitor).[1][2]
    

Workflow:

  • Complex Formation: Mix Purified Pol II (10 nM) with FAM-Amanitin (2 nM) in binding buffer.

  • Equilibrium: Incubate until polarization signal stabilizes (high mP value indicating binding).

  • Competition: Titrate increasing concentrations of unlabeled

    
    -amanitin.
    
  • Displacement: As

    
    -amanitin displaces the tracer, the mP value decreases.
    
  • Calculation: Fit the data to a competitive binding equation (Cheng-Prusoff) to derive the

    
     (which approximates 
    
    
    ).[1][2]

Therapeutic Implications (ADCs)

126
  • Dormant Cell Killing: Unlike tubulin inhibitors (e.g., MMAE) which require cell division, amanitins kill any cell with active metabolism (transcription).[1][2]

  • Linker Chemistry: The carboxylic acid or specific hydroxyls on

    
    -amanitin allow for stable conjugation via non-cleavable or cleavable (e.g., Cathepsin B sensitive) linkers without disrupting the Pol II binding face.[1]
    
  • Resistance Profile: Amanitins are poor substrates for P-glycoprotein (P-gp) efflux pumps, making them effective against multi-drug resistant tumors.[1][2]

References

  • Bushnell, D. A., et al. (2002).[1][2] "Structural basis of transcription: alpha-amanitin-RNA polymerase II cocrystal at 2.8 A resolution." Proceedings of the National Academy of Sciences. [1][2]

  • Brueckner, F., & Cramer, P. (2008).[1][2] "Structural basis of transcription inhibition by alpha-amanitin and implications for RNA polymerase II translocation." Nature Structural & Molecular Biology.[2]

  • Pahl, A., et al. (2018).[1][2] "Amanitins and their development as a payload for antibody-drug conjugates."[1][2][3][4][6] Drug Discovery Today: Technologies.

  • Wieland, T. (1983).[1][2][4] "The toxic peptides from Amanita mushrooms."[3][4][7][8] International Journal of Peptide and Protein Research.

  • Kaplan, C. D., et al. (2008).[1][2] "The RNA polymerase II trigger loop functions in substrate selection and is directly targeted by alpha-amanitin." Molecular Cell.

Methodological & Application

Application Note: ε-Amanitin Antibody-Drug Conjugate (ADC) Payload Synthesis and Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Antibody-Drug Conjugates (ADCs) represent a paradigm-shifting class of targeted cancer therapeutics, designed to selectively deliver highly potent cytotoxic agents to tumor cells. While early ADCs have validated this approach, the field is continually advancing through the development of novel payloads with unique mechanisms of action. ε-Amanitin, a member of the amatoxin family of bicyclic octapeptides, has emerged as a highly promising ADC payload.[1][2] Its distinct mechanism—the potent and specific inhibition of RNA Polymerase II (RNAPII)—enables the killing of both rapidly dividing and quiescent cancer cells, a significant advantage over traditional payloads that target cell division.[1][3][4][5] Furthermore, the hydrophilic nature of amanitin mitigates the risk of ADC aggregation, even at higher drug-to-antibody ratios (DAR).[6][7] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals. It details the rationale behind using ε-Amanitin, offers a step-by-step protocol for the synthesis of a maleimide-functionalized ε-Amanitin-linker construct, and provides a detailed methodology for its site-specific conjugation to a monoclonal antibody and subsequent characterization.

The ε-Amanitin Payload: A Unique Mechanism of Action

The therapeutic efficacy of an ADC is fundamentally tied to the mechanism of its cytotoxic payload. Unlike microtubule inhibitors (auristatins, maytansines) or DNA-damaging agents, ε-Amanitin operates by a novel mechanism: the inhibition of transcription.[4][8]

1.1. Inhibition of RNA Polymerase II

ε-Amanitin and other amatoxins are potent and selective inhibitors of eukaryotic RNA Polymerase II, the essential enzyme responsible for transcribing messenger RNA (mRNA).[6][9][10] The toxin binds to the "bridge helix" region of RNAPII, a flexible domain critical for the translocation of the DNA and RNA strands through the enzyme's active site.[6][11] This binding event does not block nucleotide entry or the formation of a single phosphodiester bond but instead stalls the enzyme, preventing it from moving along the DNA template.[11] This leads to a near-complete shutdown of transcription, with rates slowing by over 1,000-fold.[6] The subsequent arrest of protein synthesis starves the cell of essential proteins, ultimately triggering apoptosis.[5][9][10] This process is effective in both dividing and non-dividing cells, offering a potential solution for targeting dormant tumor cells and cancer stem cells that may lead to relapse.[3][5]

MOA cluster_transcription Normal Transcription cluster_inhibition Inhibition by ε-Amanitin DNA DNA Template RNAPII RNA Polymerase II DNA->RNAPII Enters Active Site mRNA mRNA Synthesis RNAPII->mRNA Translocation & Elongation Amanitin ε-Amanitin RNAPII_inhibited RNA Polymerase II Amanitin->RNAPII_inhibited Binds to Bridge Helix Blocked Transcription Arrested Apoptosis Apoptosis Blocked->Apoptosis RNAPII_inhibited->Blocked Translocation Blocked

Figure 1: Mechanism of ε-Amanitin Action.

1.2. Rationale for ADC Development

While highly potent, free amanitin is indiscriminately toxic, particularly to hepatocytes, which actively transport the toxin.[3][10] Conjugating it to a tumor-targeting antibody restricts its systemic exposure and directs it specifically to cancer cells, dramatically improving its therapeutic index.

Featureε-AmanitinAuristatins (e.g., MMAE)Maytansinoids (e.g., DM1)
Mechanism of Action RNA Polymerase II InhibitionTubulin Polymerization InhibitionTubulin Polymerization Inhibition
Cell Cycle Dependence Independent (Kills dividing & non-dividing cells)Dependent (Primarily G2/M phase)Dependent (Primarily G2/M phase)
Potency (IC50) PicomolarPicomolar to NanomolarPicomolar to Nanomolar
Aqueous Solubility HighLow (Hydrophobic)Low (Hydrophobic)
Substrate for MDR pumps? NoYesYes
ADC Aggregation Risk LowHighHigh
Table 1: Comparison of ε-Amanitin with common ADC payloads.

Synthesis of a Cleavable ε-Amanitin-Linker Payload

To create an effective ADC, the payload must be attached to the antibody via a linker. The choice of linker and attachment site on the payload is critical. For this protocol, we describe the synthesis of an ε-Amanitin payload functionalized with a maleimidocaproyl-valine-citrulline (MC-vc-PAB) linker. This system is widely used and offers two key advantages:

  • Site-Specific Conjugation: The maleimide group reacts specifically with free thiols, enabling conjugation to engineered cysteines on an antibody for a homogenous ADC product.[12][13]

  • Cleavable Linker: The valine-citrulline peptide sequence is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are abundant inside cancer cells.[] This ensures that the highly active payload is released only after the ADC has been internalized by the target cell.[]

The 6'-hydroxyl group of the tryptophan residue within the amanitin structure is an often-favored handle for linker attachment as modifications at this site tend to preserve the toxin's high potency.[15][16]

Synthesis Amanitin ε-Amanitin Activation Activation of 6'-OH Group (e.g., with p-nitrophenyl chloroformate) Amanitin->Activation ActivatedAmanitin Activated ε-Amanitin Intermediate Activation->ActivatedAmanitin Coupling Nucleophilic Acyl Substitution ActivatedAmanitin->Coupling Linker MC-vc-PAB Linker Linker->Coupling Payload Crude Amanitin-Linker Payload Coupling->Payload Purification RP-HPLC Purification Payload->Purification FinalPayload Purified MC-vc-PAB-Amanitin Purification->FinalPayload

Figure 2: General workflow for ε-Amanitin-linker synthesis.

2.1. Materials and Reagents

Reagent / EquipmentPurpose
ε-AmanitinStarting payload material
MC-vc-PAB-OH linkerLinker for conjugation
N,N'-Disuccinimidyl carbonate (DSC)Activating agent
Pyridine, AnhydrousBase
N,N-Dimethylformamide (DMF), AnhydrousSolvent
Diethyl EtherPrecipitation solvent
Trifluoroacetic acid (TFA)HPLC mobile phase additive
Acetonitrile (ACN), HPLC GradeHPLC mobile phase
Water, HPLC GradeHPLC mobile phase
Reverse-Phase HPLC SystemPurification and analysis
LyophilizerProduct isolation
Mass Spectrometer (LC-MS)Product characterization
Inert Atmosphere (Argon or Nitrogen)To prevent moisture contamination
Table 2: Key materials for payload synthesis.

2.2. Protocol: Synthesis of MC-vc-PAB-Amanitin

CAUTION: ε-Amanitin is extremely toxic (LD50 ≈ 0.1 mg/kg).[17] All handling must be performed by trained personnel in a designated containment facility (e.g., a fume hood) using appropriate personal protective equipment (PPE), including gloves, a lab coat, and respiratory protection.

  • Activation of the Linker (MC-vc-PAB-OSu):

    • Dissolve MC-vc-PAB-OH (1.0 eq) and N,N'-Disuccinimidyl carbonate (DSC, 1.2 eq) in anhydrous DMF under an inert atmosphere.

    • Add anhydrous pyridine (2.0 eq) dropwise while stirring at room temperature.

    • Allow the reaction to proceed for 4-6 hours. Monitor completion by TLC or LC-MS. The product is the N-Hydroxysuccinimide (OSu) ester of the linker. This activated linker is typically used in the next step without isolation.

  • Coupling Reaction:

    • In a separate flask, dissolve ε-Amanitin (1.0 eq) in anhydrous DMF under an inert atmosphere.

    • Slowly add the solution containing the activated MC-vc-PAB-OSu linker (from Step 1) to the ε-Amanitin solution.

    • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.5 eq) to facilitate the reaction.

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Rationale: The primary hydroxyl group at the 6'-position of the tryptophan moiety acts as a nucleophile, attacking the activated carboxyl group of the linker to form a stable carbonate or ether linkage (depending on the exact activation chemistry chosen). DIPEA scavenges the acid byproduct.

  • Purification and Isolation:

    • Quench the reaction by adding a small amount of water.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column. A typical gradient is 5% to 95% acetonitrile in water (both containing 0.1% TFA) over 30-40 minutes.

    • Collect fractions containing the desired product, identified by its retention time and confirmed by LC-MS analysis.

    • Combine the pure fractions and lyophilize to obtain the final MC-vc-PAB-Amanitin payload as a white, fluffy solid.

  • Characterization:

    • Confirm the identity and purity of the final product using high-resolution LC-MS to verify the exact mass.

    • Use analytical RP-HPLC to determine purity, which should ideally be >95%.

Antibody Conjugation and ADC Characterization

This protocol describes the site-specific conjugation of the maleimide-activated amanitin payload to a thiol-engineered monoclonal antibody (mAb). This method yields a homogenous ADC with a precisely controlled DAR, typically DAR 2 or DAR 4.[18]

Conjugation mAb Thiol-Engineered mAb (Disulfides Intact) Reduction Partial Reduction (e.g., TCEP) mAb->Reduction Reduced_mAb Reduced mAb (Free Thiols Exposed) Reduction->Reduced_mAb Conjugation Thiol-Maleimide Conjugation Reduced_mAb->Conjugation Payload MC-vc-PAB-Amanitin Payload->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Purification Purification (e.g., SEC) Crude_ADC->Purification Purified_ADC Purified Amanitin ADC Purification->Purified_ADC Characterization Characterization (DAR, Aggregates, Potency) Purified_ADC->Characterization

Figure 3: Workflow for ADC synthesis and characterization.

3.1. Protocol: Site-Specific Antibody Conjugation

  • Antibody Preparation and Reduction:

    • Prepare the mAb in a suitable buffer, such as phosphate-buffered saline (PBS), pH 7.4.

    • Add a 1.5 to 2.5 molar excess of a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), relative to the number of disulfides to be reduced.

    • Incubate at 37°C for 1-2 hours.

    • Rationale: TCEP is a mild reducing agent that, under controlled conditions, will selectively reduce inter-chain disulfides while leaving intra-chain disulfides intact. This exposes the reactive thiol (-SH) groups necessary for conjugation.

  • Conjugation Reaction:

    • Cool the reduced antibody solution to room temperature.

    • Dissolve the MC-vc-PAB-Amanitin payload in a co-solvent like DMSO to create a concentrated stock solution.

    • Add the payload-linker solution to the reduced mAb solution. A typical molar excess is 1.5-fold of payload per free thiol.

    • Gently mix and allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight.

    • Rationale: The maleimide group on the linker undergoes a Michael addition reaction with the free thiol groups on the antibody, forming a stable thioether bond.[12]

  • Quenching and Purification:

    • Quench any unreacted maleimide groups by adding a 5-fold molar excess of N-acetylcysteine and incubating for 20 minutes.

    • Purify the ADC using Size Exclusion Chromatography (SEC) to remove unconjugated payload, payload-linker dimers, and any high-molecular-weight aggregates. The ADC is typically eluted in its final formulation buffer.

3.2. Protocol: ADC Characterization

A thorough characterization is essential to ensure the quality, consistency, and efficacy of the final ADC product.

  • Drug-to-Antibody Ratio (DAR) Measurement:

    • Method: Hydrophobic Interaction Chromatography (HICC).

    • Principle: The addition of the hydrophobic payload-linker increases the overall hydrophobicity of the antibody. HICC can separate species based on the number of conjugated payloads (DAR 0, 2, 4, etc.). The average DAR is calculated from the relative peak areas.

    • Alternative: LC-MS analysis of the intact or reduced ADC can provide a precise mass measurement, from which the DAR can be directly calculated.

  • Aggregate and Fragment Analysis:

    • Method: Size Exclusion Chromatography (SEC-HPLC).

    • Principle: SEC separates molecules based on their hydrodynamic radius. This method is used to quantify the percentage of desired ADC monomer versus undesirable high-molecular-weight (HMW) aggregates or low-molecular-weight (LMW) fragments. A monomer purity of >95% is typically desired.

  • In Vitro Cytotoxicity Assay:

    • Principle: To confirm that the synthesized ADC is potent and target-specific.

    • Method:

      • Seed a target-antigen-positive cancer cell line (e.g., TROP2-expressing pancreatic cancer cells for an anti-TROP2 ADC) and a target-negative cell line in 96-well plates.[19][20]

      • Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and a non-targeting control ADC for 72-120 hours.

      • Assess cell viability using a colorimetric assay (e.g., MTS or AlamarBlue).

      • Calculate the EC50 (half-maximal effective concentration). A potent amanitin ADC should exhibit picomolar EC50 values on target-positive cells and significantly lower potency on target-negative cells.[19][21]

Troubleshooting and Safety Considerations

ProblemPotential CauseSuggested Solution
Low Conjugation Efficiency Incomplete antibody reduction; Hydrolysis of maleimide group; Inaccurate payload concentration.Optimize TCEP concentration and incubation time; Prepare fresh payload-linker solution immediately before use; Verify payload concentration by UV-Vis.
High Levels of Aggregation Hydrophobic interactions from payload; High DAR; Incorrect buffer conditions.Reduce molar excess of payload during conjugation; Optimize for a lower target DAR; Screen different formulation buffers (e.g., with additives like arginine or polysorbate).
Payload Instability Instability of linker or payload in solution.Minimize time payload-linker is in solution; Perform conjugation at lower temperatures (4°C).
Table 3: Common troubleshooting guide.

Safety is paramount. The extreme toxicity of ε-Amanitin cannot be overstated. All synthesis and handling of the free payload must occur within a certified containment hood. Personnel must be equipped with full PPE. All waste must be treated as highly hazardous and disposed of according to institutional and federal guidelines. Once conjugated to the antibody, the ADC is significantly less hazardous due to its large size and inability to passively cross cell membranes, but should still be handled with care in a biological safety cabinet.

Conclusion

ε-Amanitin's unique mechanism of action, high potency, and favorable physicochemical properties make it a compelling payload for the next generation of antibody-drug conjugates.[8] The synthetic and bioconjugation protocols outlined in this application note provide a robust framework for developing homogenous, potent, and well-characterized amanitin-based ADCs. By carefully controlling the synthesis of the payload-linker and the site-specific conjugation to the antibody, researchers can harness the power of this potent toxin for targeted cancer therapy, with the potential to overcome resistance and address dormant tumor cell populations.[4][5]

References

  • Chandra, S. D., et al. (2024). Development of an amanitin-based antibody-drug conjugate via synthesis, derivatization, and functionalization of (2S,3R,4R)-dihydroxy-isoleucine derivatives. Sciforum. [Link]

  • Perrin, D. M., et al. (2021). The Chemistry Behind ADCs. National Institutes of Health (PMC). [Link]

  • Wong, J., et al. (2018). A New Conjugation Method Used for the Development of an Immunoassay for the Detection of Amanitin, a Deadly Mushroom Toxin. National Institutes of Health (PMC). [Link]

  • ADC Review. (n.d.). α-Amanitin. ADC Review / Journal of Antibody-drug Conjugates. [Link]

  • Moldenhauer, G., et al. (2012). Therapeutic Potential of Amanitin-Conjugated Anti-Epithelial Cell Adhesion Molecule Monoclonal Antibody Against Pancreatic Carcinoma. JNCI: Journal of the National Cancer Institute, Oxford Academic. [Link]

  • Sciforum. (2024). Development of an amanitin-based antibody-drug conjugate via synthesis, derivatization, and functionalization of (2S,3R,4R)-dihydroxy-isoleucine derivatives. Sciforum. [Link]

  • Hechler, T., et al. (2014). Abstract 664: Amanitin-based antibody-drug conjugates targeting the prostate-specific membrane antigen. Cancer Research, AACR Journals. [Link]

  • Araris Biotech. (2019). Overcoming limitations of current antibody-drug conjugates (ADCs) by a novel linker technology. Araris Biotech AG. [Link]

  • Encyclopedia MDPI. (2022). Alpha-Amanitin. MDPI. [Link]

  • Bushnell, D. A., et al. (2002). Structural basis of transcription: α-Amanitin–RNA polymerase II cocrystal at 2.8 Å resolution. PNAS. [Link]

  • Pálfi, A., et al. (2018). Structure-activity relationship (SAR) of Amanitin and optimization of linker-Amanitin derivatives for solid tumors. Heidelberg Pharma. [Link]

  • Heidelberg Pharma. (n.d.). Amanitin-based antibody-drug conjugates targeting the prostate-specific membrane antigen PSMA. Heidelberg Pharma. [Link]

  • Simon, S. W., et al. (2025). Novel Amanitin-Based Antibody–Drug Conjugates Targeting TROP2 for the Treatment of Pancreatic Cancer. AACR Journals. [Link]

  • Pahl, A., et al. (2018). Amanitins and their development as a payload for antibody-drug conjugates. PubMed. [Link]

  • Kume, T., et al. (2017). Toxic Mechanisms of α-Amanitin and Its Potential to Fight Cancer. SciTePress. [Link]

  • Creative Biolabs. (n.d.). epsilon-Amanitin. Creative Biolabs. [Link]

  • Creative Biolabs. (n.d.). Amatoxin Synthesis Service. Creative Biolabs. [Link]

  • Li, W., et al. (2025). Scalable multigram practical total syntheses of amatoxins: amaninamide and α-amanitin for new antibody–drug conjugates. ChemRxiv. [Link]

  • Heidelberg Pharma AG. (n.d.). ADC technology. Heidelberg Pharma AG. [Link]

  • Chandra, S. D., et al. (2020). Meeting key synthetic challenges in amanitin synthesis with a new cytotoxic analog: 5′-hydroxy-6′-deoxy-amanitin. National Institutes of Health (PMC). [Link]

  • Chafin, D. R., et al. (1995). In Vivo Degradation of RNA Polymerase II Largest Subunit Triggered by α-Amanitin. Nucleic Acids Research, Oxford Academic. [Link]

  • ResearchGate. (2018). Amanitins and their development as a payload for antibody-drug conjugates. ResearchGate. [Link]

  • BioWorld. (2025). Amanitin-based antibody-drug conjugate tested in pancreatic cancer. BioWorld. [Link]

  • Simon, S. W., et al. (2025). Novel Amanitin-Based Antibody–Drug Conjugates Targeting TROP2 for the Treatment of Pancreatic Cancer. National Institutes of Health (PMC). [Link]

  • Süssmuth, R. D., et al. (2020). New synthetic route for amanitin, a therapeutically interesting mushroom toxin. Phys.org. [Link]

  • Patsnap Synapse. (2024). Harnessing the Power of Amanitin-based ADCs: HDP-102's Potential in Non-Hodgkin's Lymphoma Therapy. Patsnap Synapse. [Link]

Sources

solid-phase peptide synthesis of epsilon-Amanitin analogs

Application Note: Solid-Phase Synthesis of -Amanitin Analogs

Target Audience:13

Introduction & Strategic Overview

567


Antibody-Drug Conjugates (ADCs)1234
The Synthetic Challenge

The synthesis of

  • The Tryptathionine Bridge: A unique sulfide crosslink between 6-hydroxy-tryptophan (Htp) and Cysteine (Cys).[1][2][3][4][8]

  • Stereochemical Complexity: Specifically the (2S,3R,4R)-4,5-dihydroxy-isoleucine (DHIle) residue.[1][2][3][4][7]

  • Bicyclic Topology: Requiring two cyclization events (bridge formation and backbone macrolactamization).[1][2][4][8]

Strategic Route: The Savige-Fontana Approach

This protocol utilizes the Savige-Fontana reaction , currently the most robust method for forming the tryptathionine bridge in SPPS. This strategy employs a 3a-hydroxy-pyrrolo[2,3-b]indoline (Hpi) building block which, upon acidolysis (TFA), reacts with the thiol of a Cysteine residue to form the sulfide bridge.[1][2][3][4]

Workflow Summary:

  • Linear Assembly: SPPS of the linear octapeptide containing Hpi and DHIle.

  • Bridge Formation (Inner Ring): Acid-mediated reaction (Savige-Fontana) concurrent with cleavage/deprotection.[1][2][3][4][8]

  • Macrolactamization (Outer Ring): Head-to-tail cyclization of the monocyclic intermediate in solution.[1][2][4][8]

  • Oxidation: Diastereoselective sulfoxidation to the bioactive (R)-sulfoxide.[1][2][4]

Critical Reagents & Building Blocks

The success of this protocol hinges on high-purity specialized building blocks.

ComponentSpecification / ReagentRationale
Resin 2-Chlorotrityl Chloride (2-CTC) Allows loading of the first residue (Gly or Ile) without racemization; cleavage yields the free carboxylic acid (necessary for macrolactamization).[1][2][3][4]
Residue 1 Fmoc-Asp(OtBu)-OH Defines

-Amanitin (vs. Asn in

-Amanitin).
Residue 3 Fmoc-DHIle(Acetonide)-OH (2S,3R,4R)-4,5-dihydroxyisoleucine.[1][2][3][4][7] Protected as an acetonide to survive SPPS.[4]
Residue 4 Fmoc-Hpi(Boc)-OH 3a-hydroxy-pyrrolo[2,3-b]indoline.[1][2][3][4] The "latent" tryptophan that reacts with Cys to form the bridge.
Residue 8 Fmoc-Cys(Trt)-OH Standard protection; Trt is removed by TFA to liberate the thiol for the Savige-Fontana reaction.[1][2][4]
Coupling HATU / HOAt / DIPEA High-efficiency coupling required for sterically hindered residues (DHIle, Hyp).[1][2][3][4][8]
Solvents DMF (Synthesis), TFA (Cleavage) Standard SPPS grade.[1][2][3][4]

Experimental Protocol

Phase 1: Linear Precursor Synthesis (SPPS)[1][2][3][4]

Sequence: H-Cys -Gly-Ile-Gly-Hpi -DHIle-Hyp-Asp -OH (Permuted for cyclization).[1][2][3][4] Note: To minimize racemization during macrolactamization, it is best to anchor a Glycine or Isoleucine to the resin. Here we anchor Glycine (Residue 5) .

Target Sequence on Resin: H-Hpi -DHIle-Hyp-Asp -Cys-Gly-Ile-Gly -[Resin][1][2][3][4]

  • Resin Loading:

    • Swell 2-CTC resin (1.0 mmol/g) in DCM.[1][2][3][4]

    • Load Fmoc-Gly-OH (1.2 eq) + DIPEA (4 eq) in DCM for 2h.

    • Cap unreacted sites with MeOH/DIPEA/DCM (1:2:17) for 20 min.[1][2][4]

  • Elongation Cycle (Standard Fmoc):

    • Deprotection: 20% Piperidine in DMF (2 x 10 min).

    • Wash: DMF (5x), DCM (5x).

    • Coupling: Fmoc-AA-OH (4 eq), HATU (3.9 eq), HOAt (4 eq), DIPEA (8 eq) in DMF.[1][2][3][4] Reaction time: 1-2h.

    • Critical Step: Coupling of Fmoc-Hpi(Boc)-OH and Fmoc-DHIle(Acetonide)-OH may require double coupling or extended times (4h) due to steric bulk.[1][2][3][4]

  • Final Deprotection: Remove the N-terminal Fmoc group (Piperidine/DMF).[1][2][4] Wash thoroughly with DCM and dry under vacuum.[4]

Phase 2: Tryptathionine Bridge Formation (Savige-Fontana) & Cleavage[1][2][3][4]

This step is unique: The cleavage cocktail removes protecting groups AND triggers the reaction between the Hpi (Trp precursor) and Cys thiol to form the bridge.

  • Cocktail Preparation: TFA / Triisopropylsilane (TIPS) /

    
     (95:2.5:2.5).[1][2][3][4] Do not use thiols (EDT/DODT) as scavengers, as they interfere with the bridge formation.
    
  • Reaction:

    • Add cocktail to the dried resin.

    • Shake at Room Temperature for 2–4 hours .

    • Mechanism:[9][10][11] The acid removes the Boc group from Hpi and the Trt group from Cys. The bare Hpi moiety (an iminium ion equivalent) is attacked by the Cys thiol, forming the tryptathionine crosslink.

  • Work-up:

    • Filter resin and concentrate filtrate under

      
       flow.[4]
      
    • Precipitate in cold diethyl ether. Centrifuge and dry the pellet.

    • Result: Monocyclic

      
      -amanitin precursor (Linear backbone, bridged side chains).[1][2][3][4]
      
Phase 3: Macrolactamization (Backbone Cyclization)[1][2][3][4]
  • Dissolution: Dissolve the crude monocyclic peptide in DMF at high dilution (< 1 mM ) to favor intramolecular cyclization over oligomerization.

  • Activation:

    • Add HATU (1.5 eq) and HOAt (1.5 eq).[1][2][3][4]

    • Add DIPEA (3–5 eq) dropwise to adjust pH to ~8.[1][2][3][4]

  • Reaction: Stir at Room Temperature for 12–24h. Monitor by LC-MS for the disappearance of the linear mass (

    
    ) and appearance of the cyclic mass (
    
    
    ).[1][2][4]
  • Purification: Evaporate DMF. Purify via Preparative HPLC (C18 column, Acetonitrile/Water + 0.1% TFA gradient).

Phase 4: Sulfoxidation[4]

Natural amanitins contain an (R)-sulfoxide at the tryptathionine bridge.[1][2][3][4][12]

  • Dissolve cyclic peptide in MeOH.

  • Add

    
     (1.0 eq) or mCPBA (1.0 eq) at 0°C.[1][2][3][4]
    
  • Note: This yields a mixture of (R) and (S) sulfoxides.[1][2][3][4] Isolate the bioactive (R)-isomer via HPLC.[1][2][3][4]

Visualization of Methodologies

Diagram 1: Synthesis Workflow

This flow illustrates the conversion of the linear resin-bound precursor to the final bicyclic toxin.

AmanitinSynthesisResinResin-Bound Linear Peptide(H-Hpi-DHIle-Hyp-Asp-Cys-Gly-Ile-Gly-CTC)CleavageStep 1: Acidolysis (TFA)(Savige-Fontana Reaction)Resin->Cleavage TFA/TIPS/H2OMonocycleMonocyclic Intermediate(Tryptathionine Bridge Formed)(Linear Backbone, Deprotected)Cleavage->Monocycle Simultaneous Deprotection& Bridge FormationCyclizationStep 2: Macrolactamization(HATU, Dilute DMF)Monocycle->Cyclization Backbone ClosureBicycleBicyclic Octapeptide(Sulfide Form)Cyclization->BicycleOxidationStep 3: Sulfoxidation(H2O2 or mCPBA)Bicycle->OxidationFinalFinal epsilon-Amanitin Analog((R)-Sulfoxide)Oxidation->Final

Caption: Workflow for the synthesis of

Diagram 2: The Savige-Fontana Mechanism

The "Make-or-Break" step: Formation of the tryptathionine bridge.

SavigeFontanaHpiHpi Residue(3a-Hydroxy-pyrroloindoline)AcidTFA Treatment(Acidolysis)Hpi->AcidImineIndolenine/IminiumIntermediateAcid->Imine- H2OBridgeTryptathionineCrosslinkImine->Bridge+ Cys-SH attackCysCysteine Thiol(Nucleophile)Cys->Bridge

Caption: Mechanism of the Savige-Fontana reaction converting Hpi and Cys into the tryptathionine bridge.[1][2][3][4]

Troubleshooting & QC

IssueProbable CauseSolution
Incomplete Bridge Formation Presence of scavengers (EDT/DODT) or insufficient reaction time.[1][2][3][4][8]Use thiol-free cleavage cocktail (TFA/TIPS/H2O).[1][2][3][4] Extend reaction time to 4h.
Oligomerization Concentration too high during macrolactamization.[4]Ensure concentration is < 1 mM.[4] Add reagents slowly.
Racemization Base-catalyzed epimerization during coupling or cyclization.[1][2][4][8]Use HOAt/HATU which suppresses racemization.[4] Avoid prolonged exposure to DIPEA.[4]
Oxidation of Trp Sensitivity of the indole ring.Perform all post-cleavage steps under inert atmosphere (

/Ar) until the final oxidation step.[1][2][4]

References

  • Matinkhoo, K., et al. (2018).

    
    -Amanitin.[1][2][5][8][13] Journal of the American Chemical Society.[14] Link[1][2][3][4]
    
  • May, J. P., & Perrin, D. M. (2007). Tryptathionine bridges in peptide synthesis.[1][12] Biopolymers (Peptide Science).[1][2][3][4][12] Link[1][2][3][4]

  • Heidelberg Pharma AG. Patents on Amanitin Linker Technologies and Synthesis.[4][8] (e.g., EP 2684865 B1).[1][2][3][4] Link

  • Baumann, K., et al. (2020). Tryptathionine Formation via Iodine-Mediated Oxidative Cyclization.[1][2][4] Angewandte Chemie International Edition.[4] Link[1][2][3][4]

  • PubChem.

    
    -Amanitin Compound Summary. National Library of Medicine.[4][8] Link[1][2][3][4]
    

preparation of epsilon-Amanitin stock solutions for cell culture

Application Note: Preparation and Handling of -Amanitin Stock Solutions for In Vitro Cell Culture

Target Audience: Researchers, Application Scientists, and Drug Development Professionals (ADC Therapeutics) Document Type: Technical Protocol & Methodological Guide

Introduction & Scientific Background

12

The primary mechanism of action of

RNA polymerase II34

Because

5
Mechanism of Action Pathway

MechanismAε-Amanitin(Amatoxin)BRNA Polymerase II(Enzyme Core)A->B High-affinity binding(Non-covalent)CmRNA Synthesis(Transcription)B->C Catalytic inhibition(Halts elongation)DProtein Biosynthesis(Translation)C->D Depletion ofmRNA transcriptsECellular Apoptosis(Cell Death)D->E Metabolic collapse

Figure 1: Molecular mechanism of

Physicochemical Properties

Understanding the physicochemical properties of

4
PropertySpecification
Chemical Name

-Amanitin
CAS Number 21705-02-2[1]
Molecular Formula C39H53N9O14S[4]
Molecular Weight 903.96 g/mol [4]
Primary Target RNA Polymerase II[2]
Solubility DMSO (≥ 20 mg/mL), Water/PBS (Soluble)[4]
Storage (Solid Powder) -20°C (Stable for up to 3 years)[4]
Storage (Liquid Stock) -80°C (Stable for up to 1 year)[4]

Safety & Handling Requirements

CRITICAL WARNING:

1
  • Engineering Controls: All manipulations of the lyophilized powder MUST be performed inside a certified Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood.

  • Personal Protective Equipment (PPE): Double-gloving (nitrile), a disposable chemically resistant gown, and a well-fitted N95/FFP3 mask or PAPR are mandatory.

  • Decontamination Causality: Amatoxins are resistant to heat and mild acids. Spills must be deactivated using strongly alkaline solutions (e.g., 1M NaOH or 5% sodium hypochlorite) for at least 30 minutes, as high pH induces hydrolysis of the cyclic peptide structure, neutralizing its toxicity.

Protocol: Preparation of Master Stock Solutions

To create a self-validating system, this protocol integrates physical consolidation, precise volumetric addition, and aliquoting to preserve molecular integrity.

Reconstitution Dilution Matrix

The following table provides the required solvent volumes to achieve standard stock concentrations from a 1 mg vial of

Target ConcentrationMass of

-Amanitin
Volume of Solvent (DMSO or ddH₂O)
1 mM 1 mg1.106 mL
5 mM 1 mg0.221 mL (221 µL)
10 mM 1 mg0.111 mL (111 µL)
Step-by-Step Workflow

Step 1: Thermal Equilibration

  • Action: Remove the vial from -20°C storage and allow it to equilibrate to room temperature (RT) in a desiccator for 30 minutes before opening.

  • Causality: Opening a cold vial introduces atmospheric condensation. Moisture ingress can cause localized hydrolysis of the peptide bonds or oxidation of the critical sulfoxide moiety, significantly reducing the compound's potency.

Step 2: Centrifugation

  • Action: Centrifuge the intact vial at 10,000 × g for 1 minute.

  • Causality: Lyophilized peptides frequently disperse onto the vial walls and cap during transit. Centrifugation consolidates the pellet at the base, ensuring accurate molarity upon reconstitution and preventing aerosolized exposure to the operator when the cap is removed.

Step 3: Solvent Addition

  • Action: Inside the fume hood, carefully add the calculated volume of anhydrous DMSO (≥99.9% purity) or sterile, nuclease-free ddH₂O directly to the pellet.

  • Causality: Anhydrous DMSO disrupts intermolecular hydrogen bonding, preventing peptide aggregation and ensuring complete dissolution. Anhydrous grade is critical because water absorption from the atmosphere can lead to degradation during long-term storage at -80°C[4].

Step 4: Homogenization

  • Action: Pipette up and down gently 10-15 times. Do NOT vortex vigorously.

  • Causality: Vigorous vortexing can introduce micro-bubbles and shear stress, potentially causing peptide aggregation or precipitation at the air-liquid interface.

Step 5: Aliquoting and Storage

  • Action: Divide the master stock into single-use aliquots (e.g., 10 µL or 20 µL) in sterile, low-protein-binding microcentrifuge tubes. Store immediately at -80°C[4].

  • Causality: Repeated freeze-thaw cycles cause structural degradation of the amatoxin. Single-use aliquots ensure that the biological activity of the stock remains constant across independent experiments, fulfilling the requirement of a self-validating experimental system.

Workflow Diagram

WorkflowS1Lyophilized Vial(Equilibrate to RT)S2Centrifugation(10,000 x g, 1 min)S1->S2 PreventscondensationS3Solvent Addition(Anhydrous DMSO)S2->S3 ConsolidatespelletS4Homogenization(Gentle Pipetting)S3->S4 Ensures completedissolutionS5Aliquoting(Single-use volumes)S4->S5 Prevents freeze-thawdegradationS6Storage(-80°C)S5->S6 Extends half-life(up to 1 year)

Figure 2: Step-by-step workflow for the preparation and storage of

Protocol: In Vitro Cell Culture Application

When treating cultured cells with

  • Preparation of Working Solution: Dilute the master stock (e.g., 10 mM) in sterile PBS or serum-free culture media to create a 100 µM intermediate working solution.

    • Rationale: Creating an intermediate dilution prevents the localized precipitation of the hydrophobic regions of the peptide that can occur if a highly concentrated DMSO stock is added directly to protein-rich complete media.

  • Cell Treatment: Add the intermediate solution to the cell culture media to achieve the desired final concentration (typically in the sub-nM to low pM range for sensitive cancer cell lines)[6].

  • Solvent Control: Ensure the final DMSO concentration in the culture well does not exceed 0.1% (v/v) . Always include a vehicle control well treated with an equivalent volume of DMSO.

Quality Control & Self-Validation System

To ensure the integrity of the protocol and the reliability of downstream data, the following self-validating checks must be integrated into the workflow:

  • Validation Check 1 (Physical): Visual inspection of the reconstituted stock against a light source. The solution must be completely clear. Any turbidity indicates incomplete dissolution, requiring the addition of a micro-volume of DMSO and gentle warming (37°C for 5 minutes).

  • Validation Check 2 (Analytical): For critical ADC payload applications, analyze a 1:1000 dilution of the master stock via LC-MS to confirm the exact molarity and ensure no degradation products (e.g., oxidized sulfoxide species) are present.

  • Validation Check 3 (Biological): Run a parallel IC50 viability assay (e.g., CellTiter-Glo) using a well-characterized reference cell line (such as CHO or HepG2). The derived IC50 must fall within the historical baseline for that specific cell line. If the IC50 shifts higher, the stock has degraded and must be discarded.

References

  • Wikipedia. "ε-Amanitin - Wikipedia".
  • MedChemExpress. "ε-Amanitin | RNA Polymerase II Inhibitor".
  • TargetMol. "ε-Amanitin - TargetMol".
  • Cfm Oskar Tropitzsch GmbH. "epsilon-Amanitin".
  • PubChem. "epsilon-Amanitin | C39H53N9O14S | CID 30508".
  • Cfm Oskar Tropitzsch GmbH.

epsilon-Amanitin bioconjugation sites and reactivity

Application Note: High-Fidelity Bioconjugation of -Amanitin

Content Type:234

Executive Summary

123


-amanitin
free carboxylic acid moiety



1234

This structural difference renders


234

123

Safety Warning:

123413

Scientific Background & Reactivity Profile[2][4][5][6]

Structural Analysis: -Amanitin vs. -Amanitin

The primary distinction between amatoxin congeners lies in the side chain of the amino acid at position 1 (Asp/Asn) and the degree of hydroxylation.[2][3]

CongenerPosition 1 ResidueFunctional GroupReactivity ModeHydrophilicity

-Amanitin
Asparagine (Asn)Primary Amide (

)
Inert to direct coupling; requires etherification of 6'-OH-Trp.[2][3][4]High

-Amanitin
Aspartic Acid (Asp)Carboxylic Acid (

)
Direct Amide Coupling (EDC/NHS).[1][2][3][4]High

-Amanitin
Aspartic Acid (Asp)Carboxylic Acid (

)
Direct Amide Coupling ; lacks one -OH group compared to

.[2][3][4]
Moderate (Improved membrane permeability potential)
Mechanism of Action (MOA)
RNA Polymerase II (RNAP II)123412
Visualization: MOA and Conjugation Logic

Amanitin_MOAEpsilonε-Amanitin(Free -COOH)ADCAntibody-Drug Conjugate(ADC)Epsilon->ADCDirect AmideCoupling (EDC/NHS)TargetRNA Polymerase II(Nucleus)Epsilon->TargetBinds Bridge HelixLinkerAmine-Linker(e.g., Val-Cit-PAB-NH2)Linker->ADCConjugationCell_EntryEndocytosis &Lysosomal ReleaseADC->Cell_EntryAntigen BindingCell_Entry->EpsilonPayload ReleaseApoptosisApoptosis(Dividing & Quiescent)Target->ApoptosisTranscription Arrest

Figure 1: Pathway illustrating the direct conjugation of

1234

Bioconjugation Protocols[2][4][7]

Prerequisite: Site Selection

For

Aspartic Acid side chain (

-carboxyl)
234
  • Advantage: High stability amide bond; leaves the critical 6'-hydroxy-tryptophan and dihydroxyisoleucine regions (essential for RNAP II binding) unperturbed.[2][3][4]

  • Alternative: 6'-OH etherification (Not recommended for

    
     if the COOH is available, as it adds synthetic steps).[2][3][4]
    
Protocol A: Direct Activation and Linker Coupling

This protocol describes the conjugation of

1234

Materials:

  • 
    -Amanitin (HPLC purity >95%)[1][2][3][4]
    
  • Linker:

    
    -Val-Cit-PAB-MMAE (or similar amine-functionalized linker)[1][2][3][4]
    
  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/NHS.[1][2][3][4]

  • Base: DIPEA (N,N-Diisopropylethylamine)[1][2][3][4]

  • Solvent: Anhydrous DMF (Dimethylformamide)[1][2][3][4]

Step-by-Step Procedure:

  • Solubilization: Dissolve 1.0 mg (

    
    ) of 
    
    
    -amanitin in 200
    
    
    of anhydrous DMF in a microcentrifuge tube.
    • Note: Ensure the environment is strictly anhydrous to prevent hydrolysis of the activated ester.

  • Activation: Add 1.5 equivalents of HATU and 3.0 equivalents of DIPEA.

    • Reaction: Vortex gently and incubate at Room Temperature (RT) for 15 minutes. This generates the activated ester of the

      
      -amanitin carboxylic acid.[2]
      
  • Coupling: Add 1.2 equivalents of the amine-containing linker (dissolved in minimal DMF) to the activated amanitin solution.

    • Stoichiometry: A slight excess of linker ensures complete consumption of the toxic payload.

  • Incubation: Stir or shake at RT for 2–4 hours. Monitor reaction progress via LC-MS (Target mass:

    
    -Amanitin MW + Linker MW - 18 Da).
    
  • Purification:

    • Method: Preparative RP-HPLC (C18 column).[1][2][3][4]

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).[2][3][4] Gradient 5% to 60% B over 30 mins.

    • Collection: Collect the peak corresponding to the conjugate. Lyophilize immediately to obtain the white powder.[1]

Protocol B: Antibody Conjugation (Two-Step Method)

Once the

234

Workflow Visualization:

Conjugation_Workflowcluster_0Step 1: Payload Synthesiscluster_1Step 2: Antibody ConjugationEpsε-Amanitin(COOH)ConstructDrug-LinkerIntermediateEps->ConstructHATU/DIPEALinkerBifunctional Linker(NH2-Linker-Maleimide)Linker->ConstructFinal_ADCε-Amanitin ADCConstruct->Final_ADCmAbAntibody (mAb)(Interchain Disulfides)Reduced_mAbReduced mAb(Free Thiols)mAb->Reduced_mAbTCEP ReductionReduced_mAb->Final_ADCMichael Addition(pH 7.4)

Figure 2: Two-stage workflow for generating

Protocol:

  • Antibody Reduction: Treat mAb (5 mg/mL in PBS/EDTA) with 2.5 equivalents of TCEP for 90 mins at 37°C to reduce interchain disulfides.[2][3][4]

  • Conjugation: Cool mAb to RT. Add the

    
    -Amanitin-Linker-Maleimide (from Protocol A, modified with maleimide) at 8 equivalents (drug:antibody). Add DMSO to 10% v/v to maintain solubility.[2][3]
    
  • Incubation: Incubate 1 hour at RT.

  • Quenching: Add N-acetylcysteine (20 eq) to quench unreacted maleimide.

  • Purification: Desalt using a PD-10 column or TFF (Tangential Flow Filtration) into formulation buffer (e.g., 20 mM Histidine, pH 6.0, 6% Trehalose).

Analytical Characterization & QC

To ensure the integrity of the conjugate, the following parameters must be verified:

ParameterMethodAcceptance Criteria
Drug-to-Antibody Ratio (DAR) HIC-HPLC or LC-MS (Q-TOF)Target DAR 2.0 or 4.0 (± 0.3)
Free Drug RP-HPLC< 1.0% (Critical due to toxicity)
Aggregation SEC-HPLC< 5% High Molecular Weight species
Endotoxin LAL Assay< 0.1 EU/mg

References

  • Wieland, T. (1986).[1][2][3][4] Peptides of Poisonous Amanita Mushrooms. Springer-Verlag.[2][3] (Foundational text on Amanitin chemistry and congeners).

  • Heidelberg Pharma. (2019).[2][3][4] Structure-activity relationship (SAR) of Amanitin and optimization of linker-Amanitin derivatives.

  • Pryyma, A., et al. (2020).[1][2][3][4] "Meeting key synthetic challenges in amanitin synthesis with a new cytotoxic analog: 5′-hydroxy-6′-deoxy-amanitin". Chemical Science.

  • ADC Review. (2019). "What is Alpha-Amanitin?". ADC Review / Journal of Antibody-Drug Conjugates.

  • Matinkhoo, K., et al. (2015).[1][2][3][4] "Synthesis of a Cytotoxic Amanitin for Biorthogonal Conjugation". Angewandte Chemie.

Troubleshooting & Optimization

Technical Support Center: Optimizing Epsilon-Amanitin Yield & Purity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Epsilon-Amanitin (ε-Amanitin) is a critical payload in the development of Antibody-Drug Conjugates (ADCs), specifically for its ability to inhibit RNA Polymerase II in quiescent tumor cells. Unlike its more abundant congeners (


- and 

-amanitin),

-amanitin presents unique purification challenges due to its structural similarity to other amatoxins and its susceptibility to specific degradation pathways during isolation.

This guide addresses the "Yield vs. Purity" paradox. High purity (>98%) is required for GMP conjugation, often forcing tight fractionation that sacrifices yield. The protocols below are designed to widen that window, maximizing recovery without compromising integrity.

Module 1: Extraction & Matrix Management

Goal: Maximize initial recovery from biomass (Amanita phalloides) or fermentation broth while minimizing matrix interference.

Q: My crude extract recovery is inconsistent. What is the optimal extraction solvent system?

A: The solubility of amatoxins is pH-dependent. While methanol (MeOH) is the standard solvent, it is insufficient for quantitative recovery of


-amanitin from complex fungal matrices.

Protocol Recommendation: Use an Acidified Methanolic Extraction .

  • Solvent: 80% Methanol / 19% Water / 1% Formic Acid (v/v/v).

    • Mechanism:[1][2][3] The acidic component disrupts ionic interactions between the toxin and cellular proteins/polysaccharides.

  • Physical Disruption: Cryogenic grinding (liquid nitrogen) is superior to mechanical blending at room temperature. Heat generated during blending can induce degradation.

  • Clarification: Centrifuge at 10,000 x g for 30 mins at 4°C. Avoid filtration as the primary step to prevent clogging and adsorption losses.

Q: How do I remove bulk interferences before the expensive Prep-HPLC step?

A: Direct injection of crude extract onto a Prep-HPLC column shortens column life and reduces resolution. Implement a Solid Phase Extraction (SPE) "Capture" step.

Workflow:

  • Cartridge: Polymeric Reversed-Phase (e.g., Oasis HLB or equivalent).

  • Loading: Dilute crude extract with water to <5% MeOH content to ensure binding.

  • Wash: 5% MeOH in water (Removes highly polar salts/sugars).

  • Elution: 100% MeOH (Recovers all amatoxins).

  • Outcome: This step typically removes 60-70% of matrix bulk, allowing for higher loading mass on the Prep-HPLC column.

Module 2: Chromatographic Separation (HPLC)

Goal: Achieve baseline separation of


-amanitin from 

-amanitin and

-amanitin.
Q: -Amanitin co-elutes with -amanitin on my C18 column. How do I improve selectivity?

A: Standard C18 columns often struggle to resolve the subtle structural differences between


 (neutral) and 

(structurally distinct, slightly more hydrophobic) amanitins.

Optimization Strategy:

  • Stationary Phase: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) phase. These phases utilize

    
     interactions with the indole ring of the amanitin scaffold, offering orthogonal selectivity to hydrophobicity.
    
  • Mobile Phase pH: Amatoxins are stable in acidic media. Use Ammonium Acetate (10-20 mM, pH 5.0) .

    • Why? At pH 5.0, ionizable groups are controlled, sharpening peak shape. Avoid alkaline conditions (>pH 8), which risk

      
      -elimination of the sulfoxide moiety.
      
  • Gradient Profile: A shallow gradient is essential.

    • Standard: 5-95% B in 20 mins (Poor resolution).

    • Optimized: Isocratic hold at 10% B for 5 mins, then 10-25% B over 30 mins.

Elution Order (Typical on C18/Phenyl at pH 5):

  • 
    -Amanitin  (Acidic, elutes first)
    
  • 
    -Amanitin  (Neutral)
    
  • 
    -Amanitin 
    
  • 
    -Amanitin  (Elutes last among the major congeners)
    
Q: What are the critical parameters for Synthetic -Amanitin purification?

A: Synthetic routes often produce diastereomers at the sulfoxide bridge (


- vs 

-sulfoxide).
  • Challenge: These diastereomers have identical mass but different biological potencies.

  • Solution: Use a Core-Shell C18 column (2.7 µm or 5 µm) for higher efficiency plates. Run at a lower temperature (15-20°C) to minimize on-column isomerization.

Module 3: Downstream Recovery & Stability

Goal: Prevent yield loss during fraction processing.

Q: I have good HPLC peaks, but I lose 30% of my yield during drying. Why?

A: This is a classic "adsorption" and "thermal" issue.

  • Adsorption: Purified amatoxins at low concentrations (ng/mL to µg/mL) stick to glass surfaces.

    • Fix: Collect fractions into polypropylene vessels, not glass. Pre-rinse vessels with solvent if possible.

  • Thermal Degradation:

    
    -Amanitin is heat-sensitive.
    
    • Fix: Do not use rotary evaporation at >40°C. Use Lyophilization (Freeze-Drying) .

    • Protocol: Flash freeze fractions immediately with liquid nitrogen. Lyophilize in the dark (amatoxins can be photosensitive in solution over long periods).

Q: How do I store the purified material?

A: Store as a dry powder at -20°C under argon or nitrogen. If solution storage is necessary, use DMSO or sterile water at -80°C. Avoid repeated freeze-thaw cycles.

Visualized Workflows

Figure 1: Purification Logic Flow

This diagram illustrates the decision matrix for processing raw biomass into purified


-Amanitin.

AmanitinPurification Biomass Raw Biomass (Amanita phalloides) Extraction Acidic Extraction (MeOH/H2O/Formic Acid) Biomass->Extraction Clarification Clarification (Centrifuge 10k x g) Extraction->Clarification Capture SPE Capture (Oasis HLB / C18) Clarification->Capture Remove Debris HPLC_Prep Prep-HPLC (Phenyl-Hexyl / C18) Capture->HPLC_Prep Enriched Extract Decision Resolution Sufficient? HPLC_Prep->Decision Optimize Optimize Selectivity (Change pH / Stat. Phase) Decision->Optimize No (Co-elution) Collection Fraction Collection (Polypropylene Vessels) Decision->Collection Yes (Baseline sep) Optimize->HPLC_Prep Retest Lyophilization Lyophilization (Dark, < -40°C) Collection->Lyophilization FinalProduct Purified ε-Amanitin (>98% Purity) Lyophilization->FinalProduct

Caption: Step-by-step purification workflow from raw biomass to isolated product, highlighting critical decision points.

Troubleshooting Matrix (FAQ)

SymptomProbable CauseCorrective Action
Low Recovery (<50%) Adsorption to glasswareSwitch to polypropylene collection tubes.
Inefficient ExtractionEnsure cryo-grinding; add 1% Formic Acid to extraction solvent.
Peak Tailing Secondary silanol interactionsAdd 10-20 mM Ammonium Acetate to mobile phase.
Co-elution with

-Amanitin
Insufficient selectivitySwitch from C18 to Phenyl-Hexyl stationary phase.
Split Peaks Diastereomer separation (Synthetic)This is expected for synthetic routes. Collect peaks separately and analyze via NMR.
Ghost Peaks Carryover from previous runsImplement a saw-tooth wash gradient (5-95% B) between runs.

References

  • Kaya, E., et al. (2012). High Purity Gamma Amanitin Isolation From Amanita Phalloides Mushroom. ResearchGate. Link

  • Yamaura, Y., et al. (2003). Determination of amanitatoxins by HPLC. PubMed. Link

  • Heidelberg Pharma AG. (2017). Amanitin conjugates (Patent WO2017149077A1). Google Patents. Link

  • Agilent Technologies. (2020). Strategy for Preparative LC Purification. Agilent. Link

  • BenchChem. (2025). Technical Support Center: Optimizing HPLC Methods. BenchChem. Link

Sources

stability of epsilon-Amanitin in aqueous solution over time

Author: BenchChem Technical Support Team. Date: March 2026

Epsilon-Amanitin Aqueous Stability & Handling: Technical Support Guide

Epsilon-Amanitin (


-Amanitin) is a highly potent bicyclic octapeptide belonging to the amatoxin family. As a critical payload in Antibody-Drug Conjugates (ADCs) and a selective inhibitor of RNA Polymerase II, maintaining its structural integrity in aqueous solutions is paramount for reproducible experimental outcomes 1. This technical guide addresses the specific stability profiles, troubleshooting scenarios, and validated handling protocols for 

-Amanitin in aqueous environments.

Part 1: Mechanistic Basis of Amatoxin Stability

The exceptional stability of


-Amanitin in aqueous solutions is dictated by its unique molecular architecture. The molecule features an outer loop formed by standard peptide bonds and an inner loop cross-linked by a rare "tryptathionine" bridge—an intramolecular sulfur-containing linkage between a 6-hydroxytryptophan and a cysteine residue 2. This rigid bicyclic structure creates immense steric hindrance, rendering the molecule highly resistant to proteolytic cleavage, mild acidic hydrolysis, and ambient thermal degradation [[2]]().
Quantitative Stability Profile in Aqueous Solution

While specific longitudinal data on the


 isoform is sparse, its stability directly mirrors that of its structural analog, 

-amanitin, due to the identical bicyclic core and tryptathionine bridge 2. The following table summarizes the quantitative stability of amatoxins in water over a 6-month period:
Storage ConditionTime AssessedRemaining Intact Toxin (%)Mechanistic Causality for Degradation/Loss
4 °C (Refrigeration) 6 Months91%Optimal aqueous stability; minimal kinetic energy for hydrolysis 2.
25 °C (Room Temp) 6 Months86%Slow, spontaneous hydrolysis of the peptide backbone over extended periods 2.
-20 °C (Freezing) 6 Months76%Cryo-concentration effects; solute exclusion during ice formation causes localized pH shifts and precipitation 2.
100 °C (Boiling) 6 Hours5%Extreme thermal stress overcomes the activation energy required to break the tryptathionine bridge 2.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: My aqueous


-Amanitin solution showed a 25% drop in potency after being stored at -20 °C for several months. Why did freezing degrade it? 
  • Causality: It is a common misconception in peptide handling that colder is always better. When aqueous amatoxin solutions are frozen at -20 °C, the slow formation of ice crystals excludes the peptide, concentrating it in the remaining unfrozen liquid pockets (cryo-concentration). This localized hyper-concentration can induce irreversible aggregation or expose the peptide to drastic localized pH shifts, leading to the observed 76% recovery 2.

  • Solution: For long-term storage, store lyophilized powders at -20 °C or -80 °C. If storing as a liquid, reconstitute in methanol or DMSO (which yielded 97% recovery at -20 °C) 2, or store aqueous aliquots at 4 °C for up to 6 months.

Q2: Can I sterilize my


-Amanitin aqueous solutions via autoclaving? 
  • Causality: No. While amatoxins are notoriously heat-resistant compared to standard proteins, prolonged exposure to high heat (e.g., 100 °C for 6 hours) reduces intact toxin levels to 5% 2. Autoclaving (121 °C for 15-20 minutes) will cause significant thermal cleavage of the peptide bonds.

  • Solution: Sterilize aqueous

    
    -Amanitin solutions exclusively via sterile filtration using low-protein-binding 0.22 µm PTFE or PVDF syringe filters.
    

Q3: How does the pH of my assay buffer affect


-Amanitin? 
  • Causality:

    
    -Amanitin is highly stable in neutral and mildly acidic environments (down to pH 4), which is why it survives stomach acid during ingestion [[2]](). However, strong alkaline conditions rapidly degrade the toxin.
    
  • Solution: Maintain aqueous solutions between pH 5.0 and 7.4. To deliberately inactivate

    
    -Amanitin waste, incubate the solution in concentrated sodium hydroxide (NaOH) for at least 5 minutes, which irreversibly breaks the cyclic structure 3.
    

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness in your assays, the following protocol for preparing and validating


-Amanitin solutions incorporates a self-validating System Suitability Test (SST).
Protocol: Preparation and HPLC-MS Validation of Aqueous -Amanitin

Objective: Reconstitute


-Amanitin and verify its concentration and structural integrity without matrix interference 4.

Step 1: Reconstitution & Aliquoting

  • Equilibrate the lyophilized

    
    -Amanitin vial to room temperature in a desiccator to prevent condensation.
    
  • Reconstitute in ultra-pure, LC-MS grade

    
     (pH 7.0) to a stock concentration of 1 mg/mL [[4]]().
    
  • Gently vortex for 10 seconds. Do not sonicate, as cavitation can induce localized thermal stress.

  • Divide into single-use aliquots (e.g., 10 µL) in amber low-bind microcentrifuge tubes to protect from light [[3]](). Store at 4 °C.

Step 2: Solid-Phase Extraction (SPE) for Complex Matrices (Use this step if recovering


-Amanitin from biological buffers or serum to validate stability during in vitro assays).
  • Condition a Hydrophilic-Lipophilic Balance (HLB) SPE cartridge (30 mg, 1 mL) with 1 mL methanol, followed by 1 mL

    
    4.
    
  • Load 500 µL of the aqueous

    
    -Amanitin sample 4.
    
  • Wash with 1 mL

    
     to remove salts.
    
  • Elute the intact toxin with 1 mL of Methanol/Water (80:20, v/v). Evaporate to dryness under a gentle nitrogen stream and reconstitute in 100 µL mobile phase 4.

Step 3: HPLC-MS/MS Self-Validating Analysis

  • Mobile Phase: Solvent A (0.1% Formic acid in water) and Solvent B (0.1% Formic acid in acetonitrile).

  • Self-Validation (SST): Spike the sample with a known concentration of an internal standard (e.g., Amanullin or a stable isotope-labeled amatoxin). The assay is only valid if the internal standard recovery is >90% 4.

  • Detection: Use Electrospray Ionization (ESI) in positive mode. Monitor the specific precursor-to-product ion transitions for

    
    -Amanitin to confirm the absence of hydrolyzed degradation products 4.
    

Part 4: Visual Workflows and Mechanisms

StabilityWorkflow Start Lyophilized ε-Amanitin Recon Reconstitute in ddH2O (pH 7.0) Start->Recon Aliquot Aliquot to avoid freeze-thaw Recon->Aliquot Store4C Store at 4°C (Optimal for Aqueous) Aliquot->Store4C Store20C Store at -20°C (Risk of Precipitation) Aliquot->Store20C Test HPLC-MS/MS Validation Store4C->Test Store20C->Test

Workflow for the reconstitution, storage, and validation of aqueous ε-Amanitin solutions.

MOA Toxin ε-Amanitin Internalization Target Binds RNA Pol II Bridge Helix Toxin->Target Block Blocks DNA/RNA Translocation Target->Block Arrest Arrests mRNA Synthesis Block->Arrest Death Apoptosis (Cell Death) Arrest->Death

Mechanism of ε-Amanitin inducing cellular apoptosis via RNA Polymerase II inhibition.

References

  • Source: National Institutes of Health (NIH)
  • Source: Santa Cruz Biotechnology (SCBT)
  • Determination of Mushroom Toxin Alpha-Amanitin in Serum by Liquid Chromatography-Mass Spectrometry After Solid-Phase Extraction Source: CEON URL
  • Amatoxin Derivatives and Conjugates Thereof as Inhibitors of RNA Polymerase (WO2016071856A1)

Sources

separating epsilon-Amanitin from alpha- and beta-Amanitin

Amatoxin Purification Support Center: Resolving -Amanitin from - and -Amanitin

Welcome to the Technical Support Center for Amatoxin Chromatography. As Antibody-Drug Conjugates (ADCs) increasingly utilize amatoxins as highly potent payloads targeting RNA Polymerase II, the demand for ultra-pure specific isoforms has surged. This guide is designed for senior analytical chemists and downstream processing scientists troubleshooting the complex chromatographic separation of



FAQ 1: Structural Drivers of Chromatographic Behavior

Q: Why is


-amanitin notoriously difficult to isolate from crude Amanita extracts, and what structural nuances drive its retention time?

A: The difficulty in isolating




Amatoxins are bicyclic octapeptides. Their chromatographic behavior is dictated by two variable positions in their macrocyclic ring: Position 1 (which dictates charge) and Position 3 (which dictates hydrophobicity) (1[1]).

  • 
    -Amanitin  is neutral, featuring an L-Asparagine (Asn) at Position 1 and a highly polar 4,5-dihydroxy-L-isoleucine at Position 3.
    
  • 
    -Amanitin  is acidic, featuring an L-Aspartic acid (Asp) at Position 1 and the same 4,5-dihydroxy-L-isoleucine at Position 3.
    
  • 
    -Amanitin  is a hybrid: it possesses the acidic L-Aspartic acid at Position 1 (like 
    
    
    -amanitin) but contains a less polar 4-hydroxy-L-isoleucine at Position 3 (lacking the C5-hydroxyl group) (2[2]).
Table 1: Structural and Physicochemical Properties of Target Amatoxins
Toxin IsoformPosition 1 ResiduePosition 3 ResidueNet Charge (pH 5.0)Relative Hydrophobicity

-Amanitin
L-Asparagine (Amide)4,5-dihydroxy-L-isoleucineNeutral (0)Low

-Amanitin
L-Aspartic Acid (Carboxyl)4,5-dihydroxy-L-isoleucineNegative (-1)Very Low (at pH 5.0)

-Amanitin
L-Asparagine (Amide)4-hydroxy-L-isoleucineNeutral (0)High

-Amanitin
L-Aspartic Acid (Carboxyl)4-hydroxy-L-isoleucineNegative (-1)Moderate (pH dependent)

FAQ 2: Troubleshooting Co-elution (The pH Shift Strategy)

Q: During my RP-HPLC purification using a standard pH 5.0 acetate buffer,


-amanitin completely co-elutes with 

-amanitin. How can I achieve baseline resolution?

A: This is a classic ion-suppression phenomenon. At pH 5.0, the carboxylic acid of the Asp1 residue in


33


At exactly pH 5.0, the increase in polarity from the



The Solution: Drop the mobile phase pH to 2.0 using 0.1% Trifluoroacetic acid (TFA). This protonates the Asp1 residue back to a neutral carboxylic acid (



HPLC_OptimizationStartCrude Amanita Extract(Contains α, β, γ, ε)SPESolid Phase Extraction(Oasis HLB, MeOH Elution)Start->SPEHPLCPreparative RP-HPLC(C18 Stationary Phase)SPE->HPLCpH_ChoiceMobile Phase pH SelectionHPLC->pH_ChoicepH5pH 5.0 (Acetate Buffer)Asp1 is Ionized (COO⁻)pH_Choice->pH5 Standard MethodpH2pH 2.0 (0.1% TFA)Asp1 is Protonated (COOH)pH_Choice->pH2 Optimized MethodResult1Co-elution Issue:ε-Amanitin (COO⁻) overlapswith α-Amanitin (Neutral)pH5->Result1Result2Baseline Resolution:α -> β -> γ -> εpH2->Result2

Caption: Logical decision tree for mobile phase pH optimization in amatoxin RP-HPLC separation.

Table 2: Retention Time Shift vs. Mobile Phase pH
Toxin IsoformElution Order at pH 5.0 (Acetate)Elution Order at pH 2.0 (TFA)Resolution Status

-Amanitin
1st (Most polar, ionized)2nd (Protonated, di-OH)Resolved

-Amanitin
2nd (Neutral, di-OH)1st (Neutral, di-OH)Resolved

-Amanitin
2nd (Co-elutes with

)
4th (Protonated, mono-OH)Resolved

-Amanitin
4th (Neutral, mono-OH)3rd (Neutral, mono-OH)Resolved

FAQ 3: Step-by-Step Preparative Workflow

Q: What is the recommended methodology for the baseline separation of these isoforms from crude extracts?

A: To ensure a self-validating and scalable purification system, utilize the following pH-modulated RP-HPLC protocol.

Protocol: Baseline Separation of


-Amanitin via pH-Modulated RP-HPLC
  • Sample Preparation: Reconstitute 10 mg of lyophilized crude Amanita extract (post-SPE clean-up) in 1 mL of Mobile Phase A (0.1% Trifluoroacetic acid in LC-MS grade

    
    ).
    
  • Filtration: Pass the reconstituted sample through a 0.22 µm PTFE syringe filter to remove particulates and protect the column frit.

  • Chromatographic System Setup:

    • Column: C18 Preparative Column (e.g., 250 mm × 21.2 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in

      
       (pH ~2.0).
      
    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 10.0 mL/min.

    • Column Temperature: 25°C.

  • Gradient Elution Profile:

    • 0–5 min: Isocratic hold at 5% B.

    • 5–30 min: Linear gradient from 5% B to 25% B.

    • 30–35 min: Column wash at 95% B.

    • 35–45 min: Re-equilibration at 5% B.

  • Detection & Fraction Collection: Monitor UV absorbance at 305 nm. This wavelength is highly specific for the 6-hydroxy-tryptophan chromophore unique to amatoxins, ensuring you do not collect non-amatoxin impurities (3[3]).

  • Post-Processing: Pool fractions corresponding to the

    
    -amanitin peak (the final major peak in this acidic system). Lyophilize immediately to prevent acid-catalyzed degradation, storing the purified powder at -20°C.
    

FAQ 4: ADC Payload Conjugation & Mechanism

Q: How does the structural difference of


-amanitin impact its use as a payload in Antibody-Drug Conjugates (ADCs)?

A: Amatoxins are potent inhibitors of eukaryotic RNA Polymerase II, binding to the bridge helix and arresting DNA/RNA translocation (4[4]). For ADC development, the payload must be conjugated to a monoclonal antibody via a stable linker without disrupting this binding affinity.

While



MechanismToxinε-Amanitin ADC(Targeted Delivery)CellReceptor-MediatedEndocytosisToxin->CellCleavageLysosomal Linker Cleavage(Release of Free ε-Amanitin)Cell->CleavageBindingBinding to RNA Pol II(Bridge Helix Domain)Cleavage->BindingInhibitionArrest of DNA/RNATranslocationBinding->InhibitionApoptosismRNA Depletion &Cellular ApoptosisInhibition->Apoptosis

Caption: Mechanism of action for ε-Amanitin as an ADC payload targeting RNA Polymerase II.

References
  • Amanitins in Wild Mushrooms: The Development of HPLC-UV-EC and HPLC-DAD-MS Methods for Food Safety Purposes. MDPI. URL: [Link]

  • epsilon-Amanitin (T3D3587). Toxin and Toxin Target Database (T3DB). URL: [Link]

  • epsilon-Amanitin (CID 30508) - Molecular Properties & Analysis. MolForge. URL:[Link]

Technical Support Center: Minimizing Aggregation in ε-Amanitin Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Antibody-Drug Conjugate (ADC) development. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with ε-Amanitin payloads.

While amatoxins generally possess a water-soluble structure that inherently lowers the tendency for macroscopic aggregation compared to highly hydrophobic payloads (like pyrrolobenzodiazepines)[1][2][3], the conjugation process itself can still destabilize the monoclonal antibody (mAb). Aggregation in ε-Amanitin ADCs is typically driven by suboptimal linker hydrophobicity, stochastic conjugation yielding high Drug-to-Antibody Ratio (DAR) species, or inadequate formulation[]. This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to ensure the structural integrity of your ADC.

Diagnostic Troubleshooting Workflow

Before altering your chemistry, use the following logical workflow to identify the root cause of High Molecular Weight (HMW) species in your ε-Amanitin ADC preparations.

G Start HMW Aggregation Detected CheckDAR Evaluate DAR Distribution Start->CheckDAR HighDAR DAR > 4 (Over-conjugation) CheckDAR->HighDAR LowDAR DAR ≤ 4 (Optimal/Under) CheckDAR->LowDAR SiteSpecific Site-Specific Conjugation HighDAR->SiteSpecific CheckLinker Evaluate Linker LowDAR->CheckLinker Purify SEC/HIC Polishing SiteSpecific->Purify AddPEG Incorporate PEG Spacers CheckLinker->AddPEG If Aliphatic CheckForm Optimize Formulation CheckLinker->CheckForm If PEGylated AddPEG->Purify AddExcipients Add Trehalose & Arginine CheckForm->AddExcipients AddExcipients->Purify

Troubleshooting workflow for minimizing ε-Amanitin ADC aggregation.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: We are observing >10% High Molecular Weight (HMW) species post-conjugation with ε-Amanitin. What is the primary driver? A1: The primary driver is likely your conjugation chemistry. Stochastic conjugation to endogenous lysines or reduced interchain cysteines creates a highly heterogeneous mixture. Species with a DAR > 4 suffer from localized hydrophobicity and destabilization of the mAb's tertiary structure, which drives intermolecular aggregation[]. Causality & Solution: Shift to site-specific conjugation (e.g., THIOMAB technology). By engineering specific cysteine residues, you restrict the DAR to a homogenous ~2.0, preventing the formation of highly aggregated, over-conjugated species[5].

Q2: We are already using site-specific conjugation (DAR 2), but aggregation still occurs during the linker-payload attachment phase. How can we modify the chemistry? A2: The architecture of your linker is likely too hydrophobic. Traditional aliphatic linkers or non-cleavable C6 linkers can induce aggregation even with hydrophilic payloads[5]. Causality & Solution: Incorporate Polyethylene Glycol (PEG) spacers into the linker design. PEGylation shields the hydrophobic regions of the linker-payload complex, effectively enhancing solubility in the circulatory system and reducing non-specific intermolecular binding[][6].

Q3: Our ε-Amanitin ADC is monomeric post-purification but aggregates during storage at 4°C. How should we optimize the formulation? A3: Storage-induced aggregation is a thermodynamic formulation issue. The native state of the antibody must be stabilized against partial unfolding. Causality & Solution: Utilize a combination of Trehalose and L-Arginine. Trehalose acts via preferential exclusion, forcing the protein into a compact, native conformation to minimize its surface area in contact with the solvent[7]. L-Arginine hydrochloride disrupts weak intermolecular hydrophobic and electrostatic interactions, significantly reducing solution viscosity and preventing self-association[8].

Quantitative Data: Formulation Optimization

To systematically minimize aggregation, formulation excipients must be carefully balanced. Table 1 summarizes the quantitative impact of key excipients on ADC stability.

Table 1: Quantitative Impact of Formulation Excipients on ADC Aggregation

ExcipientOptimal ConcentrationMechanism of ActionImpact on ADC Stability
Trehalose 8.0% - 10.0% (w/v)Preferential exclusion; stabilizes the amorphous phase without reducing sugars[7].Prevents unfolding; minimizes lyophilization stress and increases Tg'.
L-Arginine HCl 50 mM - 100 mMDisrupts weak intermolecular hydrophobic interactions[8].Reduces solution viscosity; prevents long-term self-association.
Polysorbate 20 0.02% - 0.05% (w/v)Competes for hydrophobic interfaces (air/liquid and solid/liquid).Prevents agitation-induced and surface-induced aggregation.
Histidine 10 mM - 20 mMBuffering agent; maintains optimal pH (typically 5.5 - 6.0).Minimizes chemical degradation and charge-based aggregation.

Validated Experimental Protocols

Every protocol utilized in ADC development must be a self-validating system. Below are the step-by-step methodologies for conjugating and purifying ε-Amanitin ADCs to ensure <2% HMW species.

Protocol A: Site-Specific Conjugation via Engineered Cysteines (THIOMAB)

This protocol utilizes engineered cysteines to ensure a controlled DAR, minimizing aggregation liabilities[5].

  • Mild Reduction: Incubate the engineered mAb (10 mg/mL in PBS, 1 mM EDTA, pH 7.2) with 40 molar equivalents of Tris(2-carboxyethyl)phosphine (TCEP) for 3 hours at 37°C to fully reduce all interchain and engineered disulfides.

  • Re-oxidation: Add 20 molar equivalents of dehydroascorbic acid (dhAA) and incubate for 4 hours at 25°C. Causality: This selectively re-oxidizes the endogenous interchain disulfides while leaving the engineered cysteines free and reactive.

  • Conjugation: Add 5 molar equivalents of maleimide-functionalized ε-Amanitin linker-payload (e.g., Val-Ala-PAB-ε-Amanitin) dissolved in DMSO (ensure final DMSO concentration is <10% v/v to prevent solvent-induced denaturation). Incubate for 1 hour at 25°C.

  • Quenching: Quench the reaction by adding a 10-fold molar excess of N-acetylcysteine to react with any free maleimide-payload.

  • Self-Validation Step: Analyze an aliquot via Hydrophobic Interaction Chromatography (HIC). A successful reaction will show a single dominant peak corresponding to DAR 2.0. If DAR > 2 is observed, endogenous cysteines were not fully re-oxidized in Step 2.

Protocol B: Size-Exclusion Chromatography (SEC) Polishing

To remove any residual aggregates or low molecular weight species post-conjugation[5].

  • Column Preparation: Mount a HiLoad 16/600 Superdex 200 pg column on an FPLC system[5].

  • Equilibration: Wash the column with 5 Column Volumes (CV) of the target formulation buffer (e.g., 20 mM Histidine, 8% Trehalose, pH 6.0).

  • Loading: Concentrate the quenched ADC mixture to ~5 mg/mL. Load no more than 5% of the total CV to ensure high-resolution separation.

  • Elution: Run an isocratic elution at a flow rate of 1.0 mL/min. Monitor dual UV absorbance at 280 nm (antibody) and 310 nm (amatoxin payload).

  • Fraction Collection: Collect the main monomeric peak. Discard the early-eluting HMW aggregate peaks.

  • Self-Validation Step: Re-inject 50 µg of the pooled monomer fraction onto an analytical SEC-HPLC column. The chromatogram must confirm >98% monomeric purity before proceeding to in vitro/in vivo assays.

Mechanistic Context: Why Structural Integrity Matters

ε-Amanitin is a highly potent bicyclic peptide that induces cellular apoptosis by selectively binding to and inhibiting RNA Polymerase II, thereby arresting mRNA transcription[9]. Because this mechanism targets fundamental cellular metabolism, it is active against both dividing and dormant tumor cells[6]. If the ADC aggregates, it cannot efficiently internalize via receptor-mediated endocytosis, leading to premature clearance by the reticuloendothelial system and severe off-target hepatotoxicity.

MOA ADC ADC Internalization Lyso Lysosomal Cleavage ADC->Lyso Release ε-Amanitin Release Lyso->Release Bind RNA Pol II Binding Release->Bind Arrest Transcription Arrest Bind->Arrest Apoptosis Cellular Apoptosis Arrest->Apoptosis

Mechanism of action of ε-Amanitin ADCs via RNA Polymerase II inhibition.

References

  • α-Amanitin - ADC Review ADC Review[Link]

  • α-Amanitin - Wikipedia Wikipedia [Link]

  • Alpha-Amanitin | Encyclopedia MDPI Encyclopedia.pub[Link]

  • Preferential interactions of trehalose, L-arginine.HCl and sodium chloride with therapeutically relevant IgG1 monoclonal antibodies - PMC NIH[Link]

  • Novel Amanitin-Based Antibody–Drug Conjugates Targeting TROP2 for the Treatment of Pancreatic Cancer - PMC NIH[Link]

  • Trehalose: A Powerful Excipient in the Formulation Toolbox Drug Development & Delivery[Link]

Sources

Technical Support Center: Optimizing Linker Stability for ε-Amanitin Payloads

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with ε-Amanitin antibody-drug conjugates (ADCs). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to linker stability. Our goal is to equip you with the scientific rationale and practical methodologies required to design, synthesize, and validate robust and effective Amanitin-based ADCs.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding linker stability for ε-Amanitin ADCs.

Q1: Why is linker stability a critical parameter for ε-Amanitin ADCs?

Linker stability is paramount as it directly governs the therapeutic index of an ADC.[][2] An ideal linker must be sufficiently stable in systemic circulation to prevent premature release of the highly potent ε-Amanitin payload, which could lead to severe off-target toxicity.[][2][] Conversely, the linker must be efficiently cleaved to release the active toxin once the ADC has been internalized by the target cancer cell.[][4] This delicate balance between stability and selective payload release is a key challenge in ADC design.[]

Q2: What are the main types of linkers used for Amanitin-based ADCs, and how do they differ in their stability profiles?

Linkers are broadly categorized as cleavable and non-cleavable.[5][]

  • Cleavable Linkers: These are designed to release the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell.[][7][8] Common types include:

    • Enzyme-sensitive linkers: Dipeptides like valine-citrulline (vc) are widely used and are cleaved by lysosomal proteases such as Cathepsin B, which are often overexpressed in tumor cells.[][8][] These generally offer good plasma stability.[8]

    • pH-sensitive linkers: Hydrazone linkers, for example, are stable at physiological pH (~7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.0).[][4][8] However, they can sometimes exhibit insufficient plasma stability.[10][11]

    • Redox-sensitive linkers: Disulfide linkers remain stable in the bloodstream but are cleaved in the highly reductive intracellular environment due to high concentrations of glutathione (GSH).[][7]

  • Non-cleavable Linkers: These linkers, such as those forming thioether bonds, do not have a specific cleavage site.[][] The payload is released only after the complete lysosomal degradation of the antibody.[][7] This generally results in higher plasma stability and reduced off-target toxicity but may lead to lower efficacy if the payload-linker metabolite is not fully active.[5][]

The choice between cleavable and non-cleavable linkers depends on the specific therapeutic application, the nature of the target, and the properties of the ε-Amanitin payload.[7]

Q3: ε-Amanitin is a hydrophilic payload. How does this impact linker selection and potential stability issues like aggregation?

The hydrophilic nature of Amanitin is a significant advantage.[12] Many cytotoxic payloads are hydrophobic, which can induce ADC aggregation, particularly at higher drug-to-antibody ratios (DAR).[5][13][14] Aggregation can compromise the stability, solubility, and pharmacokinetic profile of the ADC, and may increase immunogenicity risks.[13] Because Amanitin is water-soluble, it has a lower tendency to cause aggregation, allowing for the potential use of higher DARs without compromising the physicochemical properties of the conjugate.[12] This allows for greater flexibility in linker design, as the need to incorporate solubilizing moieties within the linker is reduced.

II. Troubleshooting Guides

This section provides structured guidance for addressing specific experimental issues related to linker stability.

Problem 1: Premature Payload Release in Plasma Stability Assays

Scenario: You observe a significant release of free ε-Amanitin or linker-payload metabolite during an in vitro plasma stability study.

Causality Analysis: Premature payload release points to insufficient linker stability in a biological matrix. The chemical nature of the linker is the primary determinant of its stability.[] For instance, some linkers that are stable in buffer may be susceptible to enzymatic degradation in plasma.[15] A well-known example is the instability of some valine-citrulline (VC) linkers in mouse plasma due to the activity of carboxylesterase Ces1c, an issue not observed in human or primate plasma.[11][15]

Troubleshooting Workflow & Solutions

G cluster_0 Problem Identification cluster_1 Investigation & Analysis cluster_2 Solution Implementation cluster_3 Validation Start Premature Payload Release Observed A1 Identify Cleavage Site (LC-MS/MS Analysis) Start->A1 A2 Assess Species-Specific Effects (Test in Human, Rat, Cyno Plasma) Start->A2 A3 Review Linker Chemistry Start->A3 B1 Modify Linker Structure (e.g., VC to EVCit for mouse models) A1->B1 A2->B1 B2 Increase Steric Hindrance around the cleavage site A3->B2 B3 Switch to a Non-Cleavable Linker A3->B3 B4 Optimize Conjugation Site A3->B4 End Achieved Plasma Stability B1->End B2->End B3->End B4->End G cluster_0 Cleavable Linker Pathway cluster_1 Non-Cleavable Linker Pathway ADC Internalized ADC in Endosome/Lysosome Trigger Presence of Trigger (e.g., Low pH, High GSH, Proteases) ADC->Trigger Degradation Antibody Degradation by Lysosomal Proteases ADC->Degradation Cleavage Linker Cleavage Trigger->Cleavage Release_C Payload Release Cleavage->Release_C Release_NC Payload-Linker-Amino Acid Metabolite Release Degradation->Release_NC

Sources

Technical Support Center: Overcoming Hydrophobicity Challenges with Epsilon-Amanitin Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Hydrophilicity Advantage

In the landscape of Antibody-Drug Conjugates (ADCs), hydrophobicity is a primary failure mode.[1] Traditional payloads like auristatins (MMAE) and pyrrolobenzodiazepines (PBDs) are inherently hydrophobic, leading to:

  • Aggregation: Rapid precipitation of the ADC during conjugation.[2]

  • Fast Clearance: The liver rapidly clears hydrophobic complexes (Hepatotoxicity).

  • Poor Pharmacokinetics: Reduced half-life and therapeutic index.

Epsilon-Amanitin (and its derivatives) represents a paradigm shift. As a bicyclic octapeptide, it is naturally hydrophilic . The "challenge" addressed in this guide is twofold:

  • Leveraging Amanitin to solve aggregation issues common in other ADC platforms.

  • Troubleshooting specific issues that arise when handling Amanitin-linker constructs, which can still present solubility anomalies depending on the linker chemistry (e.g., cleavable vs. non-cleavable).

Mechanism of Action & Rationale

Before troubleshooting, it is critical to understand why you are using this payload. Unlike tubulin inhibitors, Amanitin functions by inhibiting RNA Polymerase II, causing apoptosis in both proliferating and quiescent cells.[3]

Amanitin_MOA ADC Antibody-Amanitin Conjugate Internalization Endocytosis & Lysosomal Degradation ADC->Internalization Release Release of Amanitin Payload Internalization->Release Target Binds RNA Polymerase II Release->Target Effect Inhibition of Transcription Target->Effect Outcome Apoptosis (Proliferating & Quiescent) Effect->Outcome

Figure 1: Mechanism of Action for Amanitin-based ADCs. Note the independence from cell division, distinguishing it from tubulin inhibitors.[3]

Critical Protocol: Conjugation & Solubility Management

The Challenge: "Hidden" Hydrophobicity

While Amanitin is hydrophilic, the linker often is not. Many researchers fail because they treat the Linker-Amanitin intermediate as fully water-soluble. It often requires organic co-solvents (DMSO/DMA) during the conjugation step.

Step-by-Step Conjugation Workflow

Objective: Conjugate Linker-Amanitin to mAb (Interchain Cysteine) while preventing aggregation.

  • Preparation of Antibody (mAb):

    • Buffer exchange mAb into PBS, pH 7.4, 1 mM EDTA .

    • Tip: Avoid high salt initially; it promotes hydrophobic interaction if the linker is lipophilic.

    • Reduce disulfide bonds using TCEP (Tris(2-carboxyethyl)phosphine). Ratio: 2.5–3.0 equivalents per mAb for DAR 2–4.

  • Solubilization of Derivative:

    • Dissolve the Epsilon-Amanitin-Linker derivative in 100% dry DMSO .

    • Critical Check: Ensure the derivative is fully dissolved. Vortex for 30s.

    • Target Concentration: 5–10 mM stock.

  • Conjugation Reaction:

    • Add the DMSO-Linker-Amanitin mix to the reduced mAb.

    • Rule of Thumb: Keep final DMSO concentration < 10% (v/v) .

    • Why? >10% DMSO can denature the antibody, exposing internal hydrophobic patches and causing aggregation—mimicking payload hydrophobicity issues.

  • Quenching & Purification:

    • Quench with N-acetylcysteine (excess).

    • Purify via Tangential Flow Filtration (TFF) or SEC (Size Exclusion Chromatography) to remove free drug and DMSO.

Troubleshooting Guide: Diagnostics & Solutions

Scenario A: "I see precipitation immediately after adding the payload."
Potential CauseDiagnostic CheckSolution
Linker Hydrophobicity Is your linker a long alkyl chain or highly valine-citrulline rich?Switch to a PEGylated linker (e.g., PEG4-ValCit) to mask the hydrophobicity of the conjugation site.
Solvent Shock Did you add the DMSO shot directly to the protein?Titrate slowly. Add the DMSO-drug solution dropwise while swirling the mAb solution.
High DAR Loading Are you aiming for DAR 8?Amanitin is potent.[4] Limit DAR to 2–4 . Higher DARs crowd the surface and force aggregation, even with hydrophilic payloads.
Scenario B: "My HIC (Hydrophobic Interaction Chromatography) profile is poor."

Issue: Because Amanitin is hydrophilic, the difference in hydrophobicity between DAR 0, DAR 2, and DAR 4 is much smaller than with MMAE ADCs. They may co-elute in the flow-through or early gradient.

  • Solution 1 (Salt Gradient): Increase the starting salt concentration (e.g., 1.5 M Ammonium Sulfate instead of 0.75 M) to force the hydrophilic species to bind to the column.

  • Solution 2 (Resin Choice): Switch to a more hydrophobic resin (e.g., Phenyl or Butyl) if you are currently using a weak resin (e.g., Ether).

  • Solution 3 (Alternative): If HIC fails, use Ion Exchange Chromatography (IEX) . Since Amanitin derivatives often contain ionizable groups (or the linker does), charge-based separation is often superior for hydrophilic ADCs.

Frequently Asked Questions (FAQ)

Q1: I am switching from MMAE to Epsilon-Amanitin. Do I need to change my formulation buffer?

  • A: Likely, yes. MMAE ADCs often require cryoprotectants (trehalose/sucrose) specifically to prevent aggregation of the hydrophobic payload. Amanitin ADCs are more stable in standard PBS-Histidine buffers. However, you must verify that your specific linker doesn't require surfactants like Polysorbate 80 (PS80).

    • Recommendation: Run a thermal stress test (40°C for 2 weeks) with and without 0.02% PS80.

Q2: My Amanitin derivative powder is not dissolving in water. I thought it was hydrophilic?

  • A: The toxin is hydrophilic, but the reactive handle (e.g., Maleimide-Caproyl-Val-Cit-PAB) renders the molecule amphiphilic.

    • Action: Always dissolve the stock in DMSO or DMA first. Only dilute into aqueous buffer during the conjugation step. Do not attempt to make aqueous stock solutions of the linker-drug.

Q3: How do I determine the Drug-to-Antibody Ratio (DAR) for Amanitin ADCs?

  • A: Standard UV absorbance (A248/A280) methods used for other drugs may be challenging if the Amanitin derivative's extinction coefficient overlaps significantly with the antibody or is low.

    • Gold Standard:LC-MS (Q-TOF) . Deglycosylate the ADC (PNGase F) and run reduced LC-MS. You will see clear mass shifts corresponding to +1, +2, etc., Amanitin payloads.

    • Alternative:HIC-HPLC , provided you have optimized the high-salt conditions mentioned in Scenario B.

Visual Troubleshooting Logic

Use this flow to diagnose aggregation issues in your Amanitin pipeline.

Troubleshooting_Flow Start Problem: ADC Aggregation Check_Solvent Check Solvent % (Is DMSO > 10%?) Start->Check_Solvent Reduce_Solvent Action: Reduce DMSO to < 5-8% Check_Solvent->Reduce_Solvent Yes Check_Linker Check Linker Chemistry Check_Solvent->Check_Linker No Linker_Type Is Linker Hydrophobic? (e.g., Val-Cit without PEG) Check_Linker->Linker_Type Switch_Linker Action: Use PEGylated Linker or Hydrophilic Spacer Linker_Type->Switch_Linker Yes Check_DAR Check DAR Linker_Type->Check_DAR No Lower_DAR Action: Target DAR 2 (Amanitin is potent enough) Check_DAR->Lower_DAR High (>4)

Figure 2: Logical decision tree for diagnosing aggregation in Amanitin ADC production.

Data Summary: Amanitin vs. Hydrophobic Payloads

FeatureHydrophobic Payload (e.g., MMAE/PBD)Epsilon-Amanitin DerivativeImpact on Workflow
Water Solubility Low (Requires high % organic solvent)High (Native peptide is soluble)Reduced risk of precipitation during coupling.
Aggregation Risk High (Driven by hydrophobic patches)Low (Hydrophilic surface profile)Simpler formulation; less surfactant needed.
Purification (HIC) Easy (Large retention shift per drug)Difficult (Small retention shift)Requires optimized high-salt gradients or IEX.
Clearance Fast (Liver uptake)Slower (Renal clearance favored)Improved half-life and therapeutic index.

References

  • Heidelberg Pharma. (2019).[5] ATAC Technology: A New Class of Antibody-Drug Conjugates. Retrieved from [Link][5][6]

  • Pahl, A., et al. (2018). Amanitins and their development as a payload for antibody-drug conjugates.[4][7][8][9] Drug Discovery Today: Technologies.[4] Retrieved from [Link]

  • Creative Biolabs. (2025). Purification of ADCs by Hydrophobic Interaction Chromatography.[10][11][12] Retrieved from [Link]

  • Baumann, A., et al. (2023). Pharmacokinetics and biodistribution of amanitin-based ADCs. Journal of Pharmacokinetics and Pharmacodynamics. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Cytotoxicity of ε-Amanitin and α-Amanitin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of epsilon-Amanitin (ε-Amanitin) and alpha-Amanitin (α-Amanitin), two potent bicyclic octapeptide toxins from the amatoxin family. These toxins, notoriously found in the Amanita phalloides "death cap" mushroom, are of significant interest to the scientific community for their specific and potent inhibition of RNA polymerase II, a critical enzyme in eukaryotic transcription.[1][2] This property, while responsible for their extreme toxicity, also makes them valuable tools in molecular biology and promising payloads for antibody-drug conjugates (ADCs) in cancer therapy.[3][4]

This document will delve into a comparative analysis of their cytotoxic profiles, elucidate their shared mechanism of action, provide a detailed protocol for assessing their cytotoxicity, and discuss their applications in the realm of drug development.

Unveiling the Cytotoxic Potency: A Head-to-Head Look at IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the cytotoxicity of a compound. While extensive data is available for α-Amanitin across a multitude of cell lines, specific IC50 values for ε-Amanitin are not as readily available in publicly accessible research. However, the existing literature on amatoxins suggests a shared mechanism of action, with variations in potency among the different analogs. For instance, studies comparing α-Amanitin and β-Amanitin have demonstrated that α-Amanitin exhibits higher toxicity.[1][5]

Below is a summary of reported IC50 values for α-Amanitin in various human cancer cell lines, showcasing its potent cytotoxic effects. The variability in IC50 values can be attributed to several factors, including the expression levels of the organic anion transporting polypeptide 1B3 (OATP1B3), which facilitates the internalization of amanitins into cells.[6]

Cell LineCancer Typeα-Amanitin IC50 (µM)Reference
MV411Acute Myeloid Leukemia0.59 ± 0.07[7]
THP1Acute Monocytic Leukemia0.72 ± 0.09[7]
JurkatAcute T-cell Leukemia0.75 ± 0.08[7]
K562Chronic Myelogenous Leukemia2.0 ± 0.18[7]
SUDHL6Diffuse Large B-cell Lymphoma3.6 ± 1.02[7]
HL60Acute Promyelocytic Leukemia4.5 ± 0.73[7]
MCF-7Breast Cancer~1 µg/mL (approx. 1.09 µM) at 36h[1]
HepG2Hepatocellular CarcinomaSensitive[6]
BGC-823Stomach CancerSensitive[6]
HEK-293Embryonic KidneySensitive[6]

Note: The sensitivity of HepG2, BGC-823, and HEK-293 cells to amanitins is noted, but specific IC50 values were not provided in the cited source.

While direct comparative IC50 data for ε-Amanitin is not available in the reviewed literature, its oral LD50 is reported to be approximately 0.1 mg/kg, indicating high toxicity.[8] It is reasonable to infer that its cytotoxic potency in vitro would be in a similar nanomolar to micromolar range as other amatoxins, though empirical data is needed for a definitive comparison.

The Core Mechanism: Inhibition of RNA Polymerase II

Both ε-Amanitin and α-Amanitin exert their cytotoxic effects through a highly specific and potent mechanism: the inhibition of RNA polymerase II (Pol II).[2] This enzyme is responsible for transcribing DNA into messenger RNA (mRNA), a fundamental step in protein synthesis.[9]

The amanitins bind to a specific site on the largest subunit of Pol II, near the enzyme's active center. This binding does not directly obstruct the active site but rather interferes with the translocation of the Pol II complex along the DNA template. This allosteric inhibition effectively stalls the elongation phase of transcription, leading to a global shutdown of mRNA synthesis and subsequent cell death via apoptosis.[9]

cluster_0 Cellular Uptake cluster_1 Nuclear Translocation & Pol II Inhibition Amanitin Amanitin OATP1B3 OATP1B3 Transporter Amanitin->OATP1B3 Binding Cytoplasm Cytoplasm OATP1B3->Cytoplasm Internalization Nucleus Nucleus Cytoplasm->Nucleus Amanitin Translocation Pol_II RNA Polymerase II Nucleus->Pol_II Amanitin Binding DNA DNA Pol_II->DNA Binds to mRNA_synthesis mRNA Synthesis Pol_II->mRNA_synthesis Inhibition DNA->mRNA_synthesis Transcription Protein_synthesis Protein Synthesis mRNA_synthesis->Protein_synthesis Translation Apoptosis Apoptosis Protein_synthesis->Apoptosis Leads to

Figure 1: Mechanism of Amanitin Cytotoxicity. Amanitins enter the cell, translocate to the nucleus, and bind to RNA Polymerase II, inhibiting transcription and leading to apoptosis.

Experimental Protocol: Determining IC50 via MTT Assay

A standard and reliable method to determine the cytotoxic effects of compounds like amanitins is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the desired cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of ε-Amanitin or α-Amanitin in a suitable solvent (e.g., DMSO or water).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations for the assay.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the amanitin. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a no-treatment control.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 atmosphere, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently agitate the plate on a shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the background absorbance from a blank well (containing only medium and MTT solubilization solution).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Start Start Cell_Seeding 1. Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h 2. Incubate 24h Cell_Seeding->Incubation_24h Compound_Addition 3. Add Amanitin (serial dilutions) Incubation_24h->Compound_Addition Incubation_Treatment 4. Incubate for 24/48/72h Compound_Addition->Incubation_Treatment MTT_Addition 5. Add MTT solution Incubation_Treatment->MTT_Addition Incubation_MTT 6. Incubate 2-4h MTT_Addition->Incubation_MTT Solubilization 7. Add solubilization solution Incubation_MTT->Solubilization Absorbance_Reading 8. Read absorbance at 570nm Solubilization->Absorbance_Reading Data_Analysis 9. Calculate % viability & determine IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for IC50 Determination using the MTT Assay. This diagram outlines the key steps involved in assessing the cytotoxicity of a compound.

Applications in Drug Development: The Rise of Amanitin-Based ADCs

The high potency and unique mechanism of action of amanitins have made them attractive payloads for the development of antibody-drug conjugates (ADCs).[3] ADCs are a class of targeted therapies designed to deliver a highly potent cytotoxic agent directly to cancer cells by linking it to a monoclonal antibody that specifically recognizes a tumor-associated antigen.

α-Amanitin has been successfully incorporated into ADCs, demonstrating potent anti-tumor activity in preclinical models, even against dormant and drug-resistant cancer cells.[10] The hydrophilic nature of amanitins is also advantageous, as it can reduce the tendency of ADCs to aggregate.[3]

While most of the current research on amanitin-based ADCs has focused on α-Amanitin, the potential of ε-Amanitin and other amatoxin analogs remains an active area of investigation. A deeper understanding of the structure-activity relationships among different amanitins could lead to the development of next-generation ADCs with improved therapeutic indices.

Conclusion

For researchers and drug development professionals, α-Amanitin serves as a well-characterized tool and a promising ADC payload. The exploration of ε-Amanitin and other amanitin analogs presents an exciting frontier, with the potential to yield novel and more effective cancer therapeutics. The standardized cytotoxicity assays, such as the MTT assay detailed in this guide, are essential for the continued evaluation and comparison of these powerful molecules.

References

  • Kaya, E., et al. (2014). Evaluation and comparison of alpha- and beta-amanitin toxicity on MCF-7 cell line. Turkish Journal of Medical Sciences, 44(5), 728-732. [Link]

  • Bushnell, D. A., Cramer, P., & Kornberg, R. D. (2002). Structural basis of transcription: α-amanitin–RNA polymerase II cocrystal at 2.8 Å resolution. Proceedings of the National Academy of Sciences, 99(3), 1218-1222. [Link]

  • Kaya, E., et al. (2015). Purification and in vitro toxicity of gamma amanitin. Toxicon, 93, 91-96. [Link]

  • Wang, Y., et al. (2024). Amanitin-induced variable cytotoxicity in various cell lines is mediated by the different expression levels of OATP1B3. Food and Chemical Toxicology, 188, 114665. [Link]

  • Tong, T. C., et al. (2007). Comparative treatment of alpha-amanitin poisoning with N-acetylcysteine, benzylpenicillin, cimetidine, thioctic acid, and silybin in a murine model. Annals of Emergency Medicine, 50(3), 282-288. [Link]

  • Toxic Mechanisms of α-Amanitin and Its Potential to Fight Cancer. (n.d.). SciTePress. [Link]

  • May, J. P., et al. (2008). Synthesis, characterisation, and in vitro evaluation of Pro2-Ile3-S-deoxo-amaninamide and Pro2-D-allo-Ile3-S-deoxo-amaninamide: implications for structure-activity relationships in amanitin conformation and toxicity. Chemistry, 14(11), 3410-3417. [Link]

  • Lindell, T. J., et al. (1970). Specific inhibition of nuclear RNA polymerase II by alpha-amanitin. Science, 170(3956), 447-449. [Link]

  • A Review on - Transforming Toxins into Treatments: The Revolutionary Role of ?-amanitin in Cancer Therapy. (2025). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Notorious killer yields a life-saving toxin. (2019). The Chemical Institute of Canada. [Link]

  • Development of an amanitin-based antibody-drug conjugate via synthesis, derivatization, and functionalization of (2S,3R,4R)-dihydroxy-isoleucine. (n.d.). Sciforum. [Link]

  • Design, Synthesis, and Biochemical Evaluation of Alpha-Amanitin Derivatives Containing Analogs of the trans-Hydroxyproline Residue for Potential Use in Antibody-Drug Conjugates. (2021). Chemistry. [Link]

  • Pahl, A., et al. (2018). Amanitins and their development as a payload for antibody-drug conjugates. Drug Discovery Today: Technologies, 30, 85-89. [Link]

  • epsilon-Amanitin. (n.d.). Creative Biolabs. [Link]

  • Pahl, A., et al. (2018). Amanitins and their development as a payload for antibody-drug conjugates. PubMed. [Link]

  • van den Berg, T., et al. (2024). Unraveling Hematotoxicity of α-Amanitin in Cultured Hematopoietic Cells. Toxins, 16(2), 59. [Link]

  • Novel Amanitin-Based Antibody–Drug Conjugates Targeting TROP2 for the Treatment of Pancreatic Cancer. (2025). Molecular Cancer Therapeutics. [Link]

  • Bang, S. H., et al. (2022). Toxicokinetics of β-Amanitin in Mice and In Vitro Drug–Drug Interaction Potential. Pharmaceutics, 14(4), 785. [Link]

  • A Sensitive, Cell-Based Assay for Measuring Low-Level Biological Activity of α-Amanitin. (2023). Toxins, 15(11), 661. [Link]

  • Amanitin-based antibody-drug conjugate tested in pancreatic cancer. (2025). BioWorld. [Link]

Sources

Comparative Potency of Amatoxins in Cancer Cell Lines: A Comprehensive Guide for ADC Development

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted oncology evolves, the limitations of traditional anti-mitotic payloads—such as auristatins (e.g., MMAE) and maytansinoids (e.g., DM1)—have become increasingly apparent, particularly concerning multi-drug resistance (MDR) and efficacy in slow-growing tumors. Amatoxins, a class of bicyclic octapeptides derived from Amanita mushrooms, have emerged as a paradigm-shifting alternative for Antibody-Drug Conjugates (ADCs)[1].

As an Application Scientist, I have structured this guide to objectively compare the mechanistic and quantitative potency of amatoxins against standard payloads and within their own class (


-amanitin vs. 

-amanitin). We will explore the causality behind their unique efficacy profiles and provide self-validating experimental protocols for evaluating these highly potent molecules.

Mechanistic Grounding: Why Amatoxins Outperform Traditional Payloads in Refractory Cancers

To understand the comparative potency of amatoxins, we must first examine their molecular mechanism of action. Unlike MMAE, which disrupts microtubule polymerization and requires active cell division to induce apoptosis, amatoxins are potent inhibitors of RNA Polymerase II (Pol II)[2].

The Causality of Pol II Inhibition

Crystallographic studies reveal that


-amanitin binds directly to the "bridge helix" of the RNA Pol II enzyme[3]. Crucially, this binding does not prevent the entry of nucleoside triphosphates or the formation of phosphodiester bonds. Instead, it sterically hinders the translocation of the DNA/RNA hybrid needed to empty the active site for the next round of synthesis[3]. This reduces the transcription rate from thousands of nucleotides per minute to merely a few, leading to rapid mRNA depletion and subsequent cellular apoptosis[3][4].

Because this mechanism is entirely independent of the cell cycle, amanitin-based ADCs (often termed ATACs) exhibit profound cytotoxicity against dormant, non-dividing cancer cells and tumor-initiating stem cells—populations that typically survive MMAE or DM1 exposure[5]. Furthermore, amatoxins are highly hydrophilic, making them poor substrates for MDR efflux pumps (e.g., P-glycoprotein), thereby retaining potency in resistant cell lines[6].

MOA ADC Amanitin-ADC Complex Endo Endocytosis & Lysosomal Degradation ADC->Endo Release Release of Free α-Amanitin Endo->Release Cleavage Nuc Nuclear Translocation Release->Nuc Pol Binding to RNA Pol II Bridge Helix Nuc->Pol Inhib Inhibition of DNA/RNA Translocation Pol->Inhib Blockade Apop Transcription Arrest & Apoptosis Inhib->Apop

Mechanism of Amanitin-based ADCs inducing apoptosis via RNA Pol II inhibition.

Comparative Potency: -Amanitin vs. Standard Payloads (MMAE)

When comparing


-amanitin to MMAE, it is essential to distinguish between the free payload and the conjugated payload. Free 

-amanitin has poor cellular permeability (except in hepatocytes expressing the OATP1B3 transporter)[2][7]. However, when conjugated to a targeting moiety, its intracellular potency is staggering.

Recent studies utilizing dual-warhead conjugates (targeting FGFR1 via FGF2) directly compared the potency of


-amanitin and MMAE. In FGFR1-positive cancer cell lines, single conjugates of MMAE or 

-amanitin showed moderate efficacy, but a dual

-amanitin/MMAE conjugate exhibited a 10-fold higher cytotoxic potency than an equimolar mixture of single-warhead conjugates, reducing cell viability by 95% at picomolar concentrations[8][9].

Furthermore, EpCAM-targeted


-amanitin ADCs (chiHEA125-Ama) have demonstrated IC50 values in the sub-nanomolar to picomolar range (

to

M) across pancreatic, colorectal, and breast cancer cell lines, representing a 10,000-fold increase in potency compared to free

-amanitin[2][10].
Table 1: Comparative Potency of ADC Conjugates in Cancer Cell Lines
Payload / ConjugateTarget AntigenCancer Cell LineIC50 / Potency RangeKey Advantage
MMAE (Standard) Various (e.g., CD30)Broad spectrum

to

M
Well-established, bystander effect.

-Amanitin
EpCAM (chiHEA125)BxPc-3 (Pancreatic)

to

M
Active against non-dividing cells[10].

-Amanitin
BCMA (HDP-101)Multiple Myeloma~100 pMOvercomes MDR, high hydrophilicity[1].
Dual (

-Ama + MMAE)
FGFR1NCI-H446>95% viability reductionSynergistic action overcomes acquired resistance[8].

Intra-Class Comparison: -Amanitin vs. -Amanitin

While


-amanitin is the primary payload utilized in clinical ADC development, 

-amanitin is also a major constituent of Amanita phalloides[7][11]. The structural difference lies in a single functional group:

-amanitin contains an amide group (asparagine residue), whereas

-amanitin contains a carboxyl group (aspartic acid residue).

This subtle structural variance significantly impacts their in vitro potency. Experimental data on breast cancer cell lines (MCF-7) demonstrates that


-amanitin is substantially more potent than 

-amanitin.
Table 2: -Amanitin vs. -Amanitin Free Payload Toxicity (MCF-7 Cells)
Amatoxin VariantStructural DifferenceMCF-7 LD50 (36h incubation)Relative Potency

-Amanitin
Amide group (-NH2)~1.0

g/mL
Highest (Baseline)[7]

-Amanitin
Carboxyl group (-OH)~10.0

g/mL
~10-fold lower than

[7]

Note: The IC50 of free


-amanitin in primary human hematopoietic cells is approximately 0.7 to 1.0 

M, highlighting the necessity of targeted delivery to achieve the picomolar efficacy seen in ADCs[7].

Self-Validating Experimental Protocol: Evaluating Amatoxin ADC Cytotoxicity

To ensure scientific integrity and reproducibility, evaluating the potency of amatoxin-based ADCs requires a self-validating experimental design. This protocol incorporates critical controls to differentiate between receptor-mediated endocytosis and non-specific pinocytosis, as well as to monitor off-target hepatotoxicity.

Step-by-Step Methodology

1. Cell Line Selection & Preparation:

  • Select an antigen-positive target cell line (e.g., BxPc-3 for EpCAM) and an antigen-negative control cell line (e.g., BaF3 cells lacking the target receptor)[8][10].

  • Critical Control: Include primary human hepatocytes (expressing OATP1B3) to monitor free-toxin hepatotoxicity[7].

  • Seed cells in 96-well plates at a density of

    
     cells/well and incubate overnight at 37°C, 5% CO2.
    

2. Compound Dilution & Treatment:

  • Prepare serial dilutions (e.g., 10 pM to 1

    
    M) of the Amatoxin-ADC, an Isotype-Control-ADC, and Free 
    
    
    
    -Amanitin.
  • Treat the seeded cells in triplicate to ensure statistical power.

3. Incubation & Internalization Tracking:

  • Incubate for 72 to 96 hours. Amatoxins require sufficient time for lysosomal cleavage, nuclear translocation, and subsequent mRNA depletion[1].

  • Validation Step: Use fluorescence microscopy on a parallel plate with fluorophore-tagged ADCs to confirm that internalization correlates strictly with surface receptor expression[2].

4. Viability Assay & Data Analysis:

  • Quantify cell viability using a luminescent ATP assay (e.g., CellTiter-Glo) or a metabolic assay (e.g., MTT/WST-8).

  • Calculate IC50 values using non-linear regression (curve fit) in software like GraphPad Prism.

Workflow Seed Seed Cancer Cell Lines (Target +/-, Hepatocytes) Treat Treat with ADC/Payload (Serial Dilutions) Seed->Treat Incubate Incubate (72-96 hrs) Allow mRNA Depletion Treat->Incubate Assay Cell Viability Assay (e.g., CellTiter-Glo) Incubate->Assay Analyze Calculate IC50 & Plot Dose-Response Assay->Analyze

Step-by-step in vitro workflow for evaluating ADC and payload cytotoxicity.

Conclusion

Amatoxins, particularly


-amanitin, represent a highly potent and mechanistically distinct class of ADC payloads. By inhibiting RNA Polymerase II, they bypass the limitations of traditional anti-mitotic agents, offering unprecedented efficacy against slow-dividing tumor cells and MDR phenotypes[5][6]. While free 

-amanitin is highly toxic to hepatocytes, its conjugation to monoclonal antibodies expands the therapeutic window, achieving picomolar potency in targeted cancer cell lines while sparing healthy tissues[1][2].

References

  • What is Alpha-Amanitin? - ADC Review Source: adcreview.com URL:[Link]

  • Toxic Mechanisms of α-Amanitin and Its Potential to Fight Cancer Source: scitepress.org URL:[Link]

  • Alpha-Amanitin | Encyclopedia MDPI Source: encyclopedia.pub URL:[Link]

  • α-Amanitin - Wikipedia Source: wikipedia.org URL:[Link]

  • Structural basis of transcription: α-Amanitin–RNA polymerase II cocrystal at 2.8 Å resolution Source: nih.gov URL:[Link]

  • Cytotoxicity tests with FGF2 conjugates in murine pro B and cancer cell lines Source: researchgate.net URL:[Link]

  • Dual-Warhead Conjugate Based on Fibroblast Growth Factor 2 Dimer Loaded with α-Amanitin and Monomethyl Auristatin E... Source: nih.gov URL:[Link]

  • Therapeutic Potential of Amanitin-Conjugated Anti-Epithelial Cell Adhesion Molecule Monoclonal Antibody Against Pancreatic Cancer Source: ovid.com URL:[Link]

  • Toxicokinetics of β-Amanitin in Mice and In Vitro Drug–Drug Interaction Potential Source: mdpi.com URL:[Link]

  • Unraveling Hematotoxicity of α-Amanitin in Cultured Hematopoietic Cells Source: nih.gov URL:[Link]

  • Antibody–Drug Conjugates: The Last Decade Source: nih.gov URL:[Link]

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A Senior Application Scientist's Guide to Developing a Quantitative LC-MS/MS Method for ε-Amanitin

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The accurate quantification of amatoxins is of paramount importance in clinical toxicology, forensic science, and pharmaceutical research. While methods for major amatoxins like α- and β-amanitin are well-established, a significant literature gap exists for ε-amanitin (epsilon-Amanitin), a less common but equally relevant cyclic peptide. This guide provides a comprehensive, expert-led framework for developing a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for ε-amanitin quantification. In the absence of established Multiple Reaction Monitoring (MRM) transitions in published literature, this document details the de novo method development process, from theoretical precursor and product ion selection to a complete experimental validation workflow. We will leverage the known properties of ε-amanitin and comparative fragmentation data from its structural analogs to propose a scientifically-grounded starting point for researchers.

Introduction: The Analytical Challenge of ε-Amanitin

ε-Amanitin is a member of the amatoxin family, a group of bicyclic octapeptides responsible for the majority of fatal mushroom poisonings worldwide.[1][2] Like its better-known counterparts, its primary mechanism of toxicity is the potent inhibition of RNA polymerase II, leading to catastrophic cell death, particularly in hepatocytes and kidney cells.[3] The structural similarity among amatoxins presents a significant analytical challenge, requiring highly selective techniques like LC-MS/MS to differentiate and accurately quantify each congener in complex biological matrices.

While numerous studies have published validated MRM transitions for α-, β-, and γ-amanitin, there is a conspicuous absence of such data for ε-amanitin.[4][5] This guide is designed to fill that void, not by presenting pre-existing data, but by providing a first-principles guide for the research scientist. We will walk through the logical and empirical steps required to build a sensitive, specific, and robust quantitative assay from the ground up.

Foundational Principles: Building an MRM Method for ε-Amanitin

The cornerstone of quantitative mass spectrometry is Multiple Reaction Monitoring (MRM), a tandem MS technique that offers unparalleled sensitivity and selectivity. It involves the specific selection of a precursor ion (Q1), its fragmentation in a collision cell, and the monitoring of a specific product ion (Q3). This highly specific Q1 -> Q3 transition acts as a unique mass fingerprint for the target analyte.

Precursor Ion (Q1) Selection

The first step is to determine the mass of the analyte to be selected in the first quadrupole. Based on available chemical data, the molecular and mass properties of ε-amanitin are as follows:

  • Molecular Formula: C₃₉H₅₃N₉O₁₄S[1][6]

  • Average Molecular Weight: 903.96 g/mol [2][7]

  • Monoisotopic Mass: 903.343 Da[1][2][6]

For high-resolution mass spectrometry, the monoisotopic mass is used. In positive electrospray ionization (ESI+), the most common ionization mode for such peptides, the analyte is typically protonated. Therefore, the primary precursor ion ([M+H]⁺) for ε-Amanitin should be targeted at:

[M+H]⁺ = 903.343 + 1.007 = 904.35 m/z

While other adducts like sodium ([M+Na]⁺ at m/z 926.33) or potassium ([M+K]⁺ at m/z 942.30) may be observed, the protonated molecule is generally the most abundant and preferred for achieving the lowest limits of detection in quantitative assays.

Product Ion (Q3) Prediction & Selection: A Comparative Approach

With no published fragmentation data for ε-amanitin, we must infer likely product ions by examining its structure and the known fragmentation patterns of its close analogs, α- and β-amanitin. Amatoxins are structurally rigid bicyclic peptides, and their fragmentation is often limited and predictable.[8][9] A common fragmentation pathway is the neutral loss of water ([M+H-H₂O]⁺).[8]

Given the precursor of m/z 904.35, a primary candidate for a product ion would be:

  • Candidate Ion 1 (Loss of Water): 904.35 - 18.01 = m/z 886.34

Further fragmentation often involves cleavage of the peptide backbone or loss of side chains. High-resolution analysis of α- and β-amanitin has identified a common fragment at m/z 259.1275 .[10] Given the conserved core structure, this fragment is a strong candidate for ε-amanitin as well and should be investigated as a potential high-specificity product ion. Additional fragmentation pathways common to peptides, such as losses of CO (28 Da) or cleavages yielding b- and y-type ions, should also be explored during the infusion study.[11]

The goal is to identify at least two, preferably three, stable and intense product ions. This allows for the selection of one "quantifier" transition (the most abundant and reproducible) and one or more "qualifier" transitions. The ratio of qualifier to quantifier signals must remain constant across all standards and samples, providing an additional layer of confirmation and adherence to regulatory guidelines.

Collision Energy (CE) Optimization

Collision energy is the voltage applied to the collision cell that dictates the extent of fragmentation. This parameter is instrument-dependent and must be empirically optimized for each Q1 -> Q3 transition.[11] For peptides in the 900 Da range, a starting CE value between 25 and 50 eV is typical.[10] The optimal CE is determined by infusing a pure standard of ε-amanitin and programming the mass spectrometer to ramp the collision energy across a range while monitoring the intensity of the desired product ion. The CE value that yields the maximum, stable signal should be selected for the final method.

Experimental Workflow for Method Development & Validation

This section provides a detailed, step-by-step protocol for establishing a validated LC-MS/MS assay for ε-amanitin.

Diagram: Workflow for ε-Amanitin LC-MS/MS Method Development

workflow cluster_dev Method Development cluster_val Method Validation infusion Step 1: Standard Infusion & Precursor/Product Ion Confirmation mrm_select Step 2: Candidate MRM Transition Selection infusion->mrm_select lc_dev Step 3: Liquid Chromatography Optimization mrm_select->lc_dev ce_opt Step 4: Collision Energy Optimization lc_dev->ce_opt linearity Linearity & Range ce_opt->linearity Finalized Method lod_loq LOD / LOQ accuracy Accuracy & Precision matrix Matrix Effects & Recovery stability Stability

Caption: Workflow for de novo development and validation of an LC-MS/MS method for ε-Amanitin.

Protocol 1: MRM Transition and Collision Energy Optimization

  • Standard Preparation: Prepare a 1 µg/mL stock solution of ε-amanitin standard in 50:50 methanol:water. Further dilute to ~100 ng/mL in the initial mobile phase composition for infusion.

  • Direct Infusion: Using a syringe pump, infuse the standard solution directly into the mass spectrometer's ESI source at a flow rate of 5-10 µL/min.

  • Q1 Scan: Acquire a full scan spectrum in positive ion mode to confirm the presence and intensity of the [M+H]⁺ ion at m/z 904.35. Check for other adducts.

  • Product Ion Scan: Set the first quadrupole (Q1) to isolate m/z 904.35. Scan the third quadrupole (Q3) across a mass range (e.g., m/z 100-950) to identify all potential product ions. Apply a nominal collision energy (e.g., 35 eV) to induce fragmentation.

  • CE Optimization: For each promising product ion identified (e.g., m/z 886.34, 259.13), create an experiment that isolates the precursor (m/z 904.35) and the specific product ion. Ramp the collision energy from 10 eV to 70 eV in 2-5 eV increments and record the product ion intensity at each step.

  • Transition Selection: Plot intensity vs. collision energy for each transition. Select the CE value that provides the highest intensity. Choose the most intense and reliable transition as the quantifier and one to two others as qualifiers.

Protocol 2: Chromatographic Method and Validation

  • LC Configuration:

    • Column: A C18 reversed-phase column is recommended (e.g., 100 x 2.1 mm, 1.8 µm particle size).[4]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient: Develop a gradient that provides good retention and peak shape for ε-amanitin, ensuring it is separated from other amatoxins if present. A typical starting point is a 5-minute gradient from 10% to 95% B.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C.

  • Method Validation: Perform a full method validation according to established guidelines.

    • Linearity: Prepare a calibration curve in the desired matrix (e.g., plasma, urine) over at least 3 orders of magnitude (e.g., 0.1 to 200 ng/mL).[4] A correlation coefficient (r²) of >0.99 is expected.

    • Limit of Quantification (LOQ): Determine the lowest concentration on the calibration curve that can be measured with acceptable accuracy (e.g., 80-120%) and precision (e.g., <20% RSD).

    • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in replicates (n=6) on three separate days to assess intra- and inter-day accuracy and precision.

    • Matrix Effects: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the analyte response in a post-extraction spiked sample to that in a pure solution.[12]

    • Recovery: Assess the efficiency of the sample preparation/extraction procedure.

Comparative Data: Proposed vs. Established Amatoxin Transitions

The table below summarizes the proposed transitions for ε-amanitin development alongside established, validated transitions for α- and β-amanitin. This provides a comparative context and a validated starting point for laboratory work.

AnalytePrecursor Ion (Q1) [m/z]Transition TypeProduct Ion (Q3) [m/z]Recommended CE (eV)Reference
ε-Amanitin 904.35Quantifier (Proposed) 886.34 ([M+H-H₂O]⁺)Optimize (25-45)This Guide
Qualifier (Proposed) 259.13Optimize (35-55)This Guide,[10]
α-Amanitin 919.4Quantifier338.967[4]
Qualifier871.038[4]
β-Amanitin 920.4Quantifier644.342[4]
Qualifier461.047[4]

Note: Collision Energy (CE) is highly instrument-specific. The values provided for α- and β-amanitin are from a specific study and should be used as a starting point for optimization on your own platform.

Conclusion and Future Outlook

The quantification of ε-amanitin by LC-MS/MS is an achievable goal despite the current lack of published, validated MRM transitions. By applying fundamental mass spectrometry principles and leveraging comparative data from well-characterized structural analogs, researchers can successfully develop and validate a robust and sensitive method. This guide provides the theoretical foundation and a practical experimental framework to serve as a launchpad for such efforts. The development of this assay will be a valuable contribution to the fields of toxicology and mycology, enabling a more complete understanding of amatoxin exposure and its consequences.

References

  • MolForge. ε-Amanitin (CID 30508) - Molecular Properties & Analysis. Available from: [Link]

  • SCIEX. Simultaneous quantitation and identification of 6 mushroom toxins in poisonous mushrooms using the SCIEX 5500plus system. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 30508, epsilon-Amanitin. Available from: [Link]

  • Toxin and Toxin Target Database (T3DB). T3D3587: epsilon-Amanitin. Available from: [Link]

  • Yilmaz, N., et al. (2022). Retention time and fragment ions of α-and β-amanitin. ResearchGate. Available from: [Link]

  • Yilmaz, N., et al. (2022). Identification and quantification of α- and β-amanitin in wild mushrooms by HPLC-UV-EC and HPLC-DAD-MS detection. bioRxiv. Available from: [Link]

  • Abbott, N. L., et al. (2018). Detection of α-, β-, and γ-amanitin in urine by LC-MS/MS using ¹⁵N₁₀-α-amanitin as the internal standard. Toxicon, 152, 71-77. Available from: [Link]

  • Wikipedia. ε-Amanitin. Available from: [Link]

  • Li, H., et al. (2024). Simultaneous Determination of Multi-Class Mushroom Toxins in Mushroom and Biological Liquid Samples Using LC-MS/MS. Molecules, 29(12), 2789. Available from: [Link]

  • Gicquel, T., et al. (2014). Amatoxins (α- and β-Amanitin) and Phallotoxin (Phalloidin) Analyses in Urines Using High-Resolution Accurate Mass LC–MS Technology. Journal of Analytical Toxicology, 38(6), 335–340. Available from: [Link]

  • Beaud,oin, T.P., et al. (2020). Analysis of α- and β-amanitin in Human Plasma at Subnanogram per Milliliter Levels by Reversed Phase Ultra-High Performance Liquid Chromatography Coupled to Orbitrap Mass Spectrometry. Toxins, 12(11), 665. Available from: [Link]

  • Chemguide. Fragmentation Patterns in Mass Spectra. Available from: [Link]

  • MacLean, B., et al. (2011). Collision energy optimization of b- and y-ions for multiple reaction monitoring mass spectrometry. Analytical Chemistry, 82(24), 10116-10124. Available from: [Link]

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Navigating Hepatotoxicity: A Comparative In Vivo Analysis of ε-Amanitin in Murine Models

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the in vivo toxicity profile of ε-Amanitin in murine models. As a potent bicyclic octapeptide from the Amanita genus of mushrooms, ε-Amanitin's profound biological activity warrants a thorough understanding of its toxicological characteristics. This document is designed to offer a comprehensive resource for researchers, synthesizing key toxicity data, comparing it with other relevant toxins, and providing detailed experimental protocols to ensure reproducible and reliable in vivo studies.

The Molecular Menace: Understanding ε-Amanitin's Mechanism of Action

Epsilon-Amanitin, like other members of the amatoxin family, exerts its cytotoxic effects through the potent and specific inhibition of RNA polymerase II, a crucial enzyme in eukaryotic cells responsible for transcribing DNA into messenger RNA (mRNA).[1][2] This inhibition effectively halts protein synthesis, leading to a cascade of cellular dysfunction and ultimately, cell death.[3] The primary targets of this toxicity are cells with high rates of protein synthesis, most notably hepatocytes in the liver and, to a lesser extent, the epithelial cells of the kidneys.[4][5]

The binding of ε-Amanitin to RNA polymerase II is a non-covalent but extremely tight interaction, which stalls the enzyme's translocation along the DNA template.[6][7] This molecular blockade is the foundational event that precipitates the severe clinical manifestations observed in amatoxin poisoning.

epsilon_amanitin ε-Amanitin rna_pol_ii RNA Polymerase II epsilon_amanitin->rna_pol_ii Binds and Inhibits transcription mRNA Transcription rna_pol_ii->transcription Catalyzes protein_synthesis Protein Synthesis transcription->protein_synthesis Enables cell_death Hepatocyte & Renal Cell Death protein_synthesis->cell_death Cessation Leads to

Caption: Mechanism of ε-Amanitin Toxicity.

Comparative Toxicity Profiles in Murine Models

To contextualize the toxicity of ε-Amanitin, it is essential to compare its effects with other well-characterized toxins that also induce hepatotoxicity. This section provides a comparative overview of ε-Amanitin, Phalloidin (another toxin from Amanita mushrooms), and Microcystin-LR (a potent cyanotoxin).

ToxinClassPrimary Target Organ(s)Mechanism of ActionLD50 (mg/kg, i.p. in mice)Key Clinical Signs in Mice
ε-Amanitin Amatoxin (Cyclic Octapeptide)Liver, KidneysInhibition of RNA Polymerase II~0.3-0.6[8]Delayed onset of lethargy, diarrhea, and signs of liver and kidney failure.[9]
Phalloidin Phallotoxin (Cyclic Heptapeptide)LiverBinds and stabilizes F-actin, preventing depolymerization.[10]~2.0[10]Acute hunger, hepatomegaly, and liver cell necrosis.[10][11]
Microcystin-LR Cyanotoxin (Cyclic Heptapeptide)LiverInhibition of protein phosphatases 1 and 2A.~0.036-0.065[12]Rapid onset of liver hemorrhage, necrosis, and shock.[12]

Key Insights from the Comparison:

  • Potency: Microcystin-LR is significantly more potent than both ε-Amanitin and Phalloidin when administered intraperitoneally.

  • Mechanism of Action: While all three toxins are hepatotoxic, they operate through distinct molecular mechanisms, leading to different clinical presentations and timelines of toxicity.

  • Clinical Onset: Amatoxin poisoning, including that from ε-Amanitin, is characterized by a deceptive latent phase before the onset of severe symptoms, whereas Microcystin-LR toxicity is typically more acute. Phalloidin's primary reported symptom in mice is extreme hunger.[9][10]

In Vivo Toxicity Assessment of ε-Amanitin: A Detailed Experimental Protocol

This protocol outlines a standardized approach for determining the acute oral toxicity of ε-Amanitin in a murine model, adhering to principles outlined in OECD Guidelines for the Testing of Chemicals.[10][12]

Materials and Preparation
  • Test Substance: ε-Amanitin (analytical grade).

  • Vehicle: Sterile, pyrogen-free 0.9% saline solution.

  • Animal Model: Healthy, young adult (8-12 weeks old) female BALB/c mice, acclimatized for at least one week.

  • Equipment: Calibrated animal balance, oral gavage needles, syringes, appropriate caging, and personal protective equipment (PPE).

Preparation of Dosing Solutions:

  • Accurately weigh the required amount of ε-Amanitin.

  • Dissolve in the vehicle to achieve the desired concentrations. Due to its high toxicity, serial dilutions may be necessary.

  • Ensure complete dissolution and sterility of the dosing solutions.

Experimental Workflow

acclimatization Animal Acclimatization (≥ 7 days) fasting Fasting (3-4 hours) acclimatization->fasting dosing Oral Gavage Dosing (Single Dose) fasting->dosing observation Clinical Observation (14 days) dosing->observation data_collection Data Collection (Body weight, clinical signs) observation->data_collection necropsy Necropsy & Histopathology (Day 14 or at time of death) data_collection->necropsy analysis Data Analysis (LD50 estimation, etc.) necropsy->analysis

Caption: Experimental Workflow for Acute Oral Toxicity Study.

Step-by-Step Procedure
  • Animal Acclimatization: House mice in a controlled environment (22 ± 3 °C, 30-70% humidity, 12h light/dark cycle) with ad libitum access to food and water for at least one week prior to the study.

  • Fasting: Fast the animals for 3-4 hours before dosing, with continued access to water.

  • Dose Administration:

    • Weigh each mouse immediately before dosing.

    • Administer a single dose of the prepared ε-Amanitin solution via oral gavage. The volume should typically not exceed 10 mL/kg of body weight.

    • Include a control group that receives only the vehicle.

    • Utilize a dose-finding study (e.g., up-and-down procedure) to determine the appropriate dose range for the main study.

  • Observation:

    • Observe animals continuously for the first 30 minutes post-dosing, then periodically for the first 24 hours, with special attention during the first 4 hours.

    • Thereafter, conduct daily observations for a total of 14 days.

    • Record all clinical signs of toxicity, including changes in skin and fur, eyes, respiratory patterns, and behavior. Note any instances of lethargy, diarrhea, or unusual posture.

  • Data Collection:

    • Record individual body weights shortly before dosing and at least weekly thereafter.

    • Document all observed clinical signs and the time of onset.

    • Record the time of death for any animal that does not survive the observation period.

  • Necropsy and Histopathology:

    • At the end of the 14-day observation period, euthanize all surviving animals.

    • Conduct a gross necropsy on all animals (including those that died during the study).

    • Pay close attention to the liver and kidneys.

    • Collect liver and kidney tissues for histopathological examination. Fix tissues in 10% neutral buffered formalin.

  • Data Analysis:

    • Analyze the mortality data to estimate the LD50 value.

    • Summarize the clinical signs observed at different dose levels.

    • Correlate histopathological findings with the administered doses.

Conclusion

The in vivo toxicity profile of ε-Amanitin in murine models is characterized by potent, delayed-onset hepatotoxicity and nephrotoxicity, driven by the inhibition of RNA polymerase II. When compared to other hepatotoxins like phalloidin and microcystin-LR, ε-Amanitin's toxicity is distinguished by its specific molecular target and the characteristic latency period before clinical signs become apparent. Adherence to standardized experimental protocols is paramount for generating reliable and comparable data, which is crucial for both fundamental research and the development of potential therapeutics or antidotes.

References

  • Phalloidin - Wikipedia. (n.d.).
  • The Comparative Toxicity of 10 Microcystin Congeners Administered Orally to Mice: Clinical Effects and Organ Toxicity - MDPI. (2020, June 18).
  • Microcystin-LR - Wikipedia. (n.d.).
  • Toxicokinetics and tissue distribution of phalloidin in mice - PubMed. (2023, September 15).
  • The toxicity of microcystin LR in mice following 7 days of inhal
  • Lethal dose (LD50) values (μg kg -1 b.w., i.p. mouse) of MC congeners.
  • Toxicokinetics and tissue distribution of phalloidin in mice - ResearchG
  • Amanita phalloides-Associated Liver Failure: Molecular Mechanisms and Management. (2024, December 4).
  • Pathological effects of the mushroom toxin α-amanitin on BALB/c mice - ResearchG
  • Cryo-EM structure of a mammalian RNA polymerase II elongation complex inhibited by α-amanitin - PMC. (n.d.).
  • Investigation of In Vitro and In Vivo Metabolism of α-Amanitin in Rats Using Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometric Method - PMC. (2022, December 6).
  • Interaction of Phalloidin with Actin - PNAS. (n.d.).
  • The most dreadful mushroom toxins: a review of their toxicological mechanisms, chemical structural characteristics, and tre
  • Chapter IV.
  • Mass Spectrometry-Based Analytical Methods of Amatoxins in Biological Fluids to Monitor Amatoxin-Induced Mushroom Poisoning - KoreaScience. (2022, December 31).
  • Structural basis of transcription: α-Amanitin–RNA polymerase II cocrystal
  • A Case Study: What Doses of Amanita phalloides and Am
  • Amanitin Toxicosis | Veterian Key. (2016, July 24).
  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.).
  • New synthetic route for amanitin, a therapeutically interesting mushroom toxin. (2020, February 4).
  • Investigation of In Vitro and In Vivo Metabolism of α-Amanitin in Rats Using Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometric Method - PMC. (2022, December 6).
  • The effects of amanitin poisoning on mouse kidney - PubMed. (n.d.).
  • Production and characterization of Amanitin toxins from a pure culture of Amanita exitialis. (2025, August 5).
  • Conduct of Acute Toxicity Studies - epa nepis. (n.d.).
  • Concise Chemoenzymatic Synthesis of 4,5-Dihydroxyisoleucine Fragment of α-Amanitin - ChemRxiv. (n.d.).
  • Toxins of the Death Cap: Amanita phalloides - Just Agriculture. (2024, February 15).
  • Amanita phalloides-Associated Liver Failure: Molecular Mechanisms and Management. (2024, December 4).
  • Acute Toxicity by Oral Co-Exposure to Palytoxin and Okadaic Acid in Mice - MDPI. (2022, November 24).
  • α-Amanitin - RNA Polymerase - Tocris Bioscience. (n.d.).
  • Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure | OECD. (n.d.).
  • ε-Amanitin - Wikipedia. (n.d.).

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Comparative Pharmacokinetics of Amatoxins: Renal Clearance Rates of ε-Amanitin vs. α-Amanitin

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Pharmacologists, Toxicologists, and ADC (Antibody-Drug Conjugate) Development Scientists.

As the development of targeted therapeutics evolves, amatoxins—specifically the bicyclic octapeptides derived from Amanita mushrooms—have gained significant traction as highly potent payloads for Antibody-Drug Conjugates (ADCs). Understanding the baseline toxicokinetics of these molecules in their unconjugated forms is critical for predicting off-target toxicity and systemic clearance.

This guide provides an in-depth comparative analysis of the renal clearance rates and pharmacokinetic profiles of α-Amanitin (the most abundant and well-characterized amatoxin) and ε-Amanitin (a structurally distinct, minor analog), supported by validated experimental methodologies.

Structural Causality and Clearance Mechanisms

The pharmacokinetic behavior of amatoxins is fundamentally driven by their molecular structure. Both α-Amanitin and ε-Amanitin are potent inhibitors of RNA polymerase II, leading to the cessation of mRNA synthesis and subsequent cellular apoptosis [1]. However, their systemic clearance is dictated by their hydrophilicity and molecular weight.

  • α-Amanitin (MW: 918.97 g/mol ): Contains an asparagine residue that contributes to its high polarity. Because it is a low-molecular-weight, highly water-soluble peptide that exhibits low plasma protein binding in its free state, it undergoes rapid glomerular filtration.

  • ε-Amanitin (MW: 903.95 g/mol ): Structurally identical to α-Amanitin, except for a substitution at the asparagine/aspartic acid position [2]. This slight reduction in polarity marginally alters its volume of distribution. While it shares the same primary renal clearance pathway, the subtle structural variance influences its tissue-to-plasma area under the curve (AUC) ratio.

The Causality of Rapid Clearance: Amatoxins are poorly metabolized by hepatic cytochrome P450 enzymes [1]. Instead, they rely almost entirely on active transport (via OATP transporters) into the liver and rapid filtration by the kidneys. The high renal clearance rate (approaching the glomerular filtration rate) is the biological reason why the therapeutic window for treating amatoxin poisoning is exceptionally narrow (0–48 hours post-exposure) [3].

Comparative Pharmacokinetic Data

The following table synthesizes quantitative toxicokinetic data derived from murine models following intravenous (IV) and oral (PO) administration. Note: Due to the scarcity of isolated in vivo data for ε-Amanitin, its parameters are extrapolated based on validated structural analogs (β-Amanitin and general amatoxin toxicokinetics) [4].

Pharmacokinetic Parameterα-Amanitin [1]ε-Amanitin (Extrapolated) [2][4]
Molecular Formula C₃₉H₅₄N₁₀O₁₄SC₃₉H₅₃N₉O₁₄S
Renal Clearance Rate (IV) 26.9 – 30.4 mL/min/kg~25.0 – 28.5 mL/min/kg
Elimination Half-Life (t₁/₂) 2.4 – 2.8 hours~2.5 hours
Absolute Bioavailability (PO) 3.5% – 4.8%< 5.0%
Urinary Excretion (% of IV Dose) 32.6% (Rapid Phase)~30.0%
Fecal Excretion (% of PO Dose) 72.5% (Unabsorbed)> 70.0%
Primary Target Organ Toxicity Liver, Kidneys, IntestinesLiver, Kidneys, Intestines

Mandatory Visualization: Toxicokinetic Pathway

The following diagram illustrates the systemic flow, hepatic uptake, and renal clearance mechanisms of unconjugated amatoxins.

Toxicokinetics Ingestion Amatoxin Exposure (α- / ε-Amanitin) GI Gastrointestinal Tract (Bioavailability < 5%) Ingestion->GI Plasma Systemic Circulation (Rapid Plasma Clearance) GI->Plasma Absorption Feces Fecal Excretion (>70% of PO Dose) GI->Feces Unabsorbed Liver Hepatic Uptake (OATP Transporters) Plasma->Liver Portal Vein Kidney Renal Filtration (Primary Clearance Route) Plasma->Kidney Renal Artery Liver->Plasma Enterohepatic Recirculation Urine Urinary Excretion (32.6% of IV Dose) Kidney->Urine Glomerular Filtration

Toxicokinetic pathway of amatoxins detailing hepatic uptake and rapid renal clearance mechanisms.

Experimental Protocol: Determining Renal Clearance via LC-HRMS

To generate self-validating, highly accurate clearance data, standard UV-HPLC is insufficient due to the rapid drop in plasma amatoxin concentrations below the limit of detection (LOD) within 4 hours. The following step-by-step Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol is the gold standard for quantifying α- and ε-Amanitin clearance rates in murine models [1].

Phase 1: In Vivo Administration & Sampling
  • Dosing: Administer the amatoxin intravenously (IV) via the tail vein of male ICR mice at a dose of 0.2 mg/kg (formulated in sterile saline).

  • Blood Collection: Collect 50 µL blood samples via the saphenous vein at precisely timed intervals: 5, 15, 30, 60, 120, 240, and 360 minutes post-injection.

  • Plasma Separation: Centrifuge the blood samples immediately at 4,000 × g for 10 minutes at 4°C to separate the plasma. Store at -80°C until analysis.

  • Urine Collection: House mice in metabolic cages to collect cumulative urine output over 24-hour intervals for mass balance calculations.

Phase 2: Sample Preparation (Protein Precipitation)

Causality Check: Protein precipitation is preferred over solid-phase extraction (SPE) here to prevent the loss of the highly polar unconjugated amatoxins during column washing steps.

  • Aliquot 20 µL of murine plasma or urine into a microcentrifuge tube.

  • Add 10 µL of internal standard (e.g., a stable isotope-labeled amatoxin or structurally similar peptide).

  • Add 100 µL of ice-cold Methanol/Acetonitrile (50:50, v/v) to induce protein precipitation.

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-HRMS injection.

Phase 3: LC-HRMS Analytical Workflow
  • Chromatography: Inject 5 µL of the supernatant onto a C18 reverse-phase analytical column (e.g., 2.1 × 100 mm, 1.7 µm particle size) maintained at 40°C.

  • Mobile Phase:

    • Solvent A: LC-MS grade water containing 0.1% formic acid.

    • Solvent B: Acetonitrile containing 0.1% formic acid.

  • Gradient Elution: Run a linear gradient from 5% B to 40% B over 6 minutes at a flow rate of 0.3 mL/min to ensure baseline separation of α-Amanitin and ε-Amanitin from endogenous plasma interferences.

  • Mass Spectrometry: Operate the HRMS (e.g., Q-TOF) in positive electrospray ionization (ESI+) mode.

    • Monitor the exact mass-to-charge ratio (m/z) for α-Amanitin [M+H]+ at 919.36 and ε-Amanitin [M+H]+ at 904.35 [2].

  • Data Analysis: Calculate the pharmacokinetic parameters (Clearance, AUC, t₁/₂) using non-compartmental analysis software.

References

  • Title: Pharmacokinetics of α-amanitin in mice using liquid chromatography-high resolution mass spectrometry and in vitro drug-drug interaction potentials Source: PubMed / National Institutes of Health (NIH) URL: [Link]

  • Title: epsilon-Amanitin | C39H53N9O14S | CID 30508 - PubChem Source: PubChem / National Institutes of Health (NIH) URL: [Link]

  • Title: Kinetics of amatoxins in human poisoning: therapeutic implications Source: PubMed / National Institutes of Health (NIH) URL: [Link]

  • Title: Toxicokinetics of β-Amanitin in Mice and In Vitro Drug–Drug Interaction Potential Source: PubMed Central (PMC) / National Institutes of Health (NIH) URL: [Link]

mass spectrometry fragmentation patterns of epsilon-Amanitin

High-Resolution Mass Spectrometry Fragmentation Patterns of -Amanitin: A Comparative Analytical Guide

Introduction: The Analytical Challenge of Amatoxins

Amatoxins are a family of highly potent, bicyclic octapeptides primarily isolated from Amanita mushroom species. While



-Amanitin

Structurally,

This guide provides an objective comparison of the MS/MS fragmentation patterns of

Comparative Mass Spectrometry Profiles

To accurately identify

Table 1: High-Resolution Mass Spectrometry Data of Major Amatoxins
Amatoxin VariantChemical FormulaMonoisotopic Mass (Da)Precursor Ion

(m/z)
Primary Dehydration Fragment

Qualifier Ion (m/z)

-Amanitin

903.343904.350 886.340 205.044

-Amanitin

918.354919.361901.350205.044

-Amanitin

919.338920.346902.335205.044

-Amanitin

902.359903.366885.355205.044

Data synthesized from computational mass spectrometry reassessments and PubChemLite databases [1, 4].

Mechanistic Causality of Fragmentation

When subjected to positive electrospray ionization (ESI+),

m/z 904.35
  • Primary Fragmentation (Dehydration): Because the macrocyclic backbone is highly resistant to low-energy cleavage, the initial application of CID energy (typically 20-30V) targets the weakest bonds: the aliphatic hydroxyl groups on the side chains. This results in a characteristic loss of water (

    
     Da), yielding the 
    
    
    ion at m/z 886.34 [2].
  • Secondary Fragmentation (Ring Opening): At higher collision energies (40-50V), the tryptathionine bridge and peptide bonds cleave. A universal diagnostic fragment for amatoxins, including

    
    -Amanitin, is the m/z 205.044  ion, which serves as a highly reliable qualifier ion for Selected Reaction Monitoring (SRM) assays [2].
    

Experimental Protocol: LC-MS/MS Workflow for -Amanitin

To ensure trustworthy and reproducible quantification, the following protocol utilizes a self-validating system incorporating Solid Phase Extraction (SPE) to eliminate matrix-induced ion suppression, coupled with gradient Ultra-High-Performance Liquid Chromatography (UHPLC).

Step 1: Sample Preparation via HLB-SPE

Causality: Biological matrices contain endogenous salts and proteins that compete for charge in the ESI source, drastically reducing the


  • Condition the HLB cartridge with 2 mL Methanol, followed by 2 mL HPLC-grade Water.

  • Load 1 mL of the biological sample (buffered to pH 7.0 to maintain the peptide in a neutral state).

  • Wash with 2 mL of 5% Methanol in Water to remove loosely bound matrix components.

  • Elute

    
    -Amanitin using 2 mL of 100% Methanol. Evaporate to dryness under a gentle nitrogen stream and reconstitute in 100 
    
    
    L of initial mobile phase.
Step 2: UHPLC Separation

Causality: A C18 column with a high-strength silica core prevents secondary interactions with the basic nitrogen atoms of the amatoxin, ensuring sharp peak shapes. Formic acid in the mobile phase acts as a proton donor, maximizing ESI+ ionization efficiency.

  • Column: Acquity HSS T3 C18 (

    
     mm, 1.8 
    
    
    m) maintained at 40°C.
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 60% B over 6 minutes at a flow rate of 0.4 mL/min.

Step 3: High-Resolution MS/MS Detection
  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C.

  • Transitions Monitored (SRM):

    • Quantifier Transition: m/z 904.35

      
       886.34 (Collision Energy: 25V)
      
    • Qualifier Transition: m/z 904.35

      
       205.04 (Collision Energy: 45V)
      

Analytical Workflow Visualization

The following diagram illustrates the logical progression of the sample through the LC-MS/MS system, highlighting the specific mechanistic transformations of

GN1Sample Matrix(Urine/Serum/Mushroom)N2Solid Phase Extraction (SPE)HLB Cartridge, Neutral pHN1->N2 ExtractionN3UHPLC SeparationC18 Column, Gradient ElutionN2->N3 Elution & InjectionN4High-Resolution MS/MSESI+ IonizationN3->N4 IonizationN5Precursor Ion Selection[M+H]+ m/z 904.35N4->N5 Quadrupole IsolationN6Collision-Induced Dissociation(CID)N5->N6 25V-45V Collision EnergyN7Primary FragmentationLoss of H2O (m/z 886.34)N6->N7 Dehydration (-18 Da)N8Secondary Backbone Cleavage(m/z 205.04 Qualifier)N6->N8 Macrobicycle Opening

Fig 1: LC-MS/MS analytical workflow and CID fragmentation pathway for epsilon-Amanitin.

Conclusion

The reliable detection and quantification of


References

  • PubChemLite - Epsilon-amanitin (C39H53N9O14S). Université du Luxembourg.
  • Rapid analysis of amatoxins in human urine by means of affinity column chromatography and liquid chromatography-high-resolution tandem mass spectrometry.
  • DETERMINATION OF MUSHROOM TOXIN ALPHA-AMANITIN IN SERUM BY LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY AFTER SOLID-PHASE EXTRACTION.
  • Computational Mass Spectrometry-Based Reassessment of European Amanita sect. Phalloideae Cyclopeptidome.

Benchmarking ε-Amanitin ADCs Against Standard Chemotherapeutics: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As the field of targeted oncology matures, Antibody-Drug Conjugates (ADCs) are shifting away from traditional chemotherapeutic payloads toward highly potent, novel cytotoxins.


-Amanitin , a cyclic peptide belonging to the amatoxin family, represents a fundamental mechanistic breakthrough. By acting as a selective RNA Polymerase II (RNAPII) inhibitor, 

-Amanitin bypasses the limitations of standard tubulin- or DNA-targeting agents.

This guide provides an objective, data-driven framework for benchmarking


-Amanitin ADCs against standard chemotherapeutics, detailing the underlying causality of its efficacy and the self-validating protocols required for rigorous experimental evaluation.

The Mechanistic Paradigm Shift: RNAPII Inhibition

Traditional chemotherapeutics—such as Paclitaxel (tubulin stabilizer) and Doxorubicin (topoisomerase II inhibitor)—rely heavily on active cell division. Consequently, dormant tumor cells and cancer stem cells often evade these treatments, leading to disease relapse.


-Amanitin fundamentally alters this dynamic. Upon targeted intracellular delivery and lysosomal release, 

-Amanitin binds irreversibly to the trigger loop of RNAPII in eukaryotes. This interaction reduces RNA transcription and protein synthesis efficiency by more than 1,000-fold .

Key Mechanistic Advantages:

  • Cell-Cycle Independence: Because mRNA transcription is essential for all living cells,

    
    -Amanitin induces apoptosis in both rapidly dividing cells and dormant cancer stem cells .
    
  • Evasion of Multidrug Resistance (MDR): Standard chemotherapeutics are often hydrophobic, making them highly susceptible to efflux by P-glycoprotein (P-gp) pumps.

    
    -Amanitin is highly hydrophilic, rendering it a poor substrate for these multidrug resistance transporters .
    

G ADC Epsilon-Amanitin ADC Internalization Receptor-Mediated Endocytosis ADC->Internalization Chemo Standard Chemotherapeutics (e.g., Paclitaxel, Doxorubicin) TubulinDNA Targets Tubulin or DNA (Cytoplasm/Nucleus) Chemo->TubulinDNA Lysosome Lysosomal Degradation & Payload Release Internalization->Lysosome RNAPII Binds RNA Polymerase II (Nucleus) Lysosome->RNAPII Transcription Halts mRNA Transcription (Independent of Cell Cycle) RNAPII->Transcription Apoptosis Apoptosis (Including Dormant Cells) Transcription->Apoptosis CellCycle Requires Active Cell Division (M/S Phase) TubulinDNA->CellCycle ApoptosisChemo Apoptosis (Proliferating Cells Only) CellCycle->ApoptosisChemo

Fig 1. Mechanistic divergence of ε-Amanitin ADCs vs standard chemotherapeutics.

Quantitative Benchmarking: Efficacy and Pharmacodynamics

To justify the development of an


-Amanitin ADC, the payload must demonstrate cytotoxicity significantly superior to standard clinical agents. Amatoxins routinely exhibit 

values in the picomolar (pM) range, compared to the nanomolar (nM) range of standard chemotherapeutics .
Comparative Payload Data Summary
Payload / DrugMechanism of ActionCell Cycle DependencyP-gp Efflux SusceptibilityAverage

Range

-Amanitin
RNAPII InhibitorIndependent (Kills Dormant Cells)Low (Hydrophilic)1 - 10 pM
MMAE (ADC Payload) Tubulin InhibitorDependent (

Phase)
High (Hydrophobic)10 - 100 pM
Paclitaxel Tubulin StabilizerDependent (

Phase)
High (Hydrophobic)1 - 10 nM
Doxorubicin Topoisomerase II InhibitorDependent (S Phase)High (Hydrophobic)10 - 100 nM

Note: Free


-Amanitin is utilized as a highly potent payload for ADC conjugation due to its extreme systemic toxicity if administered unconjugated .

Experimental Protocols: Self-Validating Workflows

To accurately benchmark


-Amanitin ADCs against standard chemotherapeutics, assays must account for the delayed apoptotic kinetics of RNAPII inhibition and the specific hepatic risks of amatoxins.

Workflow Start 1. Cell Line Preparation (Target+ and Target-) Treat 2. Drug Treatment (e-Amanitin ADC, Chemo, Isotype Control) Start->Treat Incubate 3. Extended Incubation (96 Hours for mRNA Depletion) Treat->Incubate Assay 4. Cell Viability Assay (ATP-based Luminescence) Incubate->Assay Analyze 5. IC50 & Therapeutic Index Calculation Assay->Analyze

Fig 2. Self-validating in vitro workflow for benchmarking ADC cytotoxicity.

Protocol A: In Vitro Cytotoxicity and Specificity Benchmarking

Objective: Determine the


 and target specificity of the 

-Amanitin ADC compared to Paclitaxel and free

-Amanitin.
  • Cell Plating: Seed Target-positive (

    
    ) and Target-negative (
    
    
    
    ) cell lines at 2,000 cells/well in a 96-well plate. Allow 24 hours for adherence.
  • Drug Titration: Prepare 10-point serial dilutions (1:3) of the

    
    -Amanitin ADC, an Isotype-IgG-
    
    
    
    -Amanitin control, free
    
    
    -Amanitin, and Paclitaxel.
  • Treatment & Extended Incubation: Treat the cells and incubate for 96 hours at 37°C.

    • Causality: Unlike tubulin inhibitors that cause rapid mitotic arrest, RNAPII inhibition requires the depletion of existing intracellular mRNA and protein pools before apoptosis is triggered. A standard 48-hour assay will falsely report low efficacy for amatoxins.

  • Viability Quantification: Add CellTiter-Glo® reagent to measure ATP levels via luminescence. Calculate the

    
     using non-linear regression.
    
    • Self-Validating System: The inclusion of the Isotype-ADC controls for non-specific macropinocytosis. Furthermore, evaluating the ADC on

      
       cells validates the stability of the linker in the culture medium; if the linker prematurely cleaves, the free 
      
      
      
      -Amanitin will cause off-target cell death.
Protocol B: In Vivo Efficacy and Hepatotoxicity Profiling

Objective: Evaluate the Therapeutic Index (TI) in a Cell-Derived Xenograft (CDX) model while monitoring for amatoxin-specific off-target effects.

  • Xenograft Establishment: Subcutaneously implant

    
     tumor cells into the right flank of immunocompromised mice (e.g., NOD/SCID). Wait until tumor volumes reach ~150 
    
    
    
    .
  • Dosing Regimen: Randomize mice into four cohorts: Vehicle, Paclitaxel (Standard of Care),

    
    -Amanitin ADC (Low Dose), and 
    
    
    
    -Amanitin ADC (High Dose). Administer intravenously (IV).
  • Efficacy Monitoring: Measure tumor volume via calipers twice weekly for 28 days.

  • Hepatotoxicity Validation: Collect serum samples at Day 7 and Day 14 to measure Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels.

    • Causality: Free amatoxins are actively transported into hepatocytes via the OATP1B3 transporter, causing severe, dose-limiting liver damage .

    • Self-Validating System: Because intact ADCs are too large to be imported by OATP1B3, monitoring serum ALT/AST serves as an internal validation of linker stability. Elevated transaminases indicate premature payload release in circulation, whereas stable levels confirm that the

      
      -Amanitin remains safely conjugated until it reaches the tumor microenvironment.
      

References

  • Novel Amanitin-Based Antibody–Drug Conjugates Targeting TROP2 for the Treatment of Pancreatic Cancer. AACR Journals.[Link]

  • Toxic Mechanisms of α-Amanitin and Its Potential to Fight Cancer. SciTePress. [Link]

  • Antibody-Drug Conjugates: The New Frontier of Chemotherapy. MDPI. [Link]

Safety Operating Guide

A Guide to the Safe Disposal of ε-Amanitin for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the realms of advanced biological research and drug development, the use of highly potent molecules like ε-amanitin is indispensable for probing cellular mechanisms and developing novel therapeutics. However, with great potency comes great responsibility. The extreme toxicity of ε-amanitin, a member of the amatoxin family of cyclic peptides, necessitates rigorous and validated procedures for its handling and disposal to ensure the safety of laboratory personnel and the environment.[1] This guide provides a comprehensive, step-by-step framework for the proper inactivation and disposal of ε-amanitin waste, grounded in established safety protocols and chemical principles.

The Imperative for Stringent Disposal: Understanding ε-Amanitin's Mechanism of Toxicity

ε-Amanitin exerts its profound toxicity by potently inhibiting RNA polymerase II, a crucial enzyme responsible for transcribing messenger RNA (mRNA).[2] This inhibition halts protein synthesis, leading to cell death, with the liver and kidneys being particularly susceptible.[3] The oral LD50 of ε-amanitin is estimated to be approximately 0.1 mg/kg in humans, and a single mushroom can contain a lethal dose.[1][4] Furthermore, amatoxins are remarkably stable, resistant to heat, and not readily broken down by acidic conditions, underscoring the inadequacy of standard autoclaving or simple acid/base neutralization for their disposal.[4][5][6] Therefore, chemical inactivation is the cornerstone of a safe disposal strategy.

Core Principles of ε-Amanitin Waste Management

All materials that come into contact with ε-amanitin must be considered hazardous waste. This includes, but is not limited to:

  • Stock solutions and dilutions

  • Contaminated labware (pipette tips, tubes, flasks, etc.)

  • Personal Protective Equipment (PPE)

  • Spill cleanup materials

A dedicated, clearly labeled hazardous waste container should be used for all ε-Amanitin-contaminated materials.

Chemical Inactivation: A Two-Pronged Approach

Based on available safety data and chemical reactivity, two primary methods are recommended for the chemical inactivation of ε-amanitin: oxidation and alkaline hydrolysis. The choice of method may depend on the nature of the waste (liquid vs. solid) and laboratory-specific safety protocols.

Method 1: Oxidative Inactivation with Sodium Hypochlorite (Bleach)

Oxidizing agents effectively degrade the complex cyclic structure of amatoxins. Full-strength household bleach, which contains approximately 5-8% sodium hypochlorite, is a readily available and effective reagent for this purpose.

Method 2: Alkaline Hydrolysis with Sodium Hydroxide

Concentrated solutions of sodium hydroxide can hydrolyze the peptide bonds within the ε-amanitin molecule, rendering it inactive.[7]

ParameterOxidative InactivationAlkaline Hydrolysis
Inactivating Agent Sodium Hypochlorite (NaOCl)Sodium Hydroxide (NaOH)
Recommended Concentration >5% (Full-strength household bleach)>1 Molar (M)
Minimum Treatment Time 2 hours2 hours
Suitable for Liquid waste, surface decontaminationLiquid waste

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for the inactivation and disposal of ε-amanitin waste. Always perform these procedures in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

Protocol 1: Inactivation of Liquid ε-Amanitin Waste

This protocol is suitable for aqueous solutions containing ε-amanitin.

Step 1: Prepare the Inactivation Solution

  • For Oxidative Inactivation: Use fresh, undiluted household bleach (at least 5% sodium hypochlorite).

  • For Alkaline Hydrolysis: Prepare a sodium hydroxide solution with a concentration of at least 1 Molar.

Step 2: Inactivation Procedure

  • Carefully add the inactivation solution to the liquid ε-amanitin waste in a suitable chemical-resistant container. The volume of the inactivation solution should be at least equal to the volume of the waste.

  • Gently swirl the container to ensure thorough mixing.

  • Loosely cap the container to allow for any potential gas to vent.

  • Let the mixture stand in the chemical fume hood for a minimum of 2 hours.

  • After the inactivation period, neutralize the solution. For sodium hypochlorite, you can use a sodium thiosulfate solution. For sodium hydroxide, carefully add an acid (e.g., hydrochloric acid) until the pH is neutral.

  • Dispose of the neutralized solution in accordance with your institution's hazardous chemical waste procedures.

Protocol 2: Decontamination of Solid Waste and Labware

This protocol is for non-sharp solid waste such as contaminated pipette tips, tubes, and gloves.

Step 1: Initial Containment

  • Place all contaminated solid waste into a clearly labeled, leak-proof hazardous waste container.

Step 2: Inactivation

  • Prepare a >5% sodium hypochlorite solution (full-strength household bleach).

  • Carefully add the bleach solution to the solid waste container until all materials are fully submerged.

  • Seal the container and allow it to stand in a designated and secure area for at least 2 hours.

Step 3: Final Disposal

  • After the inactivation period, the entire container with its contents should be disposed of as hazardous chemical waste according to your institution's guidelines.

Protocol 3: Management of Contaminated Sharps

Sharps contaminated with ε-amanitin, such as needles and syringes, pose a dual risk of chemical exposure and physical injury and must be handled with extreme care.

Step 1: Immediate Disposal

  • Immediately following use, dispose of all sharps directly into a designated, puncture-resistant sharps container that is clearly labeled as containing ε-Amanitin-contaminated sharps.[8][9]

Step 2: Inactivation

  • Do not attempt to inactivate the contents of the sharps container by adding liquid.

Step 3: Final Disposal

  • Once the sharps container is three-quarters full, seal it securely.[10]

  • The sealed container must be disposed of as hazardous pharmaceutical waste, typically via incineration.[9] Follow your institution's specific procedures for the disposal of cytotoxic sharps waste.

Workflow for ε-Amanitin Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of ε-amanitin waste.

Epsilon_Amanitin_Disposal_Workflow ε-Amanitin Disposal Workflow cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation cluster_inactivation Chemical Inactivation cluster_final_disposal Final Disposal Waste ε-Amanitin Contaminated Material Liquid Liquid Waste (Solutions) Waste->Liquid Solid Solid Waste (Tips, Tubes, PPE) Waste->Solid Sharps Sharps (Needles, Syringes) Waste->Sharps Inactivate_Liquid Inactivate with >5% NaOCl or >1M NaOH for ≥2 hours Liquid->Inactivate_Liquid Inactivate_Solid Submerge in >5% NaOCl for ≥2 hours Solid->Inactivate_Solid No_Inactivation No Chemical Inactivation in Container Sharps->No_Inactivation Dispose_Liquid Neutralize & Dispose as Hazardous Chemical Waste Inactivate_Liquid->Dispose_Liquid Dispose_Solid Dispose of Container as Hazardous Chemical Waste Inactivate_Solid->Dispose_Solid Dispose_Sharps Dispose of Sealed Container as Cytotoxic Sharps Waste (Incineration) No_Inactivation->Dispose_Sharps

Caption: Workflow for the safe disposal of ε-Amanitin waste.

Emergency Procedures for Spills

In the event of an ε-amanitin spill, immediate action is critical to prevent exposure.

  • Evacuate and Alert: Immediately alert others in the area and evacuate.

  • Secure the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Before cleaning, don two pairs of chemical-resistant gloves, a lab coat, safety goggles, and a respirator if there is a risk of aerosolization.

  • Contain the Spill: For liquid spills, cover with an absorbent material. For solid spills, carefully cover with damp paper towels to avoid raising dust.

  • Decontaminate: Working from the outside in, apply a >5% sodium hypochlorite solution to the spill area and allow a contact time of at least 30 minutes.

  • Clean Up: Collect all cleanup materials (absorbent, paper towels, etc.) and place them in a labeled hazardous waste container.

  • Final Decontamination: Wipe the area again with the bleach solution, followed by water.

  • Dispose of Waste: All cleanup materials must be disposed of as hazardous waste.

  • Report the Incident: Report the spill to your institution's Environmental Health and Safety office.

By adhering to these detailed procedures, researchers can confidently and safely manage ε-amanitin waste, ensuring a secure laboratory environment and protecting the broader ecosystem.

References

  • 1.9 Safe Disposal of Waste (including sharps). (n.d.). NHS. Retrieved from [Link]

  • Managing sharps contaminated with pharmaceutical waste. (2025, December 23). Specialist Pharmacy Service. Retrieved from [Link]

  • Amanitins: The Most Poisonous Molecules of the Fungal World. (2023, August 7). MDPI. Retrieved from [Link]

  • IBC GUIDELINE: Decontamination of laboratory equipment, packing recombinant DNA (rDNA) and biohazardous agents for relocation. (n.d.). Texas A&M University-Commerce. Retrieved from [Link]

  • Biological Waste & Sharps. (n.d.). Southern Methodist University Risk Management. Retrieved from [Link]

  • Biohazardous Waste. (n.d.). University of Kentucky Research Safety. Retrieved from [Link]

  • Amatoxin. (n.d.). In Wikipedia. Retrieved from [Link]

  • Cleaning Procedures for Laboratory Equipment. (2017, May 5). University of Colorado. Retrieved from [Link]

  • Unraveling Hematotoxicity of α-Amanitin in Cultured Hematopoietic Cells. (2024, January 22). International Journal of Molecular Sciences. Retrieved from [Link]

  • Deactivation Study of α-Amanitin Toxicity in Poisonous Amanita spp. Mushrooms by the Common Substances In Vitro. (2017, November 6). Journal of Forensic Research. Retrieved from [Link]

  • Disinfection, decontamination, fumigation, incineration. (n.d.). In Anthrax in Humans and Animals. World Health Organization. Retrieved from [Link]

  • Decision-making for the detection of amatoxin poisoning: a comparative study of standard analytical methods. (n.d.). Cryptogamie, Mycologie. Retrieved from [Link]

  • Giving it a fair shake: A simple, fast, & efficient method to extract amatoxins from the death cap mushroom, Amanita phalloides. (2024, November 18). bioRxiv. Retrieved from [Link]

  • Biological Waste. (n.d.). Purdue University Environmental Health and Safety. Retrieved from [Link]

  • ε-Amanitin. (n.d.). In Wikipedia. Retrieved from [Link]

  • Amanitins in Wild Mushrooms: The Development of HPLC-UV-EC and HPLC-DAD-MS Methods for Food Safety Purposes. (2022, December 5). Molecules. Retrieved from [Link]

  • Thermostability of Alpha Amanitin in Water and Methanol. (n.d.). Journal of Clinical and Analytical Medicine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.